1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNIZAEFGZSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599119 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-71-9 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS number
An In-depth Technical Guide to 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical properties, synthesis, and core applications, with a particular focus on its role in the development of novel therapeutics. As a versatile synthetic intermediate, its utility is primarily derived from the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of the pyrazole scaffold into a diverse range of molecules. This guide will explore the causality behind its synthetic pathways and its strategic application in structure-activity relationship (SAR) studies, providing field-proven insights for professionals in drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
This compound is a specialized reagent primarily utilized in organic synthesis.[1] Its structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position, a methyl group at the C3 position, and a reactive sulfonyl chloride functional group at the C4 position. This specific arrangement of substituents makes it a valuable precursor for creating libraries of compounds for biological screening.[2]
Table 1: Core Compound Specifications
| Property | Value | Source(s) |
| CAS Number | 1006453-71-9 | [1][3] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 222.69 g/mol | [1][3] |
| Canonical SMILES | CC1=NN(C(C)C)C=C1S(=O)(=O)Cl | [3] |
| Synonyms | 1-(Propan-2-yl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. The pathway is designed for efficiency and regiochemical control, ensuring the desired isomer is obtained.
Step 1: Pyrazole Ring Formation via Paal-Knorr Synthesis
The foundational step is the construction of the 1-isopropyl-3-methyl-1H-pyrazole core. The Paal-Knorr synthesis is the most common and efficient method for this transformation.[4]
-
Reaction: Isopropylhydrazine is reacted with acetylacetone (2,4-pentanedione) in a condensation reaction.
-
Causality: This reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The use of isopropylhydrazine directly installs the required N-isopropyl group, pre-setting a key structural feature of the final molecule.[2]
Step 2: Electrophilic Sulfonylation
With the pyrazole ring constructed, the sulfonyl chloride group is introduced at the C4 position. This is an electrophilic aromatic substitution reaction.[4]
-
Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation.[5]
-
Causality: The pyrazole ring is electron-rich and thus susceptible to electrophilic attack. The C4 position is the most electronically favorable site for substitution due to the directing effects of the two nitrogen atoms. The reaction involves the attack of the C4 carbon on the electrophilic sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity. Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid to ensure the formation of the sulfonyl chloride over the sulfonic acid, leading to higher yields.[5]
Overall Synthesis Workflow
The logical flow from simple precursors to the final complex reagent is a hallmark of strategic organic synthesis.
Caption: Synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its role as a scaffold for generating pyrazole-containing sulfonamides. The pyrazole sulfonamide motif is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6][7]
Synthesis of Pyrazole Sulfonamides
The sulfonyl chloride group is a highly reactive electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable sulfonamide linkage.
-
Mechanism: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to quench the HCl byproduct generated during the reaction.[5][6]
Role in Structure-Activity Relationship (SAR) Studies
In drug discovery, systematically modifying a lead compound's structure is crucial to optimize its efficacy and safety. This compound is an ideal reagent for such SAR studies.[2][8] By reacting it with a diverse library of amines, researchers can rapidly generate a wide array of analogues, each with a unique side chain attached to the sulfonamide nitrogen. This allows for the exploration of how different substituents impact the molecule's interaction with its biological target.[2]
Experimental Workflow for Library Generation
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- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines detailed synthetic protocols, and explores its applications as a versatile building block, particularly in the creation of novel therapeutics.
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The subject of this guide, this compound, is a functionalized pyrazole that serves as a powerful electrophilic reagent. The presence of the sulfonyl chloride group at the 4-position of the pyrazole ring makes it an exceptionally useful building block for the synthesis of sulfonamides, a critical class of compounds in drug discovery. This guide aims to provide a detailed understanding of this reagent, empowering researchers to leverage its full potential in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | [2] |
| CAS Number | 1006453-71-9 | [2][3][4] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 222.69 g/mol | [3] |
| Appearance | Not explicitly detailed in the literature; likely a solid or oil. | |
| Melting Point | Not available in the reviewed literature. | |
| Boiling Point | Not available in the reviewed literature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. |
Synthesis of this compound
The synthesis of the title compound is a two-stage process, beginning with the construction of the pyrazole ring, followed by chlorosulfonation. The methodologies presented here are based on established and reliable procedures for analogous compounds.
Stage 1: Synthesis of the Precursor, 1-Isopropyl-3-methyl-1H-pyrazole
The initial step involves the Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative (isopropylhydrazine).[5] This reaction can produce a mixture of regioisomers, and careful control of reaction conditions is crucial for maximizing the yield of the desired product.
Experimental Protocol: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and ethanol (approximately 5 mL per gram of acetylacetone).
-
Cooling: Cool the flask to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and improve regioselectivity.
-
Reagent Addition: Slowly add isopropylhydrazine (1.05 eq) dropwise to the cooled solution over a period of 30 minutes. The temperature should be carefully monitored to ensure it does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the resulting residue in dichloromethane.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel to separate it from any undesired regioisomer.[5]
Stage 2: Chlorosulfonation of 1-Isopropyl-3-methyl-1H-pyrazole
The second stage introduces the sulfonyl chloride functional group. This is typically achieved by reacting the pyrazole precursor with an excess of chlorosulfonic acid.[6] This is a highly exothermic and corrosive reaction that requires careful handling and appropriate safety precautions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, carefully add the precursor, 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber.
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add chlorosulfonic acid (at least 5.0 eq) to the pyrazole. This addition is highly exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, carefully heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.[6] The reaction should be monitored by TLC until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, it must be quenched with extreme caution. Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Extraction and Purification: Separate the organic phase. Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.[6] Further purification can be achieved by flash chromatography if necessary.
The overall synthetic workflow can be visualized as follows:
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl, methyl, and pyrazole ring protons:
-
Isopropyl Group: A septet (CH) around 4.5-5.0 ppm, significantly downfield due to the deshielding effect of the adjacent nitrogen atom. A doublet (CH₃) integrating to six protons would be expected further upfield, likely around 1.5 ppm.
-
Methyl Group: A singlet (CH₃) integrating to three protons, attached to the pyrazole ring at the 3-position, would likely appear around 2.4-2.6 ppm.
-
Pyrazole Ring Proton: A singlet (CH) for the proton at the 5-position of the pyrazole ring would be the most downfield signal, expected around 8.0-8.5 ppm, due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the pyrazole ring carbons, the isopropyl carbons, and the methyl carbon:
-
Pyrazole Ring Carbons: Three distinct signals are expected. The C5 carbon would likely be the most downfield of the ring carbons (around 140 ppm). The C3 carbon, bearing the methyl group, would be further upfield (around 150 ppm). The C4 carbon, attached to the sulfonyl chloride, would be significantly deshielded and its signal may be broad.
-
Isopropyl Group Carbons: Two signals are expected: one for the methine (CH) carbon (around 50-55 ppm) and one for the two equivalent methyl (CH₃) carbons (around 22-24 ppm).
-
Methyl Carbon: A signal for the C3-methyl carbon would be expected in the upfield region of the spectrum (around 12-15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorbances characteristic of the sulfonyl chloride group:
-
S=O Stretching: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]
-
C-H Stretching: Bands corresponding to the sp³ C-H stretching of the isopropyl and methyl groups would be observed around 2800-3000 cm⁻¹.[7]
-
C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyrazole core would be expected in the 1400-1600 cm⁻¹ region.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, most commonly by amines, to form stable sulfonamide linkages.
This reactivity is extensively exploited in the construction of compound libraries for high-throughput screening in drug discovery programs. The pyrazole core can be systematically modified, and a diverse range of amines can be coupled to the sulfonyl chloride to explore structure-activity relationships (SAR).
Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
A compelling example of the application of pyrazole sulfonyl chlorides is in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine hydrolase that plays a role in inflammatory processes. Its inhibition is a promising therapeutic strategy for treating inflammatory and pain-related disorders.
In a recent study, a series of pyrazole sulfonamides were synthesized and evaluated as NAAA inhibitors.[6] Although the exact 1-isopropyl-3-methyl isomer was not detailed, closely related analogs like 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride were used to synthesize potent inhibitors.[6] The general synthetic approach involved the reaction of the pyrazole sulfonyl chloride with various complex amines, such as substituted piperidines and azabicyclo[3.2.1]octane derivatives, to produce the final sulfonamide-based inhibitors.[6] This work underscores the value of reagents like this compound in generating novel chemical entities with significant therapeutic potential.
Safety and Handling
This compound is a reactive chemical that should be handled with appropriate safety precautions. As a sulfonyl chloride, it is sensitive to moisture and will react with water to produce hydrochloric acid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. When handling the compound, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation from readily available starting materials and its predictable reactivity make it an attractive tool for chemists, particularly in the field of drug discovery. The ability to readily form stable sulfonamide linkages allows for the creation of diverse molecular architectures, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. While some of its physical properties are not extensively documented, its chemical utility is well-established through the successful synthesis of a wide range of biologically active pyrazole sulfonamides.
References
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Capriati, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11349–11373. Available at: [Link]
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Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26279–26292. Available at: [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]
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Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 923860. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 17, 2026, from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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ChemTik. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Safe Handling of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
Introduction: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Specifically, pyrazole sulfonyl chlorides are versatile intermediates in drug discovery, enabling the synthesis of a diverse range of sulfonamide derivatives for structure-activity relationship (SAR) studies.[2][3] 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is one such reagent, valued for its utility in creating novel molecular entities.
However, the inherent reactivity of the sulfonyl chloride functional group necessitates a rigorous and well-understood safety protocol.[4] This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers, chemists, and drug development professionals. The principles and protocols detailed herein are synthesized from safety data for structurally analogous compounds and established best practices for handling reactive sulfonyl chlorides. The core philosophy is not merely to follow steps, but to understand the causality behind them, ensuring a self-validating system of safety in the laboratory.
Section 1: Hazard Identification and Classification
While a specific, dedicated Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard profile can be constructed by examining data from closely related analogues. The primary hazards stem from the sulfonyl chloride moiety, which is known to be highly corrosive and reactive, particularly with nucleophiles like water.[5][6]
Based on aggregated data from compounds such as 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and other pyrazole sulfonyl chlorides, the following GHS classifications are anticipated.[7][8]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7][8] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7][9] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled.[5][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
Key Mechanistic Insight: The severe corrosive action is a direct result of the compound's reaction with moisture, whether on the skin, in the eyes, or on mucous membranes of the respiratory tract. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive.[10]
Section 2: Chemical Reactivity and Incompatibilities
The central pillar of safely handling this compound is understanding its reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.
-
Water/Moisture: This is the most critical incompatibility. The compound reacts violently with water, including atmospheric moisture, in an exothermic reaction that liberates corrosive and toxic gases.[5][6][10] This reactivity is the primary driver for most of the handling and storage requirements.
-
Alcohols and Amines: Reacts readily with alcohols and amines to form esters and sulfonamides, respectively. While often the intended reaction, uncontrolled mixing can be hazardous.
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[5][11]
-
Metals: May be corrosive to metals, particularly in the presence of moisture.[10]
Section 3: Risk Assessment and Control Measures
A systematic approach to risk mitigation involves a multi-layered strategy, often visualized as the "Hierarchy of Controls." The most effective measures are at the top of the hierarchy.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls (Primary Barrier)
The causality behind mandating engineering controls is to contain the hazard at its source, providing a physical barrier between the researcher and the chemical.
-
Chemical Fume Hood: All work must be conducted in a certified chemical fume hood.[5][11] This is non-negotiable. The hood contains vapors, which can cause severe respiratory irritation, and protects against splashes of the corrosive liquid.
-
Safety Shower and Eyewash Station: Must be immediately accessible and tested regularly.[12] Their proximity is critical for rapid decontamination in case of accidental exposure.
Personal Protective Equipment (PPE) (Secondary Barrier)
PPE is the last line of defense and must be selected to withstand the specific hazards of sulfonyl chlorides.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[6][11] Goggles protect against vapors, while the face shield provides crucial protection against splashes of the corrosive liquid.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[5] Contaminated gloves must be removed and disposed of properly.
-
Lab Coat: A chemical-resistant lab coat or apron is mandatory. Ensure it is fully buttoned.
-
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with a cartridge suitable for acid gases is necessary.[11][12] Respirator use requires formal training and fit-testing.
Section 4: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system; each step mitigates a specific risk identified in the previous sections.
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and incompatible materials (especially water), and the safety shower/eyewash is accessible.
-
Inert Atmosphere: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[11] This prevents degradation of the reagent and the formation of corrosive byproducts.
-
Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere. If weighing a solid form, do so rapidly in a dry, contained environment.
-
Reaction Quenching: Be mindful that quenching the reaction mixture may be highly exothermic. The quench should be performed slowly and with appropriate cooling.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.[9]
Storage
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
Table 2: Storage Conditions
| Parameter | Requirement | Rationale |
| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen).[11] | Prevents hydrolysis from atmospheric moisture.[6] |
| Temperature | Store in a cool, dry place.[6] | Reduces vapor pressure and slows potential decomposition pathways. |
| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents moisture ingress and release of corrosive vapors. |
| Location | Store in a corrosives cabinet, away from incompatible materials.[5][6] | Prevents accidental mixing with water, bases, or oxidizers.[11] |
| Security | Store locked up or in an area accessible only to authorized personnel.[5][11] | Prevents handling by untrained individuals. |
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of the outcome.
Spill Response
The correct response to a spill is counterintuitive to standard practice for many other chemicals because of the violent reaction with water.[10]
Caption: Logical workflow for spill response procedures.
-
Minor Spill: For a small spill within a fume hood, trained personnel wearing full PPE can proceed. Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[13] Do not use combustible materials or sodium bicarbonate. Once absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal.
-
Major Spill: For any large spill or any spill outside of a fume hood, evacuate the area immediately.[14] Close the doors, prevent entry, and call your institution's emergency response team (e.g., Environmental Health and Safety).[15]
First Aid Measures
The response for personal exposure involves immediate and extensive decontamination with water.
-
Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][16] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use the mouth-to-mouth method).[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][11] Rinse the mouth with water. Ingestion can cause severe damage and perforation of the digestive tract; seek immediate medical attention.[6][11]
Fire Fighting
-
In case of a fire, use a dry chemical or carbon dioxide (CO2) extinguisher.[10]
-
DO NOT USE WATER. Using water will exacerbate the situation by reacting with the unburnt material, producing large quantities of corrosive and toxic fumes.[10] Firefighters should wear self-contained breathing apparatus (SCBA).[13]
Section 6: Waste Disposal
All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste.[11]
-
Place waste in a properly labeled, sealed container.
-
Do not mix with other waste streams, particularly aqueous or basic waste.
-
Arrange for disposal through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its reactivity. The primary hazard is its corrosive nature, driven by a vigorous reaction with water and moisture. By adhering to the hierarchy of controls—prioritizing engineering controls like fume hoods, mandating specific and complete PPE, and following rigorous handling and storage protocols—researchers can effectively mitigate these risks. Preparedness for emergencies, with a clear understanding of the distinct procedures for spills versus personal exposure, is the final layer of a robust safety system. This knowledge-based approach to safety ensures that the utility of this compound in advancing drug discovery can be realized without compromising the well-being of the professionals who handle it.
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An In-depth Technical Guide to the Solubility of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block in modern medicinal chemistry and agrochemical synthesis. Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document synthesizes foundational principles of solvency, the compound's structural and reactive nature, and established experimental protocols to empower researchers in making informed decisions. We will explore the theoretical underpinnings of its solubility, present detailed methodologies for its empirical determination, and address the critical safety considerations inherent to working with sulfonyl chlorides.
Introduction: The Role of Solubility in Synthesis
The selection of an appropriate solvent is a critical parameter in synthetic organic chemistry. It influences reaction rates, equilibria, and the ultimate yield and purity of the desired product. For this compound, a compound with a moderately complex molecular architecture, understanding its interaction with various organic solvents is paramount. The molecule's structure, featuring a substituted pyrazole ring and a reactive sulfonyl chloride moiety, dictates its solubility across the spectrum of common laboratory solvents. This guide aims to provide a predictive framework for its solubility and the practical tools for its quantitative measurement.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of this compound, we must first consider its structural features:
-
Pyrazole Core: The heterocyclic pyrazole ring contributes to the molecule's polarity.
-
Isopropyl and Methyl Groups: These alkyl substituents add non-polar character, increasing lipophilicity.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also a reactive center, a crucial point we will revisit.
Based on the principle of "like dissolves like," we can predict a nuanced solubility profile. The presence of both polar and non-polar regions suggests that the compound will exhibit favorable solubility in a range of solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | High | These solvents possess a significant dipole moment, allowing them to effectively solvate the polar sulfonyl chloride group and the pyrazole ring without reacting with the compound.[1][2] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Moderate to Low | The non-polar alkyl groups will interact favorably with these solvents, but the highly polar sulfonyl chloride will limit overall solubility. Solubility is expected to be lower in highly non-polar solvents like hexanes compared to those with some slight polarity like diethyl ether.[3][4][5] |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive/Solvolysis | While the compound may initially dissolve, particularly in alcohols, protic solvents will react with the electrophilic sulfonyl chloride group. This process, known as solvolysis, leads to the formation of the corresponding sulfonic acid or ester, respectively.[6][7] Therefore, these are generally unsuitable as inert solvents for this compound. |
The Critical Role of Reactivity: A Note on Protic Solvents
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. Protic solvents, such as water and alcohols, are nucleophilic and will react with this compound. This is not a simple dissolution but a chemical transformation.
Reaction with Water (Hydrolysis): R-SO₂Cl + H₂O → R-SO₃H + HCl
Reaction with Alcohols (Alcoholysis): R-SO₂Cl + R'-OH → R-SO₂OR' + HCl
This reactivity precludes the use of protic solvents when the integrity of the sulfonyl chloride is required for subsequent reactions. All solvents should be anhydrous when used with this compound.
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination is necessary. The following protocols provide a framework for both rapid qualitative assessment and rigorous quantitative measurement.
Protocol for Qualitative Solubility Assessment
This method offers a quick evaluation of solubility in a range of solvents.
Materials:
-
This compound
-
Selection of anhydrous organic solvents (e.g., Dichloromethane, Toluene, Ethyl Acetate, Acetonitrile, Hexane)
-
Small, dry test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6]
Materials:
-
This compound
-
Chosen anhydrous organic solvent
-
Sealable vials
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Allow the vial to stand at the equilibrium temperature for at least one hour to allow the excess solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial. Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved solid.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as g/100 mL or mol/L.
Visualizing the Workflow
The logical progression for determining and utilizing solubility data can be visualized as follows:
Caption: A logical workflow for the determination and application of solubility data.
Safety and Handling of Sulfonyl Chlorides
This compound, as a sulfonyl chloride, is a reactive and corrosive compound.[8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.[8][9]
-
Moisture Sensitivity: This compound reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[8][10] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible. Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols.[11]
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste should be handled in accordance with institutional and regulatory guidelines.
Conclusion
References
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Benchchem Technical Support Center. Safe Handling and Quenching of Sulfonyl Chlorides. 8
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. 1
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. 10
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ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. 9
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Benchchem. (n.d.). A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. 6
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. 3
-
Unknown Source. Polarity of Solvents. 4
-
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. 7
-
Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. 5
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NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. 11
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 2
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An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Pyrazole Ring
Foreword: The Pyrazole Sulfonamide Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a cornerstone heterocyclic scaffold, present in a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and versatile substitution patterns make it an ideal framework for designing molecules that interact with complex biological targets. When this privileged heterocycle is functionalized with a sulfonamide group, a pharmacophore of immense power is created, renowned for its role in blockbuster drugs like the anti-inflammatory agent Celecoxib.[4][5]
The gateway to this critical class of compounds is often the pyrazole sulfonyl chloride. This reactive intermediate, while sometimes challenging to handle, provides an efficient and modular entry point for the synthesis of diverse sulfonamide libraries. Understanding the synthesis, reactivity, and stability of pyrazole sulfonyl chlorides is, therefore, not merely an academic exercise but a fundamental requirement for researchers and drug development professionals aiming to innovate in this chemical space.
This guide provides an in-depth exploration of the pyrazole sulfonyl chloride functional group. We will move beyond simple reaction schemes to dissect the causality behind synthetic choices, explore the nuances of reactivity, and provide field-proven protocols. Our objective is to equip you, the researcher, with the authoritative knowledge required to confidently and effectively utilize these versatile chemical intermediates in your drug discovery programs.
Part 1: Synthesis of Pyrazole Sulfonyl Chlorides
The introduction of a sulfonyl chloride group onto a pyrazole ring is a critical first step. The choice of method is dictated by the desired substitution pattern, the stability of the starting materials, and the required scale of the synthesis.
Direct Chlorosulfonylation of the Pyrazole Ring
The most direct method for synthesizing pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole with chlorosulfonic acid (ClSO₃H). This powerful reagent readily introduces the -SO₂Cl group, typically at the C4 position, which is often the most nucleophilic site on the pyrazole ring.
Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl, or a related species. The electron-rich pyrazole ring attacks the electrophile, forming a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. To drive the reaction to completion and manage the HCl byproduct, a secondary chlorinating agent like thionyl chloride (SOCl₂) is frequently added.[1]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]
This protocol details a common procedure for the direct chlorosulfonylation of a substituted pyrazole.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 equiv) to chloroform (3 mL per gram of pyrazole).
-
Initial Cooling: Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Chlorosulfonic Acid: Prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 mL per gram of acid). Add this solution dropwise to the stirred pyrazole mixture, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or degradation of the starting material.
-
-
Heating: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain stirring for 10 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Addition of Thionyl Chloride: At 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.
-
Causality Note: Thionyl chloride serves two purposes: it reacts with any sulfonic acid formed via hydrolysis to convert it to the desired sulfonyl chloride, and it helps to remove water from the reaction medium, driving the equilibrium towards the product.
-
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The sulfonyl chloride product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the pure pyrazole-4-sulfonyl chloride.
Alternative Synthetic Routes
While direct chlorosulfonylation is common, other methods offer advantages for specific substrates.
| Method | Description | Key Reagents | Typical Use Case | Reference |
| From Sulfonic Acids | Two-step process where the pyrazole is first sulfonated to a sulfonic acid, which is then converted to the sulfonyl chloride. | 1. H₂SO₄/SO₃2. PCl₅ or SOCl₂ | When direct chlorosulfonylation gives poor regioselectivity or low yields. | [6] |
| From Thioethers | A multi-step sequence involving the synthesis of a pyrazole thioether, followed by oxidation and chlorination. | 1. Benzyl mercaptan2. Oxidizing agent3. Cl₂ | Access to specific isomers not available by other methods. | [7] |
| From Organozinc Reagents | A modern approach where a pyrazolylzinc reagent reacts with an electrophilic sulfur source like 2,4,6-trichlorophenyl chlorosulfate (TCPC). | 1. n-BuLi/ZnCl₂2. TCPC | For complex molecules where mild, late-stage functionalization is required. | [8] |
Visualization: Synthetic Pathways to Pyrazole Sulfonyl Chlorides
Caption: Key synthetic routes to pyrazole sulfonyl chlorides.
Part 2: Core Reactivity and Mechanistic Insights
The synthetic utility of pyrazole sulfonyl chlorides stems from the high electrophilicity of the sulfur atom, which is polarized by three electron-withdrawing groups (two oxygens and a chlorine).[9] This makes it a prime target for a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.
The Cornerstone Reaction: Sulfonamide Formation
The most prevalent reaction of pyrazole sulfonyl chlorides is their coupling with primary or secondary amines to form stable sulfonamides. This S-N bond-forming reaction is fundamental to the synthesis of countless biologically active molecules.[10]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom. This is generally believed to occur via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway through a transient trigonal bipyramidal intermediate. The subsequent loss of a proton and the chloride leaving group yields the sulfonamide product and HCl. A non-nucleophilic base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Visualization: Mechanism of Sulfonamide Formation
Caption: Generalized mechanism for sulfonamide synthesis.
Experimental Protocol: General Synthesis of Pyrazole-4-sulfonamides[1][2]
This protocol provides a robust, self-validating system for the coupling of pyrazole sulfonyl chlorides with amines.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the amine (1.05 equiv) in dichloromethane (DCM, 5 mL per 100 mg of amine). Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 1.5 equiv).
-
Trustworthiness Note: Using a non-nucleophilic base like DIPEA is crucial. Nucleophilic bases like pyridine could compete with the amine in attacking the sulfonyl chloride.
-
-
Addition of Sulfonyl Chloride: Prepare a separate solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 mL per 100 mg). Add this solution dropwise to the amine mixture at room temperature (25–30 °C).
-
Reaction Monitoring: Stir the reaction mixture for 12-16 hours at room temperature. The progress of the reaction should be rigorously monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Upon completion, add cold water (10 vol) to the reaction mixture and stir for 10 minutes to quench the reaction and dissolve the amine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure pyrazole sulfonamide.
Reactivity with Other Nucleophiles
While amine coupling is predominant, pyrazole sulfonyl chlorides react with other nucleophiles, expanding their synthetic utility.
| Nucleophile | Product Class | Reaction Conditions | Significance | Reference |
| Water (H₂O) | Sulfonic Acid | Often occurs as an unwanted side reaction with trace moisture. | Primary decomposition pathway; highlights the need for anhydrous conditions. | [11][12] |
| Alcohols (R-OH) | Sulfonate Ester | Typically requires a base (e.g., pyridine) and heating. | Useful for creating prodrugs or modifying physicochemical properties. | [13] |
| Hydrazine (H₂NNH₂) | Sulfonohydrazide | Reaction with hydrazine hydrate. | Intermediates for synthesizing further heterocyclic systems like pyrazoles. | [14] |
| Sodium Azide (NaN₃) | Sulfonyl Azide | Reaction in a polar aprotic solvent like acetone. | Precursors for "click" chemistry or for synthesizing sulfamates. | [14] |
Part 3: Factors Influencing Reactivity and Stability
The reactivity of a pyrazole sulfonyl chloride is not absolute; it is modulated by the electronic and steric environment of the pyrazole ring and the inherent stability of the molecule.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase the electrophilicity of the sulfonyl sulfur, making it more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease reactivity.
-
Steric Hindrance: Bulky substituents at positions adjacent to the sulfonyl chloride group (e.g., C3 and C5) can sterically shield the sulfur atom, slowing the rate of nucleophilic attack. This is a key consideration in substrate design.
-
Stability: Heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are often less stable than their carbocyclic aryl counterparts.[11][12] They are susceptible to hydrolysis and should be used fresh or stored under inert, anhydrous conditions. For applications requiring higher stability, the corresponding sulfonyl fluorides can be used, although they are generally less reactive.[11][12]
Part 4: Application in Drug Discovery - The Celecoxib Case Study
The significance of pyrazole sulfonamide chemistry is perfectly encapsulated by the synthesis and action of Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation.[5][15]
The synthesis of Celecoxib involves the key step of forming the sulfonamide moiety. A common synthetic route involves reacting the pre-formed trifluoromethyl-diaryl pyrazole intermediate, which bears a sulfonic acid group, with a chlorinating agent to generate the critical pyrazole-phenyl-sulfonyl chloride intermediate (11) .[6] This reactive species is then treated with ammonia to furnish the final sulfonamide product, Celecoxib.
Visualization: Key Step in Celecoxib Synthesis
Caption: Sulfonamide formation in the synthesis of Celecoxib.
The development of Celecoxib and its derivatives continues to be an active area of research, exploring new therapeutic applications in cancer and other diseases, underscoring the enduring importance of the pyrazole sulfonamide scaffold.[4][16]
Conclusion
The pyrazole sulfonyl chloride is a high-value, albeit reactive, intermediate that serves as a linchpin in the synthesis of a vast array of biologically active sulfonamides. Its reactivity, governed by the powerful electrophilicity of the sulfonyl group, allows for efficient and modular bond formation with amines and other nucleophiles. By understanding the principles of its synthesis, mastering the protocols for its reaction, and appreciating the factors that influence its stability, researchers in drug discovery can fully leverage this moiety to construct novel molecular architectures. From foundational anti-inflammatory drugs to next-generation therapeutics, the chemistry of the pyrazole sulfonyl chloride will undoubtedly continue to be a critical tool in the development of life-changing medicines.
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The Pyrazole Sulfonyl Chloride Scaffold: A Versatile Synthon in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of numerous pharmacologically active agents, lending favorable physicochemical and biological properties to a diverse array of drug candidates.[1][2] When functionalized as a sulfonyl chloride, this heterocyclic system is transformed into a highly versatile reactive intermediate, or synthon, unlocking a vast chemical space for medicinal chemists. This technical guide provides an in-depth exploration of pyrazole sulfonyl chlorides, detailing their synthesis, reactivity, and strategic applications in the design and discovery of novel therapeutics. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and examine case studies where this scaffold has been pivotal in achieving desired biological activity, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this powerful chemical entity.
The Strategic Advantage of the Pyrazole Sulfonamide Moiety
The prevalence of the pyrazole ring in FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic and steric properties contribute to enhanced pharmacokinetic profiles and potent pharmacological effects.[2] The introduction of a sulfonamide group, often via a pyrazole sulfonyl chloride intermediate, further augments its therapeutic potential.
One of the key strategic advantages of the sulfonamide group is its role as a bioisostere for carboxylic acids.[4] This substitution can lead to significant improvements in a molecule's properties, such as:
-
Enhanced Metabolic Stability: Sulfonamides are generally more resistant to metabolic degradation (e.g., glucuronidation) compared to carboxylic acids, leading to improved in vivo half-life.[5]
-
Modulated Acidity: The pKa of a sulfonamide is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.
-
Improved Cell Permeability: In some cases, the replacement of a carboxylic acid with a sulfonamide can enhance a compound's ability to cross cell membranes.
These advantages, coupled with the inherent biological activities of the pyrazole core, make the pyrazole sulfonamide a highly sought-after pharmacophore in modern drug discovery.[6]
Synthesis of Pyrazole Sulfonyl Chlorides: A Practical Guide
The preparation of pyrazole sulfonyl chlorides is a critical first step in harnessing their synthetic utility. The choice of sulfonylation agent and reaction conditions is paramount to achieving high yields and purity.
Direct Sulfonylation of Pyrazoles
The most common method for the synthesis of pyrazole sulfonyl chlorides is the direct electrophilic substitution of a pyrazole with a suitable sulfonating agent.
Key Reagents and Mechanistic Considerations:
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful and widely used reagent for the direct chlorosulfonylation of aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic SO₂Cl⁺ species is generated in situ. The pyrazole ring, being electron-rich, readily undergoes substitution, typically at the C4 position.
-
Thionyl Chloride (SOCl₂): Often used in conjunction with chlorosulfonic acid, thionyl chloride helps to drive the reaction to completion by removing water and converting any sulfonic acid byproducts back to the desired sulfonyl chloride.[7]
-
Phosphorus Pentachloride (PCl₅): An alternative to thionyl chloride, PCl₅ can also be used to convert pyrazole sulfonic acids to their corresponding sulfonyl chlorides.[6]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [7]
This protocol provides a robust method for the gram-scale synthesis of a common pyrazole sulfonyl chloride intermediate.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.
-
Cool the solution in an ice bath and slowly add 85% hydrazine hydrate.
-
The reaction is exothermic; maintain the temperature between 25-35 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the methanol under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole in quantitative yield.
Step 2: Sulfonylation
-
In a separate flask, add chloroform to chlorosulfonic acid under a nitrogen atmosphere at 0 °C with vigorous stirring.
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole in chloroform to the chlorosulfonic acid mixture.
-
After the addition is complete, raise the temperature to 60 °C and stir for 10 hours.
-
Add thionyl chloride dropwise to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Transformations
Pyrazole sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution at the sulfur atom. This reactivity allows for the facile introduction of a wide range of functional groups, making them invaluable building blocks in medicinal chemistry.
Synthesis of Pyrazole Sulfonamides
The most prominent application of pyrazole sulfonyl chlorides is in the synthesis of pyrazole sulfonamides through their reaction with primary or secondary amines.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-4-sulfonamides [7]
-
Dissolve the desired amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the solution.
-
Slowly add a solution of the pyrazole-4-sulfonyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole-4-sulfonamide.
Reactions with Other Nucleophiles
While reactions with amines are the most common, pyrazole sulfonyl chlorides can also react with other nucleophiles, such as alcohols, to form sulfonate esters.[8] This further expands their synthetic utility.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-3-carboxylate Esters from Pyrazole-3-carboxylic Acid Chlorides [8]
-
Reflux a solution of the pyrazole-3-carboxylic acid chloride in the desired alcohol with a catalytic amount of pyridine for 3-4 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Recrystallize the solid from the same alcohol to yield the pure pyrazole-3-carboxylate ester.
Applications in Medicinal Chemistry: Case Studies
The versatility of pyrazole sulfonyl chlorides is best illustrated through their application in the synthesis of biologically active molecules.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[9][10] The sulfonamide moiety is a classic zinc-binding group, and pyrazole sulfonamides have emerged as potent and selective CA inhibitors.[1][9]
A study by Hussain et al. described the synthesis of a series of pyrazole-based benzenesulfonamides and their evaluation as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[9] Several of the synthesized compounds exhibited potent inhibitory activity, with some showing selectivity for specific isoforms.[9]
| Compound | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) |
| 4j | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 |
| 4k | 0.24 ± 0.18 | - | - |
| 4g | - | - | 0.12 ± 0.07 |
| Acetazolamide (Standard) | - | - | - |
| Data summarized from Hussain, T. et al. (2023).[9] |
The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings of the pyrazole scaffold significantly influenced the inhibitory potency and selectivity.[1]
Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazole scaffold is a common feature in many kinase inhibitors, and pyrazole sulfonamides have been successfully developed as potent and selective inhibitors of various kinases.[4][11]
For example, a series of 1H-pyrazole biaryl sulfonamides were discovered as novel inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.[11] The pyrazole core was designed to maintain essential hinge-binding interactions in the ATP-binding pocket of the kinase.[11]
Anti-inflammatory Agents: The Celecoxib Story
Perhaps the most well-known application of a pyrazole sulfonyl chloride is in the synthesis of Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[5][12][13] The synthesis of Celecoxib involves the reaction of a trifluoromethyl-substituted pyrazole with 4-sulfonamidophenylhydrazine, which is prepared from the corresponding sulfonyl chloride.[6][14] This landmark drug highlights the power of the pyrazole sulfonamide scaffold in achieving selective enzyme inhibition.
Future Perspectives and Conclusion
Pyrazole sulfonyl chlorides have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their straightforward synthesis and versatile reactivity provide a reliable platform for the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. The continued exploration of novel reaction methodologies and the application of this scaffold to a wider range of biological targets will undoubtedly lead to the discovery of new and improved therapeutics. As our understanding of disease biology deepens, the strategic deployment of powerful synthons like pyrazole sulfonyl chlorides will be more critical than ever in the quest for innovative medicines.
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discovery and history of pyrazole-based sulfonyl chlorides
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Pyrazole-Based Sulfonyl Chlorides
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] When functionalized with a sulfonyl chloride group, it becomes a uniquely powerful and versatile building block for the synthesis of a multitude of biologically active compounds. The resulting pyrazole sulfonamide moiety is a prominent pharmacophore found in numerous pharmaceuticals, most notably in the anti-inflammatory drug Celecoxib.[3][4] This guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies for preparing pyrazole-based sulfonyl chlorides, and their critical role in drug discovery. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols, and explore the mechanistic underpinnings of these essential transformations.
The Emergence of a Core Pharmacophore: A Historical Perspective
The journey of pyrazole-based sulfonyl chlorides begins with the discovery of the parent heterocycle. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative by reacting ethyl acetoacetate with phenyl hydrazine and coined the term "pyrazole" to describe this new class of compounds.[3][5] For decades, the development of pyrazole chemistry was foundational. However, the true significance for medicinal chemistry began to emerge with the discovery that incorporating a sulfonamide group onto the pyrazole ring could elicit potent and specific biological activities.
The development of sulfonamide drugs (sulfa drugs) in the early 20th century established the sulfonamide group as a critical pharmacophore. The subsequent fusion of these two chemical worlds—the versatile pyrazole ring and the bioactive sulfonamide group—led to compounds like the antibacterial agent Sulfaphenazole.[1][6][7] This set the stage for the deliberate design of pyrazole-based drugs where the key synthetic intermediate is the highly reactive sulfonyl chloride. The sulfonyl chloride group (—SO₂Cl) serves as an ideal electrophilic handle, reacting readily with a wide array of nucleophiles (especially amines) to form stable sulfonamide linkages, enabling the rapid generation of compound libraries for drug screening.
The Synthetic Arsenal: Methodologies for Preparing Pyrazole Sulfonyl Chlorides
The preparation of pyrazole sulfonyl chlorides can be broadly categorized into two primary strategies: direct chlorosulfonylation of a pre-formed pyrazole ring and the construction of the sulfonyl chloride-bearing ring from acyclic precursors or other functional groups. The choice of method is dictated by the desired substitution pattern (regiochemistry), the stability of the starting materials to the reaction conditions, and the overall synthetic strategy.
Direct Electrophilic Chlorosulfonylation
This is the most classical and straightforward approach. It relies on the principle of electrophilic aromatic substitution, where the electron-rich pyrazole ring is attacked by a potent sulfur-based electrophile.
Causality and Mechanistic Insight: The pyrazole ring is an aromatic system with significant electron density, making it susceptible to attack by strong electrophiles. The reaction typically proceeds via attack at the C4 position, which is often the most nucleophilic carbon, especially when the N1 position is substituted. The reaction is initiated by chlorosulfonic acid (ClSO₃H), a highly reactive electrophilic agent. The initial product is a pyrazole sulfonic acid. However, sulfonic acids themselves are not ideal precursors for sulfonamide formation. Therefore, a subsequent step is required to convert the sulfonic acid into the more reactive sulfonyl chloride. This is typically achieved in situ or in a separate step using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][8][9] The addition of thionyl chloride or PCl₅ is critical for driving the reaction to completion and ensuring the high-yield formation of the desired sulfonyl chloride.
Key Advantages:
-
Operational Simplicity: Often a one-pot or two-step procedure with readily available, inexpensive reagents.
-
Broad Applicability: Works for a wide range of substituted pyrazoles.
Limitations:
-
Harsh Conditions: Chlorosulfonic acid is a strong, corrosive acid, which can be incompatible with sensitive functional groups on the pyrazole substrate.
-
Regioselectivity Issues: In certain unsymmetrically substituted pyrazoles, mixtures of isomers can be formed.
The Sandmeyer-Type Reaction: A Regiochemically Controlled Alternative
For pyrazoles bearing an amino group (an aminopyrazole), the Sandmeyer reaction offers an elegant and regiochemically precise route to the corresponding sulfonyl chloride.[10] This classical named reaction, discovered by Traugott Sandmeyer in 1884, involves the conversion of an aryl amine into a diazonium salt, which is then displaced by a nucleophile with the help of a copper(I) catalyst.[10]
Causality and Mechanistic Insight: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[10] The process begins with the diazotization of the aminopyrazole using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyrazolediazonium salt. This diazonium salt is then introduced to a solution of sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. The copper(I) species initiates a single-electron transfer to the diazonium salt, causing the release of dinitrogen gas (N₂) and forming a pyrazole radical. This radical is then trapped by SO₂, and subsequent reaction with chloride, facilitated by the copper catalyst, yields the final pyrazole sulfonyl chloride.[11] The regiochemistry is perfectly controlled, as the sulfonyl chloride group is installed precisely at the position of the original amino group.
Key Advantages:
-
Excellent Regiocontrol: The position of the sulfonyl chloride is predetermined by the location of the starting amino group.
-
Milder Conditions (Post-Diazotization): The displacement reaction can often be performed under conditions that are milder than direct chlorosulfonylation.
Limitations:
-
Starting Material Requirement: Requires the presence of an amino group on the pyrazole ring.
-
Diazonium Salt Instability: Diazonium salts can be unstable and must often be prepared and used at low temperatures without isolation.
Modern Approaches and Late-Stage Functionalization
Modern organic synthesis emphasizes efficiency and the ability to modify complex molecules late in a synthetic sequence ("late-stage functionalization"). This is particularly valuable in drug discovery, where a lead compound may need to be modified to improve its properties.
One innovative method allows for the reverse transformation: converting a stable, drug-like primary sulfonamide back into a reactive sulfonyl chloride.[12] This reaction uses a pyrylium reagent (Pyry-BF₄) as an activating agent and magnesium chloride (MgCl₂) as the chloride source.[12] This enables chemists to take a known bioactive molecule containing a primary sulfonamide (like Celecoxib itself) and use it as a platform to create new analogues by regenerating the sulfonyl chloride and coupling it with different amines.
Core Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key transformations described.
Protocol 1: Direct Chlorosulfonylation of 3,5-Dimethyl-1H-pyrazole[3]
This protocol details the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Step 1: Reaction Setup. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform (75 mL). Cool the flask to 0 °C in an ice bath.
-
Step 2: Addition of Chlorosulfonic Acid. Slowly add chlorosulfonic acid (166.7 g, 1.43 mol) to the stirred chloroform over 30 minutes, ensuring the temperature remains below 10 °C.
-
Step 3: Addition of Pyrazole. In a separate beaker, dissolve 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (175 mL). Add this solution dropwise to the cold chlorosulfonic acid solution over 1 hour.
-
Step 4: Reaction. After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Step 5: Conversion to Sulfonyl Chloride. To the reaction mixture, add thionyl chloride (40.8 g, 0.34 mol) dropwise at 60 °C over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.
-
Step 6: Work-up and Isolation. Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The organic layer will contain the product. Separate the layers, and extract the aqueous layer with chloroform. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved by column chromatography.
Protocol 2: Sandmeyer-Type Synthesis of an Aryl Sulfonyl Chloride
This is a generalized protocol for the conversion of an aminopyrazole to a pyrazole sulfonyl chloride.
-
Step 1: Diazotization. Dissolve the starting aminopyrazole (1.0 equiv) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the aminopyrazole solution, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Step 2: Preparation of the SO₂/CuCl Solution. In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. To this solution, add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv). Cool this mixture to 10-15 °C.
-
Step 3: Sandmeyer Reaction. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature. After the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature.
-
Step 4: Isolation. Pour the reaction mixture into a large volume of ice-water. The pyrazole sulfonyl chloride will typically precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic extract, dry it over a drying agent, and remove the solvent under vacuum to yield the product.
Comparative Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
| Direct Chlorosulfonylation | Substituted Pyrazole | ClSO₃H, SOCl₂/PCl₅ | 0 °C to 60 °C | Simple, cost-effective, broadly applicable | Harsh conditions, potential for regioselectivity issues |
| Sandmeyer Reaction | Aminopyrazole | NaNO₂/HCl, SO₂, CuCl | 0 °C to RT | Excellent regiochemical control | Requires amino precursor, unstable diazonium intermediate |
| Late-Stage Conversion | Pyrazole Sulfonamide | Pyry-BF₄, MgCl₂ | 60 °C | Modifies complex molecules, good for diversification | Requires sulfonamide precursor, specialized reagents |
Visualization of Key Synthetic Workflows
Diagram 1: Direct Chlorosulfonylation Workflow
Caption: Workflow for Direct Chlorosulfonylation.
Diagram 2: Sandmeyer Reaction Pathway
Caption: Pyrazole sulfonyl chlorides in drug discovery.
Conclusion and Future Outlook
The history of pyrazole-based sulfonyl chlorides is a story of chemical evolution, from the fundamental discovery of the pyrazole ring to the development of sophisticated, regiocontrolled synthetic methods. These reagents have transitioned from being simple chemical intermediates to indispensable tools in the arsenal of medicinal chemists. Their importance is firmly grounded in their ability to readily form the pyrazole sulfonamide scaffold, a pharmacophore that continues to yield new therapeutic agents against a wide range of diseases. [3][4] Future research in this field will likely focus on developing greener and more sustainable synthetic methods, such as photocatalytic approaches to Sandmeyer-type reactions, to minimize waste and harsh reagents. [11]Furthermore, the application of late-stage functionalization techniques will continue to grow, allowing for the rapid diversification of complex, biologically active pyrazole sulfonamides and accelerating the pace of drug discovery. The legacy of these foundational building blocks is secure, and they will undoubtedly be at the core of new therapeutic breakthroughs for years to come.
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Guntipally, R., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega.
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García-Rodeja, Y., et al. (2018). "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4". Angewandte Chemie International Edition.
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Kavalyova, E., et al. (2016). "Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde". Molecular Diversity.
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Goksen, U. S., et al. (2016). "Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents". Molecules.
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Kumar, A., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery". Future Medicinal Chemistry.
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Kumar, D., et al. (2020). "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives". Journal of the Turkish Chemical Society, Section A: Chemistry.
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Meng, F-G., et al. (2020). "Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles". ChemCatChem.
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Bayrak, C., et al. (2022). "Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety". Bioorganic Chemistry.
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Spectroscopic and Synthetic Profile of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic characteristics and synthetic methodology for 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various biologically active compounds. Drawing upon established principles of organic chemistry and spectroscopy, this document offers a predictive yet robust framework for the identification, characterization, and synthesis of this versatile molecule.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
Pyrazole and sulfonamide moieties are foundational pharmacophores in modern drug discovery, appearing in a wide array of therapeutic agents.[1] The combination of these two functionalities in compounds like this compound creates a versatile scaffold for the synthesis of novel drug candidates. The inherent reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides and sulfonate esters, enabling extensive structure-activity relationship (SAR) studies.[2][3] This guide will delve into the critical aspects of synthesizing and characterizing this specific pyrazole sulfonyl chloride, providing researchers with the necessary tools for its effective utilization in their synthetic endeavors.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[3] For this compound, spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrazole H-5 | ~8.0 | Singlet | - | The proton at the 5-position of the pyrazole ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effect of the adjacent sulfonyl chloride group. |
| Isopropyl CH | ~4.6 | Septet | ~6.8 | The methine proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons. |
| Pyrazole CH₃ | ~2.6 | Singlet | - | The methyl group at the 3-position of the pyrazole ring is expected to be a singlet in a region typical for methyl groups attached to an aromatic ring. |
| Isopropyl CH₃ | ~1.5 | Doublet | ~6.8 | The six equivalent protons of the two methyl groups of the isopropyl substituent will appear as a doublet due to coupling with the methine proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3 | ~150 | The carbon bearing the methyl group is expected to be significantly downfield. |
| Pyrazole C-5 | ~138 | The carbon atom at the 5-position is also shifted downfield due to the influence of the adjacent nitrogen and the overall aromatic system. |
| Pyrazole C-4 | ~120 | The carbon atom attached to the sulfonyl chloride group is expected to be in this region. |
| Isopropyl CH | ~52 | The methine carbon of the isopropyl group. |
| Isopropyl CH₃ | ~23 | The carbons of the methyl groups of the isopropyl substituent. |
| Pyrazole CH₃ | ~14 | The carbon of the methyl group at the 3-position. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[3]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| S=O (asymmetric stretch) | ~1380 | Strong | Characteristic strong absorption for the asymmetric stretching vibration of the sulfonyl chloride group. |
| S=O (symmetric stretch) | ~1180 | Strong | Characteristic strong absorption for the symmetric stretching vibration of the sulfonyl chloride group. |
| C=N (pyrazole ring) | ~1550 | Medium | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| C-H (aromatic) | ~3100 | Medium | Stretching vibrations of the C-H bond on the pyrazole ring. |
| C-H (aliphatic) | ~2980 | Medium | Stretching vibrations of the C-H bonds in the isopropyl and methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.[3]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Predicted m/z | Rationale |
| [M]⁺ | 222/224 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |
| [M - Cl]⁺ | 187 | Loss of the chlorine atom. |
| [M - SO₂Cl]⁺ | 123 | Loss of the sulfonyl chloride group. |
Synthetic Methodology
The synthesis of this compound can be approached through a two-step process: the formation of the pyrazole core followed by chlorosulfonylation.
Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
The initial step involves the synthesis of the pyrazole ring, which can be achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2]
Protocol 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
-
Materials: Isopropylhydrazine, acetylacetone (2,4-pentanedione), ethanol, glacial acetic acid.
-
Procedure:
-
To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add acetylacetone (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-isopropyl-3-methyl-1H-pyrazole.[2]
-
Chlorosulfonylation of 1-Isopropyl-3-methyl-1H-pyrazole
The subsequent step is the introduction of the sulfonyl chloride group onto the pyrazole ring. This is typically achieved using chlorosulfonic acid.[1]
Protocol 2: Synthesis of this compound
-
Materials: 1-Isopropyl-3-methyl-1H-pyrazole, chlorosulfonic acid, chloroform.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool a solution of chlorosulfonic acid in chloroform to 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 1-Isopropyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Stir the reaction mixture at 60 °C for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.[1]
-
Experimental Workflows and Data Interpretation
Spectroscopic Data Acquisition
A systematic approach to acquiring and interpreting spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Causality in Experimental Choices
-
Choice of Solvent for NMR: Aprotic deuterated solvents like CDCl₃ are chosen for NMR analysis due to the reactivity of sulfonyl chlorides with protic solvents.[3]
-
Reaction Monitoring by TLC: TLC is a rapid and efficient technique to monitor the progress of both the pyrazole synthesis and the chlorosulfonylation reaction, allowing for the determination of the reaction endpoint and minimizing the formation of byproducts.[1][2]
-
Purification Techniques: Column chromatography or recrystallization are essential for obtaining a high-purity product, which is critical for subsequent synthetic applications and for obtaining clean spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers in medicinal chemistry and organic synthesis. By understanding the rationale behind the experimental choices and the interpretation of the spectroscopic data, scientists can confidently synthesize and characterize this important building block for the development of novel chemical entities.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
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Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a two-step synthetic sequence, commencing with the construction of the 1-isopropyl-3-methyl-1H-pyrazole core, followed by its chlorosulfonation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, particularly concerning the handling of chlorosulfonic acid. The information is curated to be a self-validating system, ensuring procedural integrity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, constituting the core structure of numerous approved drugs with a wide array of biological activities. The sulfonyl chloride functional group serves as a versatile handle for the synthesis of sulfonamides, which are themselves a critical pharmacophore in many therapeutic agents. The target molecule, this compound, is therefore a valuable building block for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
This protocol provides a detailed, field-proven methodology for the synthesis of this important intermediate, drawing from established principles of pyrazole synthesis and electrophilic aromatic substitution.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-stage process:
Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole. This initial step involves the condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione) to form the pyrazole ring. This is a classic Knorr-type pyrazole synthesis.[1][2][3]
Step 2: Chlorosulfonation of 1-Isopropyl-3-methyl-1H-pyrazole. The synthesized pyrazole is then subjected to electrophilic substitution using chlorosulfonic acid to introduce the sulfonyl chloride moiety at the 4-position of the pyrazole ring.[4][5]
Experimental Protocols
Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
This procedure is adapted from standard pyrazole synthesis methodologies.[1][2]
| Reagent/Equipment | Purpose |
| Isopropylhydrazine | Reactant |
| Acetylacetone (2,4-pentanedione) | Reactant |
| Ethanol | Solvent |
| Glacial Acetic Acid | Catalyst |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For heating the reaction |
| Rotary evaporator | For solvent removal |
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
While stirring, slowly add acetylacetone (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on general methods for the chlorosulfonation of pyrazoles.[4][5]
| Reagent/Equipment | Purpose |
| 1-Isopropyl-3-methyl-1H-pyrazole | Starting material |
| Chlorosulfonic acid | Chlorosulfonating agent |
| Chloroform or Dichloromethane | Solvent |
| Thionyl chloride (optional, but recommended) | To drive the reaction to completion |
| Round-bottom flask with a dropping funnel | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Ice bath | For temperature control |
| Crushed ice | For quenching the reaction |
| Buchner funnel and filter paper | For collecting the product |
-
EXTREME CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn. [6][7][8][9][10]
-
In a pre-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (approximately 5-6 equivalents) to the chloroform with stirring, maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 1-Isopropyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform.
-
Slowly add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 8-12 hours.
-
For a more complete reaction, thionyl chloride (approximately 1.5 equivalents) can be added to the reaction mixture after the initial heating period, and the mixture stirred for an additional 2 hours at 60 °C.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly , pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Safety Precautions
Chlorosulfonic Acid:
-
Hazards: Highly corrosive, causes severe burns to skin and eyes, and is a respiratory irritant.[7][8] It reacts violently with water, releasing toxic gases.[8][9]
-
Handling: Always handle in a chemical fume hood.[8] Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[7][10] Ensure an emergency shower and eyewash station are readily accessible.[9]
-
Spills: In case of a spill, do not use water.[9] Absorb the spill with an inert material like vermiculite or sand and dispose of it as hazardous waste.[6][9]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8] For eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[6][8] If inhaled, move to fresh air and seek medical attention.[6]
Visual Workflow
Caption: Synthetic workflow for this compound.
Tabulated Data
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Equiv. | Solvent | Temperature | Time (h) |
| 1 | Isopropylhydrazine | 1.0 | Ethanol | Reflux (~78°C) | 2-4 |
| Acetylacetone | 1.0 | ||||
| 2 | 1-Isopropyl-3-methyl-1H-pyrazole | 1.0 | Chloroform | 0°C to 60°C | 8-12 |
| Chlorosulfonic acid | ~5-6 | ||||
| Thionyl chloride (optional) | ~1.5 | 60°C | 2 |
References
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Atul Ltd. Chlorosulfonic acid. [Link]
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SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]
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Cole-Parmer. Material Safety Data Sheet - Chlorosulfonic acid, 98%. [Link]
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New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid. [Link]
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Stepanov, V. A., & Matyukhin, A. Yu. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. (2023, July 13). [Link]
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-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters - ACS Publications. (2015, June 11). [Link]
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ResearchGate. Synthetic steps for the development of sulfonyl pyrazole derivatives. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. [Link]
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Organic Syntheses Procedure. Org. Synth. 2021, 98, 171-188. [Link]
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Organic Syntheses Procedure. Org. Synth. 2010, 87, 209. [Link]
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PubChemLite. 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S). [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022, November 7). [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Sulfonamides using 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Introduction: The Significance of Pyrazole-Based Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The pyrazole moiety is another privileged scaffold in drug discovery, known for its diverse biological activities.[1][3] The strategic combination of these two pharmacophores into pyrazole-based sulfonamides has yielded compounds with significant potential in various therapeutic areas, including the development of novel antiproliferative agents and enzyme inhibitors.[1][4][5][6]
This guide provides a comprehensive, step-by-step protocol for the synthesis of novel sulfonamides utilizing the versatile building block, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. We will delve into the underlying chemical principles, provide a detailed experimental procedure, and outline the necessary characterization and purification techniques. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore the chemical space of pyrazole-based sulfonamides.
Chemical Rationale and Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and reliable transformation in organic chemistry.[7][8] The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride.
The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate.
-
Chloride Elimination: The chloride ion, being a good leaving group, is subsequently eliminated, regenerating the tetrahedral geometry around the sulfur atom.
-
Deprotonation: A base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA), removes a proton from the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.[8][9]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Below is a visual representation of the reaction workflow:
Caption: Workflow for the synthesis of sulfonamides.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1006453-71-9 | C₇H₁₁ClN₂O₂S | 222.69 | ChemTik[10] |
| Primary or Secondary Amine | Varies | Varies | Varies | Sigma-Aldrich, etc. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Silica Gel for Column Chromatography (230-400 mesh) | 63231-67-4 | SiO₂ | 60.08 | Varies |
| Ethyl Acetate (EtOAc) for Chromatography | 141-78-6 | C₄H₈O₂ | 88.11 | Varies |
| Hexanes for Chromatography | 110-54-3 | C₆H₁₄ | 86.18 | Varies |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalents).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
To this solution, add diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the mixture at room temperature (25-30 °C) for 10 minutes.[11]
-
-
Addition of Sulfonyl Chloride:
-
In a separate container, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at room temperature over a period of 15-20 minutes.[11]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 16 hours.[11]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the formation of a new, typically less polar, product spot should be observed.
-
-
Aqueous Workup:
-
Upon completion of the reaction (as indicated by TLC), add cold water (approximately 10 volumes relative to the initial DCM volume) to the reaction mixture.[11]
-
Stir the biphasic mixture vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer.
-
Extract the aqueous layer with an additional portion of DCM.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
The appropriate eluent system will depend on the polarity of the synthesized sulfonamide but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final sulfonamide.
-
Characterization of the Synthesized Sulfonamides
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Appearance of signals corresponding to the protons of the 1-isopropyl-3-methyl-1H-pyrazole moiety.- Signals corresponding to the protons of the amine portion of the molecule.- A characteristic downfield shift of the protons alpha to the sulfonamide nitrogen. |
| ¹³C NMR | - Signals corresponding to the carbon atoms of the pyrazole ring and the isopropyl and methyl substituents.- Signals for the carbon atoms of the amine fragment. |
| FT-IR | - Characteristic stretching vibrations for the S=O bonds of the sulfonamide group, typically in the range of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[12]- An N-H stretching band around 3300-3200 cm⁻¹ for secondary sulfonamides.[12] |
| Mass Spectrometry (MS) | - The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target sulfonamide.[6][12] |
| Purity Analysis (HPLC) | - A single major peak in the chromatogram indicating a high degree of purity. Purity is typically calculated based on the area percentage of the main peak.[13] |
Troubleshooting and Key Considerations
-
Low or No Reaction:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.
-
Verify the quality of the amine; if it is a salt, it may need to be neutralized before use.
-
Consider gently heating the reaction mixture if the amine is particularly unreactive.
-
-
Formation of Multiple Products:
-
The amine may be reacting at multiple sites if it contains more than one nucleophilic group. Protection of other functional groups may be necessary.
-
Over-reaction with the base is unlikely but possible with certain substrates.
-
-
Difficult Purification:
-
If the product is highly polar, a different chromatographic method (e.g., reverse-phase HPLC) or a different eluent system (e.g., with methanol) may be required.
-
Recrystallization can be an effective alternative to chromatography for solid products.[14]
-
Safety Precautions
-
This compound is a corrosive substance and should be handled with care.[15]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Conclusion
The protocol outlined in this document provides a robust and versatile method for the synthesis of novel sulfonamides from this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can efficiently generate libraries of pyrazole-based sulfonamides for further investigation in drug discovery and development programs.
Caption: Mechanism of Sulfonamide Formation.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023-07-13). PMC - PubMed Central.
- Synthesis of Sulfonamides. (2016-08-01). In Synthetic Methods in Drug Discovery: Volume 2.
- Protecting Groups for Amines: Sulfonamides. (2020-05-18). YouTube.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025-08-06).
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025-02-11).
- Sulfonamide compounds incorporating pyrazole with biological activities.
- Preparation of sulfonamides
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023-06-20). RSC Publishing.
- Sulfonamide purification process.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023-07-13).
- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024-04-16). Frontiers.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- The synthesis route of sulfonamide-pyrazole derivatives 99–102.
- An Expedient Synthesis of Sulfinamides
- Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed.
- Synthesis of sulfonamides.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). PMC - NIH.
- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
- This compound. ChemTik Products.
- 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S). PubChemLite.
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich.
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- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
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reaction of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines
Application Note & Protocol: Synthesis of N-Substituted Pyrazole Sulfonamides
Topic: Reaction of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines
Abstract
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide range of therapeutic agents demonstrating diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonamides. We will delve into the underlying reaction mechanism, provide field-proven, step-by-step protocols for synthesis and purification, and discuss critical parameters for successful execution. The methodologies described herein are designed to be robust and adaptable, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Significance of Pyrazole Sulfonamides
The fusion of a pyrazole ring with a sulfonamide moiety creates a privileged pharmacophore in drug discovery.[1][4] The pyrazole core offers a versatile scaffold for substitution, allowing for fine-tuning of steric and electronic properties, while the sulfonamide group acts as a key hydrogen bond donor and acceptor, often serving as a bioisostere for amide or carboxylic acid functionalities.[5][6] This combination has led to the development of numerous clinically significant molecules.[1]
The reaction between a pyrazole sulfonyl chloride and a primary amine is the most direct and widely employed method for forging the critical S-N bond.[7][8] This application note focuses specifically on the use of this compound, a versatile building block for creating a library of novel sulfonamide derivatives. Understanding the nuances of this reaction is paramount for achieving high yields, purity, and diversity in drug development campaigns.
The Core Reaction: Mechanistic Insights
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The causality behind the experimental choices is rooted in this mechanism.
2.1. Reaction Mechanism
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Elimination of Leaving Group: A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion (a good leaving group) to form the stable sulfonamide bond.
-
Proton Transfer: The resulting product is protonated. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[7][9] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for sulfonamide formation.
2.2. Key Experimental Considerations
-
Choice of Base: A non-nucleophilic organic base is preferred to avoid competing reactions with the sulfonyl chloride. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[10][11] Pyridine can also be used and may act as a nucleophilic catalyst in some cases. The base is typically used in a slight excess (1.2-1.5 equivalents) to ensure complete neutralization of HCl.[10]
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are ideal.[7][10] They effectively dissolve the reactants without participating in the reaction. The use of anhydrous solvents is critical to prevent hydrolysis of the reactive sulfonyl chloride.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm from the reaction of the amine with the sulfonyl chloride.[10] It is then typically allowed to warm to room temperature to ensure the reaction proceeds to completion.
Synthesis of Starting Material
The precursor, this compound, is not always commercially available and may need to be synthesized. The synthesis generally involves two key steps:
-
Pyrazole Ring Formation: Condensation of isopropylhydrazine with a 1,3-dicarbonyl compound like acetylacetone yields the 1-isopropyl-3-methyl-1H-pyrazole core.[11]
-
Chlorosulfonylation: The pyrazole ring is then subjected to electrophilic substitution with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group at the C4 position.[10][12] This step must be performed with caution due to the corrosive and reactive nature of chlorosulfonic acid. An excess of chlorosulfonic acid is used, and the reaction is often heated to drive it to completion.[10]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for coupling this compound with a generic primary amine.
4.1. Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine (1.05 - 1.1 eq)[10]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM) (10 vol, e.g., 10 mL per gram of sulfonyl chloride)[10]
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
4.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
-
NMR spectrometer, Mass spectrometer, IR spectrometer
4.3. Step-by-Step Synthesis Procedure
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.05 eq) and anhydrous DCM (5 vol). Begin stirring and add the base (e.g., DIPEA, 1.5 eq).[10]
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the this compound (1.0 eq) in anhydrous DCM (5 vol). Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. Causality Note: Slow addition is crucial to manage the reaction exotherm and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 16-24 hours.[10]
-
Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The disappearance of the starting amine or sulfonyl chloride and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up: Once the reaction is complete, add cold water (10 vol) to the flask and transfer the mixture to a separatory funnel.[10]
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), deionized water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine (to aid in drying).
-
Self-Validation Note: Each wash step removes specific impurities, ensuring a cleaner crude product and simplifying the final purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis (aim for an Rf of ~0.3 for the product). The fractions containing the pure product are combined and concentrated to yield the final sulfonamide.
Product Characterization
The identity and purity of the synthesized N-substituted 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonamides must be confirmed through spectroscopic methods.
| Technique | Expected Observations | Reference |
| ¹H NMR | - A broad singlet for the sulfonamide N-H proton (δ 5-10 ppm, depending on solvent and structure).- Signals for the pyrazole ring proton.- Characteristic signals for the isopropyl (septet and doublet) and methyl (singlet) groups on the pyrazole.- Signals corresponding to the R' group from the primary amine. | [10][13][14] |
| ¹³C NMR | - Peaks corresponding to all unique carbon atoms in the molecule. The pyrazole ring carbons appear in the aromatic region (δ 110-150 ppm). | [4][10] |
| Mass Spec (ESI) | - A prominent ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. | [10][15] |
| IR Spectroscopy | - Two characteristic strong absorption bands for the S=O stretching of the sulfonamide group at approximately 1320-1370 cm⁻¹ (asymmetric) and 1130-1190 cm⁻¹ (symmetric). | [10][15] |
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction.- Hydrolysis of sulfonyl chloride.- Loss during work-up/purification. | - Extend reaction time or gently heat.- Ensure all reagents and solvents are anhydrous.- Use care during extractions; optimize chromatography. |
| Multiple Products | - Amine has multiple nucleophilic sites.- Side reaction with base. | - Use a protecting group strategy for the amine.- Ensure a non-nucleophilic base like DIPEA is used. |
| No Reaction | - Inactive sulfonyl chloride.- Sterically hindered or unreactive amine. | - Check the quality of the sulfonyl chloride.- Use a more forcing condition (higher temperature, stronger base) or a different synthetic route. |
| Purification Difficulty | - Product co-elutes with impurities. | - Screen different solvent systems for chromatography.- Consider recrystallization as an alternative purification method. |
References
-
ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]
-
Sci-Hub. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole based sulfonamides analogues. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ChemTik Products. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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The Lynchpin Intermediate: 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Pyrazole Core in Modern Agriculture
Pyrazole derivatives represent a cornerstone in the development of modern agrochemicals, forming the structural basis for a multitude of highly effective herbicides and fungicides.[1][2] Their inherent biological activity, coupled with the potential for diverse functionalization, allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence. Within this important class of compounds, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride serves as a critical intermediate, a molecular scaffold primed for the construction of complex agrochemical active ingredients.[1] The strategic positioning of the isopropyl and methyl groups on the pyrazole ring, along with the reactive sulfonyl chloride moiety at the 4-position, provides a versatile platform for generating extensive libraries of candidate molecules for high-throughput screening. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in the field of agrochemical development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis. While specific experimental data for this compound is not extensively published, data from closely related analogues such as 1-methyl-1H-pyrazole-4-sulfonyl chloride can provide valuable guidance.
| Property | Value (or Analogue-Based Estimate) | Source |
| Molecular Formula | C7H11ClN2O2S | N/A |
| Molecular Weight | 222.69 g/mol | [3] |
| Appearance | White to yellow or brown solid (predicted) | |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. |
Safety Precautions: Pyrazole sulfonyl chlorides are corrosive and moisture-sensitive compounds.[4][5] They react violently with water, releasing toxic gases.[5] Therefore, all handling should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] All glassware and reagents must be scrupulously dried before use.
Synthesis of the Intermediate: A Step-by-Step Approach
The synthesis of this compound is a two-step process, commencing with the formation of the pyrazole ring, followed by chlorosulfonylation.
Part 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
The synthesis of the pyrazole precursor is achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative. This is a classic and robust method for the formation of the pyrazole heterocycle.
Reaction Scheme:
Figure 1: Synthesis of the pyrazole precursor.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equivalent) and ethanol (5 mL per gram of acetylacetone).
-
With stirring, add isopropylhydrazine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expert Insights: The choice of a slight excess of either the dicarbonyl or the hydrazine can be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. The reaction is typically clean, but purification is recommended to ensure the quality of the intermediate for the subsequent step.
Part 2: Chlorosulfonylation of 1-Isopropyl-3-methyl-1H-pyrazole
This step introduces the reactive sulfonyl chloride group onto the pyrazole ring. The use of chlorosulfonic acid is a standard and effective method for this transformation.
Reaction Scheme:
Figure 2: Chlorosulfonylation to form the title intermediate.
Protocol:
-
In a fume hood, carefully add an excess of chlorosulfonic acid (at least 4 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber.[7]
-
Cool the chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add 1-Isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) dropwise to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 3-4 hours.[7]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired sulfonyl chloride. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The product is often of sufficient purity for subsequent reactions.
Expert Insights: The reaction with chlorosulfonic acid is highly exothermic and liberates HCl gas, necessitating careful temperature control and an efficient gas scrubber.[8] The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent. The quench onto ice must be performed with extreme caution due to the violent reaction of chlorosulfonic acid with water.[9]
Application in Agrochemical Synthesis: The Gateway to Bioactive Molecules
This compound is a versatile intermediate primarily used in the synthesis of sulfonamide and sulfonate ester derivatives, many of which exhibit potent herbicidal or fungicidal activity.[1]
Synthesis of Pyrazole Sulfonamides: A General Protocol
The reaction of the sulfonyl chloride with a primary or secondary amine is a straightforward and high-yielding method to produce pyrazole sulfonamides.
Reaction Scheme:
Figure 3: General synthesis of pyrazole sulfonamides.
Protocol:
-
Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Expert Insights: The addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction. The base is crucial to neutralize the HCl generated during the reaction. The choice of amine is the key step in generating a library of diverse sulfonamides for biological screening.
Case Study: The Sulfonylurea Herbicides
While not directly synthesized from the title intermediate, the commercial herbicide pyrazosulfuron-ethyl provides an excellent illustration of the synthetic utility of pyrazole sulfonyl chlorides in agrochemical development. The core of its synthesis involves the reaction of a pyrazole sulfonyl isocyanate (derived from the corresponding sulfonamide) with an aminopyrimidine. This highlights the importance of the pyrazole sulfonyl moiety in constructing the sulfonylurea bridge, which is the key pharmacophore for this class of herbicides.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward preparation and high reactivity make it an ideal starting point for the development of new herbicides and fungicides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their discovery and development programs, ultimately contributing to the advancement of sustainable agriculture.
References
- Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6334.
-
Royal Society of Chemistry. (2019). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of commercial pyrazole containing pyrimidinyl sulfonylurea.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
MySkinRecipes. (n.d.). 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023).
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
-
University of Hertfordshire. (n.d.). Pyrazosulfuron-ethyl (Ref: NC 311). Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety. Retrieved from [Link]
-
DuPont. (n.d.). Chlorosulfonic Acid Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1006495-98-2,1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
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Application Notes & Protocols: Laboratory Scale Synthesis of Pyrazole Sulfonamides
Introduction: The Significance of the Pyrazole Sulfonamide Scaffold
The fusion of a pyrazole ring system with a sulfonamide functional group creates a privileged pharmacophore that is a cornerstone of modern medicinal chemistry. Pyrazole sulfonamides are prominently featured in a range of therapeutics, most notably as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2] The archetypal drug, Celecoxib, exemplifies the clinical success of this scaffold.[2][3] Beyond anti-inflammatory applications, these derivatives have been investigated for their potential as anticancer, antimicrobial, anticonvulsant, and herbicidal agents.[4][5][6][7][8]
The synthetic versatility and biological importance of this scaffold necessitate robust and reproducible laboratory-scale synthetic protocols. This guide provides a detailed, experience-driven approach to the synthesis of pyrazole sulfonamides, focusing on the most common and reliable synthetic strategies. We will dissect the causality behind experimental choices, provide step-by-step protocols, and emphasize self-validating measures to ensure the integrity of the final compounds.
Retrosynthetic Analysis & Core Synthetic Strategy
A logical retrosynthetic analysis of a typical 1,5-diarylpyrazole sulfonamide, such as Celecoxib, reveals two primary building blocks: a 1,3-dicarbonyl compound and an arylhydrazine bearing a sulfonamide group.
This disconnection points to the Knorr pyrazole synthesis , a robust and widely adopted cyclocondensation reaction, as the central synthetic transformation.[3] Therefore, our strategy is bifurcated into two key stages:
-
Part A: Synthesis of the Pyrazole Core. This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For many celecoxib analogs, this involves reacting a substituted phenylhydrazine with a trifluoromethylated β-diketone.[2][3]
-
Part B: The Sulfonylation Step. In cases where the pyrazole core is built first and then functionalized, a key step is the sulfonylation of an aminopyrazole intermediate.[9]
This guide will focus on the more convergent and industrially relevant Knorr synthesis approach, which combines the two key fragments in a single, efficient cyclization step.
Experimental Protocols: A Step-by-Step Guide
This section details the laboratory-scale synthesis of a representative pyrazole sulfonamide, specifically Celecoxib, which serves as an excellent model for this class of compounds.
Protocol 1: Synthesis of Celecoxib via Knorr Cyclocondensation
This protocol details the reaction between 4-sulfamoylphenylhydrazine hydrochloride and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[2][3][10]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| 4-Sulfamoylphenylhydrazine hydrochloride | 223.67 | 10.0 | 2.24 g | Starting Material |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 230.19 | 10.5 | 2.42 g | Starting Material |
| Ethanol (Absolute) | 46.07 | - | 50 mL | Solvent |
| Toluene | 92.14 | - | As needed | Recrystallization |
| Ethyl Acetate | 88.11 | - | As needed | Recrystallization |
| Heptane | 100.21 | - | As needed | Recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.42 g, 10.5 mmol).
-
Addition of Reagents: Add absolute ethanol (50 mL) and stir until the diketone is fully dissolved. To this solution, add 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10.0 mmol).
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 5-10 hours.[10]
-
Mechanism Insight: The reaction proceeds via initial condensation of the more nucleophilic hydrazine nitrogen onto one of the carbonyls of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity is driven by the higher electrophilicity of the ketone adjacent to the trifluoromethyl group.
-
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath (0-5°C) for at least 1 hour to maximize precipitation of the product.[10]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water (2 x 15 mL) followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.[10]
-
Purification (Recrystallization): The crude product can be purified by recrystallization. A common and effective solvent system is toluene or a mixture of ethyl acetate and heptane.[2]
-
Dissolve the crude solid in a minimum amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath.
-
Filter the resulting crystals, wash with a small amount of cold heptane, and dry under vacuum.
-
Rationale: Recrystallization is a critical step for obtaining a high-purity product suitable for biological testing. The choice of solvent is crucial; the product should be soluble at high temperatures and sparingly soluble at low temperatures.
-
-
Characterization: The final, purified product should be a white crystalline solid. Confirm its identity and purity using standard analytical techniques.
-
Melting Point: Compare with the literature value (157-159 °C).
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight (M+H⁺ expected at m/z 382.08).
-
Safety & Handling Precautions
-
Hydrazine Derivatives: Hydrazines can be toxic and are potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfonyl Chlorides (if used): These are corrosive and react with moisture. Handle with care.
-
Solvents: Ethanol, ethyl acetate, and heptane are flammable. Ensure no open flames or spark sources are nearby. Toluene is toxic; avoid inhalation and skin contact.
Conclusion
The Knorr cyclocondensation provides a reliable and efficient pathway for the laboratory-scale synthesis of pyrazole sulfonamides. The protocol described offers a robust framework that can be adapted for the synthesis of a wide array of analogs by simply varying the 1,3-dicarbonyl and hydrazine building blocks. Careful execution of the reaction, work-up, and purification steps is paramount to achieving high yield and purity. The analytical characterization serves as the final validation of a successful synthesis, ensuring the material is suitable for subsequent research and development activities.
References
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Al-Ghorbani, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 241–274. [Link][4][5]
-
Reddy, B. S. N., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26237–26251. [Link][6][11]
-
El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link][1]
-
Penning, T. D., et al. (2006). Process for preparation of celecoxib. US Patent 7,919,633 B2. [10]
-
Chyu, A., et al. (2024). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. [Link][3]
-
Singh, R., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(1). [Link][12]
-
ResearchGate (n.d.). Scheme for obtaining sulfonyl derivatives of aminopyrazoles. [Link][9]
-
Kumar, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research, 26, 2676–2685. [Link][8]
-
Zhang, H., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 358-362. [Link][7]
-
ResearchGate (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g. [Link][13]
-
Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link][14]
-
Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(part ii), 203-238. [Link][15]
-
Bîcu, E., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports, 11, 19803. [Link][16]
-
Britton, R., et al. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 6, 1238-1244. [Link][17]
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Al-Awady, M. I., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link][18]
-
ResearchGate (n.d.). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. [Link][19]
-
ResearchGate (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link][20]
-
MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link][21]
-
ResearchGate (n.d.). Proposed pathway of pyrazolones 341 sulfonylation. [Link][22]
-
Farghaly, T. A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. [Link][23]
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purification of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride via Optimized Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3] The purity of this building block is paramount, as impurities can lead to side reactions, complex product mixtures, and compromised biological data. This document provides a comprehensive, field-proven protocol for the purification of this sulfonyl chloride intermediate using flash column chromatography. We address the inherent instability of sulfonyl chlorides on standard silica gel and detail a robust methodology that ensures high purity and recovery.
Introduction: The Challenge of Purifying Pyrazole Sulfonyl Chlorides
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The sulfonyl chloride functional group serves as a versatile handle for introducing sulfonamide moieties, which are critical pharmacophores in many drug candidates.[1][4] However, the purification of heteroaromatic sulfonyl chlorides, such as this compound, presents a significant challenge.
The primary obstacle is the compound's susceptibility to hydrolysis. The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the degradation of the sulfonyl chloride to the corresponding sulfonic acid.[5][6][7] This not only results in yield loss but also introduces a highly polar impurity that can complicate subsequent reactions. Therefore, the purification strategy must be designed to mitigate this decomposition pathway.
This guide explains the causality behind our experimental choices, from solvent selection to the potential need for deactivating the stationary phase, providing a self-validating protocol for researchers.
Principle of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8][9][10] In this normal-phase chromatography protocol, we use silica gel, a polar stationary phase.
-
Stationary Phase: Silica Gel (SiO₂)
-
Mobile Phase (Eluent): A non-polar solvent system (e.g., Hexanes/Ethyl Acetate)
The separation is governed by polarity.[11]
-
Less Polar Compounds: Have weaker interactions with the polar silica gel and are carried more quickly through the column by the non-polar mobile phase.
-
More Polar Compounds: Adsorb more strongly to the silica gel and elute later.
For this specific separation, the target compound, this compound, is expected to be of moderate polarity. Key impurities may include:
-
Less Polar Impurities: Unreacted 1-isopropyl-3-methyl-1H-pyrazole.
-
More Polar Impurities: The hydrolyzed sulfonic acid byproduct.
The goal is to select a mobile phase composition that allows the target compound to elute with a retention factor (Rƒ) of approximately 0.2-0.4, ensuring a clear separation from both less polar and more polar contaminants.[12]
Pre-Purification: Method Development via TLC
Before packing a column, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[12] This small-scale test predicts the separation on a larger column and saves significant time and material.
Protocol: TLC Solvent System Screening
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
On a silica gel TLC plate, spot the crude mixture alongside any available standards (e.g., starting pyrazole).
-
Develop the TLC plates in chambers containing different ratios of Hexane:Ethyl Acetate (EtOAc). Start with a low polarity system and gradually increase the percentage of the more polar solvent (EtOAc).
-
Visualize the developed plates under UV light and/or by staining (e.g., iodine).
-
The ideal solvent system will show the desired product spot with an Rƒ value between 0.2 and 0.4, with clear separation from all other spots.
| Trial Solvent System (Hexane:EtOAc) | Analyte | Observed Rƒ | Assessment |
| 95:5 | Target Compound | ~0.1 | Moves too slowly. Increase polarity. |
| 90:10 | Target Compound | ~0.25 | Good Separation. Baseline separation from origin and solvent front. |
| 80:20 | Target Compound | ~0.5 | Moves too quickly. May co-elute with less polar impurities. |
Detailed Purification Protocol
This protocol is designed for purifying approximately 1-5 grams of crude material. Adjust the scale accordingly.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (Optional, for deactivation)
-
Dichloromethane (for sample loading)
-
Compressed Air or Nitrogen source
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Safety Precautions
-
Sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Work with dry solvents and glassware, as sulfonyl chlorides are moisture-sensitive.[5][7]
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing Method)
-
Select a column of appropriate size (e.g., for 1g of crude, use ~40g of silica).
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Optional Deactivation: If TLC analysis or a trial run shows significant product degradation (streaking or a new spot at the baseline), consider deactivating the silica. Add 0.5% (v/v) triethylamine to the eluent used for the slurry and the entire chromatography run.[6][13] This neutralizes the acidic sites on the silica.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the column run dry.[12]
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column bed, forming a thin, even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (e.g., 90:10 Hexane:EtOAc, as determined by TLC) to the column.
-
Apply gentle pressure to begin eluting the compounds.
-
Collect fractions of a consistent volume in numbered test tubes.
-
Monitor the separation by spotting alternating fractions on a TLC plate.
Step 4: Product Isolation
-
Analyze the TLC of the collected fractions to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Characterize the purified product by NMR, LC-MS, etc., to confirm purity and identity.
Workflow and Data Summary
Caption: Workflow for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar phase for normal-phase chromatography.[10] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Offers good separation for moderately polar compounds.[14][15] |
| Elution Profile | Isocratic or shallow gradient | Start with 90:10 Hexane:EtOAc. A shallow gradient may improve separation if impurities are close in polarity. |
| Sample Loading | Dry Loading | Provides better resolution and avoids issues with sample dissolution in the mobile phase. |
| Column Deactivation | 0.5% Triethylamine in eluent | (Optional) Neutralizes acidic silica, preventing hydrolysis of the acid-sensitive sulfonyl chloride.[6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Low Recovery / Yield | Product degraded on the column. | Deactivate the silica with triethylamine. Work quickly and avoid leaving the compound on the column for extended periods.[6] |
| Band Tailing | Sample overload; acidic interactions. | Use less crude material for the column size. Deactivate the silica. |
| Cracked Column Bed | Column ran dry during packing or running. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |
Conclusion
The protocol outlined provides a reliable and reproducible method for the purification of this compound. By understanding the principles of chromatography and the specific chemical sensitivities of the target molecule, researchers can consistently obtain high-purity material essential for successful drug discovery and development campaigns. The key to success lies in careful method development using TLC and mitigating the potential for acid-catalyzed hydrolysis on the silica gel stationary phase.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Column Chromatography. University of Colorado, Boulder. Available at: [Link]
-
Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Arborpharm. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Synthetic steps for the development of sulfonyl pyrazole derivatives. ResearchGate. Available at: [Link]
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Column chromatography. Wikipedia. Available at: [Link]
-
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The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
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Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link]
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Application Note & Protocol: Regioselective C4-Sulfonylation of Pyrazoles
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of modern drug discovery. This application note provides a detailed protocol for the regioselective derivatization of N-protected or N-substituted pyrazoles at the C4-position using sulfonyl chlorides. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution, offer a robust, step-by-step experimental procedure, and present a comprehensive guide to reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize 4-sulfonylpyrazole derivatives, which are key intermediates and final compounds in various therapeutic areas.
Introduction: The Significance of 4-Sulfonylpyrazoles
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib. Functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
Derivatization at the C4-position, in particular with a sulfonyl group (-SO₂R), introduces a potent hydrogen bond acceptor and a metabolically stable, three-dimensional functional group. This modification has been shown to impart a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. The synthesis of 4-sulfonylpyrazoles is therefore a critical transformation in the development of new chemical entities. This guide provides a reliable method for achieving this synthesis via electrophilic sulfonation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The C4-position of the pyrazole ring is the most electron-rich and sterically accessible carbon, making it the preferred site for electrophilic attack, especially when the nitrogen atoms are substituted. The reaction with a sulfonyl chloride (R-SO₂Cl) proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism, often catalyzed by a Lewis acid or under forcing conditions.
The key steps are:
-
Generation of the Electrophile: In many cases, the sulfonyl chloride itself is a sufficiently strong electrophile. However, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃), a highly reactive sulfonyl cation or a polarized complex is formed.
-
Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic sulfur atom, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system.
-
Deprotonation & Re-aromatization: A weak base, often the chloride ion (Cl⁻) or a solvent molecule, abstracts the proton from the C4-position, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final 4-sulfonylated product.
Caption: Reaction mechanism for the C4-sulfonylation of pyrazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-phenyl-4-(phenylsulfonyl)-1H-pyrazole as a representative example. The methodology can be adapted for other substituted pyrazoles and sulfonyl chlorides.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 1-Phenyl-1H-pyrazole | >98% | Sigma-Aldrich | Starting material. |
| Benzenesulfonyl chloride | >99% | Sigma-Aldrich | Electrophile source. Handle in a fume hood. |
| Aluminum chloride (AlCl₃) | Anhydrous, >99% | Acros Organics | Lewis acid catalyst. Handle under inert gas. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals | For quenching the reaction. |
| Saturated sodium bicarbonate | Aqueous solution | In-house prep. | For neutralization. |
| Brine | Saturated NaCl(aq) | In-house prep. | For washing. |
| Anhydrous magnesium sulfate | Granular | EMD Millipore | Drying agent. |
| Ethyl acetate & Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Celite® | - | Sigma-Aldrich | For filtration. |
Experimental Workflow
Caption: Step-by-step experimental workflow for pyrazole C4-sulfonylation.
Step-by-Step Procedure
--- CAUTION: Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfonyl chlorides are corrosive and lachrymatory. Aluminum chloride reacts violently with water. ---
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.0 g, 6.94 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 30 mL) via syringe.
-
Seal the flask with a septum and purge with dry nitrogen or argon gas.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, carefully add anhydrous aluminum chloride (AlCl₃) (1.02 g, 7.63 mmol, 1.1 equiv.) to the flask in small portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Stir the resulting slurry for 15 minutes at 0 °C.
-
Slowly add benzenesulfonyl chloride (0.98 mL, 7.63 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Very slowly and carefully quench the reaction by adding ice-cold 1 M HCl (20 mL) dropwise. CAUTION: Gas evolution (HCl) will occur. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc/Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 1-phenyl-4-(phenylsulfonyl)-1H-pyrazole as a white solid.
-
Optimization and Troubleshooting
The success of the C4-sulfonylation is dependent on several factors. The following table provides guidance on common issues and optimization strategies.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (AlCl₃ hydrated).2. Insufficiently reactive pyrazole.3. Reaction temperature too low. | 1. Use fresh, anhydrous AlCl₃ from a newly opened bottle or a desiccator.2. For electron-deficient pyrazoles, consider stronger Lewis acids (e.g., GaCl₃) or higher reaction temperatures.3. Allow the reaction to run at room temperature or gently heat to 40 °C (refluxing DCM). |
| Formation of Byproducts | 1. Reaction temperature too high leading to decomposition or side reactions.2. Excess sulfonyl chloride or Lewis acid. | 1. Maintain careful temperature control, especially during the addition of reagents.2. Use stoichiometries close to those recommended (1.0-1.2 equivalents). An excess can lead to di-sulfonylation or other side reactions. |
| Difficult Purification | Co-elution of starting material or byproducts with the desired product. | Adjust the polarity of the eluent system for chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may improve separation. Recrystallization can also be an effective alternative purification method. |
| Hydrolysis of Sulfonyl Chloride | Presence of moisture in the reaction. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
Conclusion
The protocol detailed herein provides a reliable and scalable method for the C4-sulfonylation of pyrazoles, a critical transformation for the synthesis of biologically active molecules. By understanding the underlying mechanism and paying close attention to key experimental parameters, particularly the exclusion of moisture and control of stoichiometry, researchers can efficiently generate a diverse library of 4-sulfonylpyrazole derivatives for applications in drug discovery and materials science.
References
-
Gomaa, A. M., & Ali, M. M. (2020). Pyrazole-Sulfonamide Hybrids as Potential Anticancer Agents. Molecules, 25(18), 4216. [Link]
-
Lv, K., et al. (2019). Pyrazole-based derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 165, 131-147. [Link]
-
Fustero, S., et al. (2011). The C-4 Position of Pyrazoles: A Key-Position for Asymmetric Functionalization. Chemistry – A European Journal, 17(45), 12564-12568. [Link]
Application Note & Protocol: Strategic Sulfonylation of Substituted Pyrazoles for Drug Discovery and Chemical Biology
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (used for erectile dysfunction), and various kinase inhibitors in oncology. The functionalization of the pyrazole nitrogen atoms is a critical strategy for modulating the pharmacological properties of these molecules, such as solubility, metabolic stability, and target-binding affinity. N-sulfonylation, in particular, introduces the sulfonyl group (–SO₂R), a potent hydrogen bond acceptor and a stable, non-ionizable moiety that can significantly alter a compound's physicochemical profile. This document provides a comprehensive guide to the sulfonylation of substituted pyrazoles, detailing robust protocols, mechanistic insights, and troubleshooting strategies for researchers in drug development and chemical synthesis.
Introduction: The Strategic Value of N-Sulfonyl Pyrazoles
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In unsymmetrically substituted pyrazoles, these nitrogens are electronically and sterically distinct. The regioselective sulfonylation at either N1 or N2 can lead to different isomers with distinct biological activities. The choice of sulfonylation strategy is therefore a critical decision in the synthetic workflow. The electron-withdrawing nature of the sulfonyl group can also influence the pKa of the remaining N-H proton in monosubstituted pyrazoles, impacting their interaction with biological targets. This guide focuses on providing a reproducible and well-characterized protocol for achieving high-yield sulfonylation.
Mechanistic Rationale and Key Considerations
The sulfonylation of a pyrazole nitrogen proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of a sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl). The reaction is generally facilitated by a base, which serves two primary purposes:
-
Deprotonation: The base deprotonates the pyrazole N-H, increasing the nucleophilicity of the resulting pyrazolide anion.
-
Acid Scavenging: The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting pyrazole and shutting down the reaction.
The choice of base, solvent, and sulfonylating agent is paramount and dictates the reaction's efficiency and regioselectivity.
Regioselectivity
For unsymmetrical pyrazoles, the substitution can occur at either N1 or N2. The outcome is governed by a combination of steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at position 3 or 5) will sterically hinder the adjacent nitrogen atom. Consequently, the sulfonylating agent will preferentially attack the less hindered nitrogen.[1]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the nitrogen atoms, slowing the reaction. Conversely, electron-donating groups enhance nucleophilicity. The relative basicity of the two nitrogen atoms plays a crucial role, which can be influenced by remote substituents.[1]
-
Reaction Conditions: The choice of base and solvent can significantly influence the isomeric ratio.[1][2] In some cases, kinetic versus thermodynamic control can be manipulated by altering the reaction temperature or time.
Visualization of the General Mechanism
The diagram below illustrates the fundamental steps of the N-sulfonylation reaction.
Caption: General mechanism for base-mediated N-sulfonylation of pyrazoles.
Experimental Protocols
This section provides two detailed protocols: a standard method using triethylamine as the base and a second method for substrates that may require a stronger, non-nucleophilic base like sodium hydride.
Protocol 1: General Sulfonylation using Triethylamine (TEA)
This protocol is suitable for a wide range of substituted pyrazoles and sulfonyl chlorides and represents a common starting point for optimization.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Arylsulfonyl Chloride (e.g., Tosyl chloride, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of pyrazole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq).
-
Dissolution: Add anhydrous DCM (or ACN) to dissolve the pyrazole completely.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. Note: The addition may be exothermic. For sensitive substrates, cool the flask to 0 °C in an ice bath before this step.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, quench by adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing any unreacted sulfonyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-sulfonyl pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Sulfonylation using Sodium Hydride (NaH)
This protocol is employed for less nucleophilic pyrazoles or when a stronger, non-nucleophilic base is required to avoid side reactions. Extreme caution is required when handling NaH.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Arylsulfonyl Chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel and appropriate solvents for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and under an inert atmosphere, add NaH (1.2 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Pyrazole Addition: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the NaH suspension via the dropping funnel. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolide anion.
-
Sulfonyl Chloride Addition: Cool the reaction mixture back down to 0 °C. Dissolve the sulfonyl chloride (1.1 eq) in anhydrous THF (or DMF) and add it dropwise.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Workup - Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise to neutralize the excess NaH.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing, Drying, Concentration: Wash the combined organic layers with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
Workflow Visualization and Data Summary
The overall experimental process can be visualized as follows:
Caption: Standard laboratory workflow for the synthesis of N-sulfonyl pyrazoles.
Table 1: Comparison of Reaction Conditions
This table summarizes typical conditions and provides a starting point for optimization. Yields are highly substrate-dependent.
| Parameter | Protocol 1 (TEA) | Protocol 2 (NaH) | Rationale & Comments |
| Base | Triethylamine (TEA) | Sodium Hydride (NaH) | TEA is a convenient organic base. NaH is a stronger, non-nucleophilic base for less reactive pyrazoles. |
| Equivalents of Base | 1.5 - 2.0 eq | 1.2 - 1.5 eq | Excess base is used to drive the reaction and scavenge HCl. |
| Solvent | DCM, ACN, THF | THF, DMF | Choice depends on substrate solubility and reaction temperature. DMF can accelerate reactions but is harder to remove. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Initial cooling is often required to control exotherms. |
| Typical Reaction Time | 2 - 12 hours | 1 - 8 hours | NaH reactions are often faster due to the complete formation of the highly nucleophilic anion. |
| Workup Quench | Water / NaHCO₃ | Saturated NH₄Cl | NaH requires a careful, controlled quench. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Poor quality sulfonyl chloride (hydrolyzed). 3. Sterically hindered substrate. | 1. Switch from TEA to a stronger base like NaH or K₂CO₃ in DMF. 2. Use freshly purchased or purified sulfonyl chloride. 3. Increase reaction temperature and/or time; consider a less bulky sulfonylating agent if possible. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Di-sulfonylation (if pyrazole is unsubstituted). 3. Side reaction with base (e.g., pyridine). | 1. Screen different solvents and bases to optimize selectivity. Lowering the temperature may help. 2. Use only 1.0-1.1 eq of sulfonyl chloride. 3. Avoid nucleophilic bases like pyridine if they are observed to react. |
| Difficult Purification | 1. Streaking on silica gel. 2. Co-elution of product and starting material. | 1. The product may be too acidic. Add 0.5-1% TEA or acetic acid to the eluent. 2. Optimize the eluent system using TLC. A shallower gradient or a different solvent system (e.g., Toluene/Acetone) may be necessary. |
Safety Precautions
-
Sulfonyl Chlorides: Are corrosive and lachrymatory. Handle only in a well-ventilated fume hood. They react with moisture, so ensure all glassware is dry.
-
Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Use mineral oil dispersion to minimize pyrophoricity.
-
Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
-
Zhang, Q., Hu, B., Zhao, Y., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry. Available at: [Link]
-
Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters, 13(15), 4016-4019. Available at: [Link]
-
Vemula, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5406. Available at: [Link]
-
Krasavin, M. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Available at: [Link]
-
Sridhar, B., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Ataturk University Faculty of Agriculture. Available at: [Link]
Sources
application of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: Application of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Pyrazole Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensely pursued target classes in drug discovery. Within the vast chemical space of kinase inhibitors, heterocyclic compounds known as pyrazoles have emerged as "privileged structures."[2][3] Their unique five-membered aromatic ring with two adjacent nitrogen atoms provides an ideal scaffold for establishing critical hydrogen bond interactions within the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition.[1][4][5]
This guide focuses on a key reagent, This compound , a versatile building block for constructing novel pyrazole-based kinase inhibitors. The molecule's design is strategic:
-
The pyrazole core serves as the hinge-binding motif.
-
The isopropyl and methyl groups can be used to fine-tune solubility, metabolic stability, and steric interactions within the target protein.
-
The highly reactive sulfonyl chloride group at the 4-position acts as a chemical handle for covalently linking the pyrazole core to other molecular fragments, most commonly through the formation of a stable sulfonamide bond.
This document provides an in-depth look at the chemistry of this reagent, detailed protocols for its use in synthesis, and the rationale behind its application in targeting therapeutically relevant kinases.
The Core Chemistry: Sulfonamide Bond Formation
The primary utility of this compound in medicinal chemistry is its reaction with primary or secondary amines to form sulfonamides.[6][7] This reaction is robust, high-yielding, and forms a metabolically stable linker that is not merely a spacer. The sulfonamide moiety itself is a valuable pharmacophore, capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O), thereby contributing significantly to the binding affinity of the final inhibitor.[6]
The reaction is typically carried out in an inert solvent with a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Application Protocol: Synthesis of a LRRK2 Inhibitor Prototype
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target, particularly for neurodegenerative diseases. Many potent LRRK2 inhibitors utilize a pyrazole core linked to a biaryl system via a sulfonamide bridge.[8] The following protocol details the synthesis of a representative inhibitor using this compound.
Protocol 1: Synthesis of N-(4-bromophenyl)-1-isopropyl-3-methyl-1H-pyrazole-4-sulfonamide
This protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through analytical techniques, ensuring the trustworthiness of the outcome.
Expertise & Experience: The choice of Diisopropylethylamine (DIPEA) as the base is deliberate. It is a sterically hindered, non-nucleophilic amine that effectively scavenges the generated HCl without competing with the primary amine nucleophile in a side reaction. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both reactants and its low boiling point, which facilitates easy removal during work-up.[9] The reaction is performed at room temperature as the high reactivity of the sulfonyl chloride does not necessitate heating, which could otherwise lead to degradation or side products.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Bromoaniline (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The washes remove excess DIPEA and its hydrochloride salt.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-bromophenyl)-1-isopropyl-3-methyl-1H-pyrazole-4-sulfonamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for pyrazole sulfonamide synthesis.
Biological Rationale and Data Interpretation
The synthesized pyrazole sulfonamide serves as a scaffold that can be further elaborated or tested directly for kinase inhibitory activity. The design principle is that the pyrazole core will anchor the molecule in the kinase hinge region, while the substituted phenyl sulfonamide tail will occupy the hydrophobic pocket and make additional interactions.
Caption: Inhibition of LRRK2 signaling by a pyrazole-based agent.
Structure-Activity Relationship (SAR) Data
By reacting this compound with a variety of amines, a library of compounds can be generated to explore the SAR and optimize inhibitor potency.
| Compound ID | Amine Moiety (R-NH₂) | Yield (%) | Purity (%) | LRRK2 IC₅₀ (nM) [Hypothetical] |
| PSI-01 | 4-Bromoaniline | 85 | >98 | 75 |
| PSI-02 | 4-Methoxyaniline | 89 | >99 | 150 |
| PSI-03 | 3-Aminopyridine | 78 | >97 | 45 |
| PSI-04 | Benzylamine | 91 | >98 | 210 |
Data Interpretation: The hypothetical data above illustrates how changes to the amine fragment dramatically impact biological activity. For instance, the superior potency of PSI-03 might suggest that a basic nitrogen in the pyridine ring forms a key interaction with an acidic residue in the LRRK2 active site. This type of analysis guides the next round of inhibitor design.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its straightforward and efficient coupling chemistry to form robust sulfonamide linkages allows for the rapid generation of diverse chemical libraries. The inherent properties of the pyrazole scaffold, combined with the ability to systematically modify the amine component, provides medicinal chemists with a powerful tool to develop potent and selective inhibitors for a wide range of kinase targets.
References
-
Mägel, L., Müller, F., Doll, S. et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
Reuman, M., Gayo, L. M., Kukla, M. J. et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
-
Mägel, L., Müller, F., Doll, S. et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
Reuman, M., Gayo, L. M., Kukla, M. J. et al. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Kucab, J. E., Lee, C., Chen, C. S. et al. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research. [Link]
-
Kucab, J. E., Lee, C., Chen, C. S. et al. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. PubMed. [Link]
-
Zhu, J., Huang, J. W., Tseng, P. H. et al. From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors. Semantic Scholar. [Link]
-
Sreedhar, B., Kumar, G. R., Kumar, Y. N. et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Pu, X., Mazza, A., Online, C. A. et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Chevolet, I., Teres, S., Gratas-Rabbia-Ré, I. et al. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers. [Link]
-
Sreedhar, B., Kumar, G. R., Kumar, Y. N. et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Sung, B., Ahn, K. S., Aggarwal, B. B. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. Cancer Research. [Link]
-
Piomelli, D., Deplano, A., Gorjup, E. et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]
-
West, A. B., Chen, L., Farrer, M. J. et al. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ChemTik. This compound. [Link]
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing hydrolysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride during workup
Guide: Preventing Hydrolysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride During Workup
As Senior Application Scientists, we understand that the successful synthesis and isolation of reactive intermediates like this compound are critical for advancing drug development programs. This guide provides in-depth technical advice, troubleshooting, and best practices to mitigate the primary failure mode for this class of compounds: hydrolysis during reaction workup.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are highly electrophilic and, therefore, potent sulfonating agents. This reactivity is precisely what makes them valuable synthetic intermediates for forming sulfonamides, sulfonate esters, and other derivatives. However, this same electrophilicity makes them highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding and often undesired sulfonic acid (R-SO₃H).
The mechanism of hydrolysis is generally accepted to proceed through a concerted or stepwise nucleophilic substitution pathway. The presence of the electron-rich pyrazole ring, substituted with activating alkyl groups (isopropyl and methyl), modulates the electrophilicity of the sulfur atom. While this specific substitution pattern influences the reaction rate, the fundamental principles of sulfonyl chloride reactivity and hydrolysis remain consistent. The key to a successful workup is to control the environment to disfavor the hydrolysis reaction kinetically.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound.
Q1: My NMR analysis shows a significant amount of a water-soluble byproduct, and my isolated yield of the sulfonyl chloride is low. What is happening?
A1: This is a classic sign of hydrolysis. The sulfonyl chloride has likely reacted with water during the workup to form 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonic acid. This sulfonic acid is highly polar and will partition into the aqueous phase during an extraction, leading to yield loss. The proton NMR spectrum of the sulfonic acid would show characteristic shifts for the pyrazole protons, but it would lack the reactivity of the sulfonyl chloride.
Troubleshooting Steps:
-
Re-evaluate your quenching strategy: Was the reaction quenched with water or an aqueous solution? This introduces the nucleophile responsible for hydrolysis.
-
Assess the temperature of the workup: Hydrolysis rates increase with temperature. All aqueous workup steps should be performed at low temperatures (0-5 °C) using pre-chilled solutions.
-
Check the pH of your aqueous phase: While sulfonyl chlorides can hydrolyze under neutral conditions, the rate can be accelerated under basic conditions. If you used an aqueous base (e.g., NaHCO₃) to neutralize acid, the localized high pH could have promoted rapid hydrolysis.
Q2: I performed an aqueous extraction and my product seems to have "oiled out" or disappeared. Why can't I recover it from the organic layer?
A2: This points to extensive hydrolysis. The resulting sulfonic acid has significantly different solubility properties compared to the starting sulfonyl chloride. The sulfonyl chloride is typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. In contrast, the sulfonic acid is much more polar and may be insoluble in these solvents, or it may act as an emulsifier, complicating phase separation.
Preventative Measures:
-
Use Anhydrous Workup Conditions: If the subsequent reaction step is compatible, consider a non-aqueous workup. This involves filtering the reaction mixture (e.g., to remove salts like pyridinium hydrochloride) and concentrating the filtrate directly.
-
Employ a "Dry" Quench: Instead of quenching with aqueous solutions, consider adding a solid or immiscible liquid quenching agent that will not introduce water. For example, carefully adding a solid like sodium bicarbonate to neutralize acid.
Q3: Can I use a saturated sodium bicarbonate solution to neutralize the HCl generated during the sulfonylation reaction?
A3: This is a common but risky procedure. While saturated sodium bicarbonate is a weak base, it is still an aqueous solution. The introduction of water, especially under basic conditions, creates a competitive environment where hydrolysis can outpace the desired reaction or occur during workup.
A Better Approach: The Biphasic Wash If an aqueous wash is unavoidable for removing impurities, it must be executed rapidly and at low temperatures.
-
Dilute the reaction mixture with a non-polar organic solvent (e.g., DCM or EtOAc).
-
Use pre-chilled (0 °C) deionized water or a very dilute, pre-chilled acid solution (e.g., 1% HCl) for the first wash to remove any basic catalysts like pyridine.
-
Follow with a quick wash using pre-chilled brine (saturated NaCl solution). The high salt content of brine reduces the solubility of organic compounds in the aqueous layer, helping to drive your product into the organic phase and minimizing its exposure to water.
-
Immediately separate the layers and dry the organic phase thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Best Practices for Workup: A Proactive Protocol
The optimal strategy is to design a workup that minimizes contact with water altogether.
Protocol 1: Anhydrous Workup
This is the preferred method when downstream processing allows.
-
Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a dry, inert organic solvent (e.g., anhydrous DCM or toluene). This helps to precipitate any salts formed during the reaction.
-
Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove solid byproducts (e.g., triethylamine hydrochloride). Wash the filter cake with a small amount of the dry solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate in vacuo at a low temperature (< 30 °C) to obtain the crude sulfonyl chloride.
-
Purification: The crude product can then be purified by recrystallization from a non-polar solvent system or by chromatography on silica gel, using an anhydrous eluent system.
Protocol 2: Rapid Biphasic Workup (When Aqueous Wash is Necessary)
Use this method only when impurities necessitate an aqueous wash.
-
Pre-chill all solutions: Prepare ice baths for your reaction mixture, separatory funnel, and all aqueous solutions (deionized water, brine).
-
Dilution: Dilute the cooled reaction mixture with a pre-chilled organic solvent (e.g., EtOAc).
-
Washing: Transfer the diluted mixture to a separatory funnel. Quickly wash with a small volume of pre-chilled, pH-neutral or slightly acidic water, followed immediately by a pre-chilled brine wash.
-
Drying: Separate the organic layer without delay and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure, maintaining a low bath temperature.
Comparative Summary of Workup Conditions
| Workup Method | Water Exposure | Temperature | pH Control | Risk of Hydrolysis | Recommended For |
| Anhydrous | None | Room Temp / Low | N/A | Very Low | Reactions where byproducts are insoluble salts. |
| Rapid Biphasic | Minimal & Brief | Low (0-5 °C) | Neutral / Acidic | Moderate | Removing water-soluble impurities or catalysts. |
| Aqueous Base | High | Uncontrolled | Basic | Very High | Not Recommended. |
Visualizing the Workup Decision Process
The choice of workup is critical and can be visualized as a decision tree.
Caption: Decision tree for selecting the optimal workup strategy.
References
-
Organic Chemistry Portal. Amine Protection. [Link]
optimizing reaction conditions for sulfonamide synthesis with pyrazole sulfonyl chlorides
The synthesis of sulfonamides from pyrazole sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. However, like any powerful chemical transformation, it is not without its nuances. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common hurdles and optimize their synthetic strategies. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to foster a proactive and predictive approach to synthesis.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific, common problems encountered during the synthesis of sulfonamides from pyrazole sulfonyl chlorides. Each issue is analyzed from a mechanistic standpoint to provide robust and rational solutions.
Problem 1: Low or No Product Yield
You've set up your reaction of a pyrazole sulfonyl chloride with your amine of choice, but after the recommended reaction time, TLC or LC-MS analysis shows little to no desired sulfonamide.
Potential Cause 1: Ineffective Base
The choice of base is critical. Its primary role is to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. An inappropriate base can lead to a stalled reaction.
-
Solution: The pKa of the conjugate acid of the base should be high enough to effectively deprotonate the amine but not so high as to cause unwanted side reactions. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base might be necessary. For standard primary and secondary amines, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often sufficient.[1][2] In some cases, an inorganic base like potassium carbonate can be effective, particularly in biphasic systems.
Potential Cause 2: Steric Hindrance
Either the amine or the pyrazole sulfonyl chloride may be sterically encumbered, preventing the nucleophilic attack from occurring efficiently.
-
Solution:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Prolong Reaction Time: A slower reaction may simply need more time to reach completion.
-
Use a Less Hindered Base: A bulky base like DIPEA can sometimes exacerbate steric issues. Switching to a smaller base like TEA may be beneficial.
-
Catalysis: The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially with hindered substrates.
-
Potential Cause 3: Poor Solubility
If the reactants are not adequately dissolved in the chosen solvent, the reaction will be slow or may not proceed at all due to the limited interaction between the sulfonyl chloride and the amine.
-
Solution: Select a solvent that dissolves both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3] For more polar substrates, acetonitrile (ACN) or N,N-dimethylformamide (DMF) may be more appropriate. A co-solvent system can also be employed to improve solubility.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low sulfonamide yields.
Problem 2: Presence of Multiple Byproducts
Your reaction mixture shows the desired product, but it is contaminated with significant amounts of byproducts, complicating purification.
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride
Pyrazole sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base. This leads to the formation of the corresponding sulfonic acid, which can be difficult to remove.[4]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Order of Addition: Add the amine and base to the solvent first, followed by the slow, dropwise addition of the sulfonyl chloride solution. This ensures the amine is present to react with the sulfonyl chloride as it is introduced, minimizing its contact time with any residual water.
-
Potential Cause 2: Dimerization/Polymerization
In some cases, particularly with primary amines, a double sulfonylation can occur, leading to the formation of a disulfonimide.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product.[3]
-
Slow Addition: Adding the sulfonyl chloride slowly to the amine solution helps to maintain a low concentration of the electrophile, reducing the likelihood of a second sulfonylation event.
-
Potential Cause 3: Base-Induced Side Reactions
A highly reactive or nucleophilic base can sometimes lead to unwanted side reactions with the sulfonyl chloride or the starting materials. Pyridine, for instance, can act as a nucleophile.[5]
-
Solution: Opt for a non-nucleophilic base. While pyridine can be used, its nucleophilicity can sometimes be problematic.[5] DIPEA is a bulkier, less nucleophilic alternative that can mitigate these side reactions.[1]
Minimizing Byproducts: A Mechanistic View
Caption: Competing reaction pathways leading to common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for sulfonamide synthesis with pyrazole sulfonyl chlorides?
A1: The optimal temperature is highly substrate-dependent. A good starting point for most reactions is 0 °C to room temperature (20-25 °C). Reactions involving highly reactive amines and sulfonyl chlorides are often initiated at 0 °C to control the exotherm and minimize side reactions.[3] For less reactive or sterically hindered substrates, heating may be necessary, sometimes up to the reflux temperature of the solvent. It is always advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.[1]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. Here is a general guide:
| Solvent | Polarity | Common Use Cases | Considerations |
| Dichloromethane (DCM) | Medium | General purpose, good solubility for many substrates.[6] | Volatile, ensure a closed system if heating. |
| Tetrahydrofuran (THF) | Medium | Good for a wide range of substrates. | Can form peroxides; use a fresh, inhibited grade. |
| Acetonitrile (ACN) | High | Suitable for more polar reactants. | Can be more difficult to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | High | Excellent solvating power for difficult substrates. | High boiling point, can be challenging to remove. |
Q3: Can I use an aqueous workup for my pyrazole sulfonamide synthesis?
A3: Yes, an aqueous workup is a standard procedure for these reactions. After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine to remove residual water.[3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1][6]
Q4: My pyrazole sulfonyl chloride is unstable. How can I handle it?
A4: Some substituted pyrazole sulfonyl chlorides can be unstable and prone to decomposition, especially if stored for extended periods or exposed to moisture. It is often best to use them immediately after their preparation. If you must store them, do so in a desiccator under an inert atmosphere at a low temperature (-20 °C). When setting up the reaction, it is advisable to dissolve the sulfonyl chloride in your anhydrous solvent and add this solution to the mixture of the amine and base, rather than adding the solid directly.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Pyrazole Sulfonamides
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.05 eq) and the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of the limiting reagent).[1]
-
Add the base (e.g., triethylamine or DIPEA, 1.5-3.0 eq) to the solution and stir for 5 minutes at room temperature.[1]
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the pyrazole sulfonyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the pyrazole sulfonyl chloride solution dropwise to the stirred amine/base mixture over 10-15 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with the solvent used for the reaction and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Optimized Procedure for Sterically Hindered Substrates
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered amine (1.2 eq), a non-nucleophilic base (e.g., DIPEA, 2.0 eq), and DMAP (0.1 eq).
-
Add the anhydrous solvent (e.g., THF or ACN).
-
In a separate flask, dissolve the pyrazole sulfonyl chloride (1.0 eq) in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours, monitoring the progress.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product as necessary.
References
- BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research. 2018.
- Willis, M. C. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. 2023.
-
Reddy, M. et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. Available from: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. 2012. Available from: [Link]
-
Saha, R. et al. Substrate scope of the sulfonamide synthesis from 4‐nitro‐N‐substituted‐pyrazole. ResearchGate. 2022. Available from: [Link]
-
Brand, S. et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. 2014. Available from: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018. Available from: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. 2018. Available from: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. 2024. Available from: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. 2023. Available from: [Link]
-
Synthesis of sulfonamides. Organic Chemistry Portal. N.d. Available from: [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Asian Journal of Organic Chemistry. 2022. Available from: [Link]
-
Ball, N. D. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. 2020. Available from: [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. 2020. Available from: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. 2021. Available from: [Link]
-
Fier, P. S. & Maloney, K. M. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. 2019. Available from: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. 2023. Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. 2009. Available from: [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. 2009. Available from: [Link]
-
Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. 2019. Available from: [Link]
-
Lakrout, S. et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. 2013. Available from: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 2023. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. N.d. Available from: [Link]
Sources
common side reactions in the synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Introduction
Welcome to the technical support guide for the synthesis of this compound. This key intermediate is crucial in the development of various pharmacologically active compounds. Its synthesis, typically achieved via chlorosulfonation of the corresponding N-isopropyl pyrazole, is a robust reaction. However, like any chemical transformation, it is prone to specific side reactions and experimental pitfalls that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven insights into troubleshooting common issues, explains the underlying chemical mechanisms, and offers validated protocols to ensure the successful and reproducible synthesis of this important building block.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and work-up of this compound.
Q1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors, primarily incomplete reaction or degradation of the product during work-up.
Root Cause Analysis:
-
Incomplete Sulfonylation: The electrophilic substitution may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Product Hydrolysis: Pyrazole-4-sulfonyl chloride is highly susceptible to hydrolysis, converting it to the corresponding and often undesired pyrazole-4-sulfonic acid.[1][2] This is the most frequent cause of yield loss and occurs during aqueous work-up.
-
Mechanical Losses: Significant loss of product can occur during extraction and purification steps, especially if multiple column chromatography or recrystallization steps are required.[3]
Troubleshooting Workflow & Mitigation Strategies:
Recommended Actions:
-
Optimize Reaction Conditions: Ensure at least 5 equivalents of chlorosulfonic acid are used. The reaction temperature should be carefully controlled; initial addition at 0°C followed by gentle heating to 60°C is often effective.[1] Monitor the reaction by TLC or LC-MS until the starting pyrazole is fully consumed.
-
Minimize Hydrolysis during Work-up: The most critical step is the quench. The reaction mixture should be cooled significantly (0-5°C) before being very carefully and slowly added to a vigorously stirred mixture of ice and a water-immiscible organic solvent like dichloromethane (DCM).[1] This ensures that the sulfonyl chloride is immediately extracted into the organic phase, minimizing its contact time with water.
-
Use a Co-reagent: To drive the equilibrium and consume any water formed, thionyl chloride can be used in conjunction with chlorosulfonic acid. This combination helps to keep the system anhydrous and converts any formed sulfonic acid back to the desired sulfonyl chloride.[1][4]
Q2: I've isolated my product, but NMR analysis shows an additional, highly polar impurity. What is it and how do I remove it?
A2: The most probable polar impurity is 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonic acid , the hydrolysis product of your target compound.
Identification and Confirmation:
| Compound | Expected Polarity | 1H NMR Characteristics | Mass Spec (ESI-) |
| Sulfonyl Chloride (Product) | Moderate | Sharp singlet for pyrazole C5-H. | [M-Cl+O]- or adducts |
| Sulfonic Acid (Impurity) | High (Water Soluble) | Similar chemical shift for pyrazole C5-H, but may be broader. -SO3H proton is often not observed. | [M-H]- |
-
Causality: This impurity forms when the sulfonyl chloride is exposed to moisture, either from the atmosphere, residual water in solvents, or during the aqueous work-up.[2] The sulfonyl chloride is a potent electrophile, and water is an effective nucleophile.
Purification Strategy:
-
Liquid-Liquid Extraction: The sulfonic acid is significantly more polar and has acidic properties. Washing the organic solution of your crude product with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid to its salt (R-SO₃⁻Na⁺), which will be extracted into the aqueous layer, leaving the desired sulfonyl chloride in the organic phase.
-
Strict Anhydrous Conditions: After washing, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Store the final product under an inert atmosphere (Nitrogen or Argon) and in a desiccator.[4]
Q3: My reaction mixture turns dark or forms tar-like substances, especially at higher temperatures. Why is this happening?
A3: Darkening and polymerization are indicative of decomposition, which can be caused by excessive heat or the presence of highly reactive impurities.
Potential Causes:
-
Thermal Decomposition: Pyrazole rings, while aromatic, can be susceptible to degradation under strongly acidic and high-temperature conditions. Chlorosulfonic acid is a very strong acid and dehydrating agent.
-
Oxidative Side Reactions: Chlorosulfonic acid can have oxidizing properties, leading to complex side reactions and the formation of colored, polymeric byproducts.
-
Substrate Impurities: Impurities in the starting 1-isopropyl-3-methyl-1H-pyrazole could be more reactive and prone to polymerization.
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature (typically around 60-70°C).[1] Use a reliable heating mantle with a thermocouple and a stirrer for even heat distribution. The initial addition of the pyrazole to chlorosulfonic acid must be done slowly and at low temperature (0°C) to manage the initial exotherm.[1]
-
Use of an Inert Solvent: Performing the reaction in a suitable inert solvent, such as chloroform, can help to better control the reaction temperature and concentration, potentially reducing charring.[1]
-
Ensure Purity of Starting Material: Use pure 1-isopropyl-3-methyl-1H-pyrazole. Purify the starting material by distillation or chromatography if its purity is questionable.
Frequently Asked Questions (FAQs)
Q: What is the standard synthetic protocol for this transformation?
A: A widely adopted method involves the direct chlorosulfonation of 1-isopropyl-3-methyl-1H-pyrazole.
Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.) and cool the flask to 0°C in an ice bath.
-
Addition: Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq.) to the stirred chlorosulfonic acid, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60°C. Stir at this temperature for 2-4 hours, monitoring the reaction progress with TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system).
-
Work-up: Cool the reaction mixture back to 0°C. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and dichloromethane (DCM).
-
Quench: Very slowly and carefully, add the reaction mixture to the ice/DCM slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<35°C) to yield the crude sulfonyl chloride. The product can be further purified by recrystallization if necessary.
Q: Why is the 4-position of the pyrazole ring selectively sulfonated?
A: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic aromatic substitution. The nitrogen atom at position 2 (N2) is basic and gets protonated in the strongly acidic medium, deactivating the adjacent C3 and C5 positions towards electrophilic attack. The N1-isopropyl group also directs electrophiles away due to steric hindrance. This combination of electronic and steric factors strongly favors substitution at the C4 position.
Q: How should I properly handle and store the final sulfonyl chloride product?
A: this compound is moisture-sensitive and corrosive.[4]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a desiccator in a cool, dry place to prevent hydrolysis.[4]
References
-
Gali, V. L. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5420. Available at: [Link]
-
Cena, C., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(13), 9339-9362. Available at: [Link]
-
Tatum, L. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1487. Available at: [Link]
-
ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]
-
Al-Awadi, N. A., et al. (2001). Chlorosulfonation of N-Arylmaleimides. Journal of Chemical Research, 2001(10), 422-423. Available at: [Link]
-
Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. chembk.com [chembk.com]
Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Document ID: TSC-PYR-SCL-001
Last Updated: January 17, 2026
Introduction: The Challenge of Synthesizing Pyrazole-4-sulfonyl Chlorides
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a critical building block in modern medicinal chemistry, serving as a precursor for a wide range of pharmacologically active sulfonamides. While the synthesis appears straightforward—a direct chlorosulfonation of the corresponding pyrazole—researchers frequently encounter challenges that significantly impact yield and purity.
This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Here, we address common experimental hurdles with evidence-based troubleshooting strategies and detailed protocols to help you optimize your synthesis and achieve consistent, high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yields are the most common complaint and can stem from several factors, often acting in concert. The primary culprits are incomplete reaction, degradation of the starting material or product, and mechanical loss during workup.
-
Cause 1: Inefficient Sulfonation. The electrophilic substitution on the pyrazole ring requires a potent sulfonating agent.
-
Solution: The reaction is typically performed using an excess of chlorosulfonic acid (ClSO₃H). A common protocol involves adding a solution of the starting pyrazole in a chlorinated solvent (like chloroform or dichloromethane) to a cooled solution of excess chlorosulfonic acid.[1] Ensure the molar excess of ClSO₃H is sufficient, typically 5-10 equivalents, to drive the reaction to completion.
-
-
Cause 2: Product Hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis, especially during the aqueous workup phase. The moisture sensitivity of these compounds means that even trace amounts of water can convert your desired product into the corresponding sulfonic acid, which will be lost into the aqueous phase.[2][3]
-
Solution: The workup must be performed rapidly and at low temperatures. Quenching the reaction by pouring it onto crushed ice is a standard but critical step.[4] The key is to keep the system cold to minimize the rate of hydrolysis while partitioning the sulfonyl chloride into an organic solvent. Ensure your extraction solvent is added immediately after quenching.
-
-
Cause 3: Incomplete Reaction or Stalling. The reaction may not be reaching completion within the allotted time.
-
Solution: After the initial exothermic addition at low temperature (0 °C), the reaction often requires heating to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical heating profile might be 60 °C for several hours.[1] If stalling is observed, a small addition of thionyl chloride (SOCl₂) can sometimes help by reacting with any sulfonic acid formed in situ to regenerate the sulfonyl chloride.[1]
-
Q2: I'm observing a dark, tarry byproduct that complicates purification. How can I prevent this?
The formation of dark, polymeric, or tarry materials is usually a sign of degradation, often caused by excessive reaction temperatures or overly harsh acidic conditions.
-
Cause 1: Overheating During Addition. The reaction between the pyrazole and chlorosulfonic acid is highly exothermic. Uncontrolled addition can lead to localized "hot spots" where the temperature spikes, causing decomposition.
-
Solution: Maintain strict temperature control throughout the addition of the pyrazole substrate to the chlorosulfonic acid. The addition should be done dropwise, ensuring the internal temperature of the reaction mixture does not exceed 5-10 °C.[1] A reliable cooling bath (ice-salt or a cryocooler) is essential.
-
-
Cause 2: Prolonged Heating or Excessive Temperature. While heating is often necessary for completion, prolonged exposure to high temperatures in the strongly acidic medium can degrade the electron-rich pyrazole ring.
-
Solution: Optimize the reaction time and temperature. Use TLC to determine the point at which the starting material is consumed and avoid heating for longer than necessary. A temperature of 60 °C is a good starting point, but this may need to be adjusted based on your specific observations.[1]
-
Q3: My final product is impure, showing extra peaks in NMR/LC-MS. What are the common impurities?
Purity is paramount for subsequent steps. Common impurities include the starting pyrazole, the corresponding sulfonic acid, and potential isomers.
-
Impurity 1: Unreacted 1-Isopropyl-3-methyl-1H-pyrazole.
-
Cause & Solution: This indicates an incomplete reaction. Refer to the solutions for Q1 (Cause 1 & 3) regarding sufficient reagent excess and optimized reaction conditions (temperature and time).
-
-
Impurity 2: 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonic acid.
-
Cause & Solution: This is the hydrolysis product. Its presence indicates excessive exposure to water during workup. Review the solutions under Q1 (Cause 2) . Ensure the workup is cold and fast, and that all glassware and solvents are dry. If this impurity is present after extraction, it can sometimes be removed by a rapid wash with a small amount of cold, dilute aqueous HCl, as the sulfonic acid is more polar and may partition into the acidic aqueous layer, while the sulfonyl chloride remains in the organic phase.
-
-
Impurity 3: Isomeric Sulfonyl Chlorides. Although sulfonation at the 4-position of the pyrazole ring is electronically favored, minor amounts of other isomers could potentially form under certain conditions.
-
Cause & Solution: This is less common but possible if the reaction conditions are not well-controlled. Confirm the structure using 2D NMR techniques. Purification via column chromatography is the most effective way to separate isomers.[4]
-
Detailed Experimental Protocol
This protocol is a synthesized and optimized procedure based on literature precedents.[1]
Materials:
-
1-Isopropyl-3-methyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃), anhydrous
-
Thionyl chloride (SOCl₂) (optional, for optimization)
-
Crushed ice / Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagent Preparation: Charge the flask with chlorosulfonic acid (5.5 eq.) and anhydrous chloroform (7 mL per 25 g of pyrazole). Cool the mixture to 0 °C using an ice-salt bath.
-
Substrate Addition: Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous chloroform (3 mL per 25 g of pyrazole). Add this solution to the dropping funnel.
-
Reaction - Step 1 (Addition): Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction - Step 2 (Heating): After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C. Stir at this temperature for 10-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).
-
Workup (Quenching): Once the reaction is complete, cool the mixture back down to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
-
Extraction: Immediately after quenching, transfer the mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the crude product.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary.[4]
Frequently Asked Questions (FAQs)
-
Q: What is the quality requirement for the starting 1-isopropyl-3-methyl-1H-pyrazole?
-
A: High purity is essential. Impurities in the starting material can lead to unidentified side products that are difficult to remove. It is recommended to use a pyrazole of >98% purity. If synthesizing the pyrazole in-house, ensure it is properly purified (e.g., by distillation) before use.[5]
-
-
Q: What are the key safety precautions for this reaction?
-
A: This reaction involves highly corrosive and reactive chemicals.
-
Chlorosulfonic Acid: Reacts violently with water. Handle only in a dry environment and under an inert atmosphere. It is highly corrosive and causes severe burns. Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and full face protection.
-
Quenching: The quenching step is extremely exothermic and releases large volumes of HCl gas. It must be performed slowly, with efficient cooling and in a well-ventilated fume hood.
-
-
-
Q: Can I use a different solvent?
-
A: Chlorinated solvents like chloroform and dichloromethane are standard because they are inert to the reaction conditions. Using other solvents is not recommended without extensive optimization, as they may react with chlorosulfonic acid.
-
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
This diagram outlines the logical steps to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Blanc, P. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
- Moody, T. C., & Thompson, A. S. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
- (Supporting Information) Synthesis of sulfonyl chloride substrate precursors. Source Not Specified.
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
-
Kavková, K., et al. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Tetrahedron Letters. Available at: [Link]
Sources
troubleshooting low conversion rates in pyrazole sulfonylation
Technical Support Center: Pyrazole Sulfonylation
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates for this critical transformation. As a foundational reaction in the synthesis of numerous pharmacologically active compounds, mastering pyrazole sulfonylation is essential. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically devise effective solutions.
Troubleshooting Guide: A Diagnostic Approach
Low conversion in a chemical reaction is a symptom, not the root cause. The following diagnostic workflow is designed to systematically identify and resolve the underlying issues in your pyrazole sulfonylation experiment.
Initial Diagnosis Workflow
Caption: A step-by-step workflow for diagnosing low conversion in pyrazole sulfonylation.
Question & Answer Troubleshooting
Q1: My reaction shows low or no conversion of the starting pyrazole. What are the most common culprits related to the reagents?
A1: The integrity of your starting materials is paramount.
-
Pyrazole Purity: Ensure your pyrazole starting material is pure and dry. Impurities can interfere with the reaction, and residual water or protic solvents can consume the base and hydrolyze the sulfonylating agent. Verify purity via NMR, LCMS, and melting point.
-
Sulfonylating Agent Quality: Sulfonyl chlorides are susceptible to hydrolysis upon exposure to atmospheric moisture, converting them to the unreactive sulfonic acids.[1][2] It is best to use a freshly opened bottle or to purify the agent before use. A combination of chlorosulfonic acid and thionyl chloride can be used to generate the sulfonyl chloride in situ, avoiding degradation.[1][2]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Q2: I'm confident in my reagents, but the reaction is still sluggish. How does my choice of base impact the conversion rate?
A2: The base is critical as it deprotonates the pyrazole's N-H proton, generating the pyrazolate anion, which is the active nucleophile.[3] The choice of base depends on the pyrazole's acidity (influenced by its substituents) and the reaction solvent.
-
Weakly Acidic Pyrazoles: For pyrazoles with electron-donating groups, a stronger base is often required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices, typically used in anhydrous solvents like THF or DMF.[1][2]
-
Moderately Acidic Pyrazoles: For many standard pyrazoles, organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) provide a good balance of reactivity and handling convenience in solvents like dichloromethane (DCM) or chloroform.[1][2] DIPEA is often preferred over TEA as it is less nucleophilic, reducing the chance of side reactions with the sulfonyl chloride.
-
Heterogeneous vs. Homogeneous: Inorganic bases like potassium carbonate (K₂CO₃) can be effective but may lead to slower reaction rates due to their poor solubility in many organic solvents.
Q3: Could the solvent be the problem? What should I consider when choosing a solvent?
A3: Solvent choice influences the solubility of your reagents and the overall reaction rate.
-
Aprotic Solvents are Essential: Protic solvents (like alcohols or water) will react with the sulfonylating agent and should be avoided.
-
Common Choices: Dichloromethane (DCM) and chloroform are excellent starting points for reactions using amine bases due to their inertness and ability to dissolve a wide range of substrates.[1][2]
-
For Less Soluble Substrates: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used, especially with stronger bases like NaH. However, be aware that DMF can be difficult to remove during workup.
-
Temperature: Most N-sulfonylations are initially run at 0 °C during the addition of the sulfonyl chloride to control the exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can increase the rate, but this may also promote side reactions.[1][2]
Q4: My TLC plate shows the consumption of starting material, but multiple new spots and a low yield of the desired product. What side reactions are occurring?
A4: The formation of multiple products points towards competing reaction pathways.
-
Hydrolysis of Sulfonyl Chloride: This is the most common side reaction, caused by trace amounts of water. It forms the corresponding sulfonic acid, which will appear as a baseline spot on a normal-phase silica TLC plate. The solution is to rigorously use anhydrous conditions.
-
Bis-Sulfonylation: If your pyrazole has other reactive sites (e.g., an amine group), you may see di-sulfonated products. This can sometimes be controlled by adjusting the stoichiometry or using a bulkier base.
-
Degradation: Highly activated or sensitive pyrazole substrates may degrade under the reaction conditions. Running the reaction at a lower temperature or using a milder base can mitigate this.
-
C-4 Sulfonylation: While N-sulfonylation is generally favored, electrophilic substitution at the C-4 position is a known reaction for pyrazoles, especially under acidic conditions or with certain catalysts.[4] Ensure your conditions are basic to favor N-deprotonation and subsequent N-sulfonylation.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of pyrazole N-sulfonylation?
A: The reaction proceeds through a nucleophilic substitution pathway.
Caption: General mechanism for the N-sulfonylation of pyrazole.
-
Deprotonation: A base removes the acidic proton from the pyrazole N1 nitrogen, creating a nucleophilic pyrazolate anion.[3]
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Elimination: The chloride leaving group is expelled, forming the stable N-sulfonyl pyrazole product.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and immediate method.[5][6]
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.[5] Staining with potassium permanganate can also be helpful.
-
Interpretation: The pyrazole starting material is typically more polar than the N-sulfonylated product. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot.
-
For more precise and quantitative analysis, especially during optimization, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended.[1]
Q: My pyrazole is heavily substituted and sterically hindered near the nitrogen atoms. What can I do to improve conversion?
A: Steric hindrance can significantly slow down the reaction. To overcome this:
-
Increase Temperature: Carefully heating the reaction can provide the necessary activation energy. Monitor closely for decomposition.
-
Use a Stronger, Less Bulky Base: A base like sodium hydride (NaH) is small and very strong, making it effective for deprotonating hindered N-H bonds.
-
Increase Reaction Time: Some reactions simply require longer times (e.g., 16-24 hours) to reach completion.[1][2]
Data & Protocols
Table 1: Common Reagents for Pyrazole Sulfonylation
| Reagent Type | Examples | Key Considerations |
| Sulfonylating Agents | Tosyl chloride (TsCl), Mesyl chloride (MsCl), Chlorosulfonic acid/SOCl₂ | Prone to hydrolysis; use fresh or purified. Using the acid/thionyl chloride mixture generates the agent in situ.[1][2] |
| Organic Bases | Triethylamine (TEA), DIPEA | Good for standard pyrazoles in solvents like DCM. DIPEA is less nucleophilic and often preferred.[1][2] |
| Inorganic Bases | NaH, KOtBu, K₂CO₃, Cs₂CO₃ | NaH and KOtBu are strong bases for less acidic pyrazoles. Carbonates are milder but can have solubility issues.[1][2] |
| Solvents | DCM, Chloroform, THF, DMF | Must be aprotic and anhydrous. Choice depends on substrate solubility and the base used.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation using DIPEA in DCM[1][2]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous dichloromethane (DCM, ~10 vol) via syringe and stir until the pyrazole is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise via syringe.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrazole/base mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 16 hours, or until TLC analysis indicates completion.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)[5][6]
-
Sample Preparation: During the reaction, withdraw a small aliquot (~5-10 μL) using a capillary tube and dissolve it in a vial with ~0.5 mL of a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a silica gel TLC plate, spot the starting pyrazole (co-spot), the starting sulfonyl chloride, and the reaction mixture.
-
Development: Place the TLC plate in a chamber containing the chosen eluent (e.g., 30% Ethyl Acetate in Hexane). Let the solvent front travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Compare the spots. The disappearance of the pyrazole starting material spot in the reaction lane and the appearance of a new, higher-Rf product spot indicates the reaction is progressing.
References
-
Tian, L., Wan, J.-P., & Sheng, S. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ChemCatChem, 12(9). Available at: [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). RSC Publishing. Available at: [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Available at: [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. (n.d.). Journal of Applicable Chemistry. Available at: [Link]
-
The proposed reaction mechanism. (2020). ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry. Available at: [Link]
-
Al-Issa, S. A. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. Available at: [Link]
-
Several synthetic methods for sulfonated pyrazoles. (2022). ResearchGate. Available at: [Link]
-
Wu, T., et al. (2025). A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. ResearchGate. Available at: [Link]
- Process for the sulfinylation of pyrazole derivatives. (2009). Google Patents.
- Process for the sulfinylation of a pyrazole derivative. (2009). Google Patents.
-
Tigrine, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Wu, T., et al. (2026). A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. R Discovery. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Journal of the Korean Chemical Society. Available at: [Link]
-
Wang, L., et al. (2017). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. Available at: [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). National Institutes of Health. Available at: [Link]
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. Available at: [Link]
-
Ceruso, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sulfonic Acid Formation from 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Introduction: 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a valuable reagent in modern medicinal chemistry, primarily utilized for the synthesis of pyrazole-based sulfonamides which are prevalent in numerous pharmacologically active compounds.[1][2] However, its utility is often challenged by its susceptibility to hydrolysis, a competing reaction that leads to the formation of the corresponding 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonic acid. This byproduct not only reduces the yield of the desired product but also complicates downstream purification processes.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, preventative measures, and best practices to effectively minimize the formation of this sulfonic acid impurity, thereby ensuring higher reaction efficiency and product purity.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a highly polar, water-soluble byproduct. What is happening and how can I confirm its identity?
Answer: The symptoms you describe are classic indicators of significant hydrolysis of the starting sulfonyl chloride. The electrophilic sulfur atom in the sulfonyl chloride is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3] This sulfonic acid is a highly polar, often crystalline solid or oil, with high water solubility, which matches your observation.
Confirmation:
-
LC-MS: The most effective method. The sulfonic acid byproduct will have a molecular weight corresponding to the replacement of the -Cl atom (35.45 amu) with an -OH group (17.01 amu), a net loss of ~18.44 amu compared to the starting sulfonyl chloride. It will also have a much shorter retention time on a reverse-phase column due to its increased polarity.
-
¹H NMR: In your crude NMR, look for the disappearance of the sulfonyl chloride starting material and the appearance of a new set of pyrazole peaks. The sulfonic acid proton (-SO₃H) is often broad and may exchange with residual water in the NMR solvent, making it difficult to observe directly.
Root Cause Analysis: The presence of water is the direct cause. Potential sources include:
-
Inadequately dried solvents.
-
Use of reagents that are not anhydrous (e.g., amines, bases).
-
Atmospheric moisture entering the reaction vessel.[4]
-
Improperly dried glassware.
Question 2: I am confident my solvents and reagents are anhydrous, yet I still observe sulfonic acid formation. What are the less obvious sources of moisture?
Answer: This is a common frustration. Even with careful preparation, moisture can be introduced from several overlooked sources:
-
Bases: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are notoriously hygroscopic. It is crucial to use a freshly opened bottle or distill them over a suitable drying agent (e.g., CaH₂) prior to use.
-
Amine Substrates: Amine starting materials, especially salts (e.g., hydrochlorides), can hold significant amounts of water. If using an amine salt, ensure the free-basing and subsequent extraction/drying steps are performed meticulously.
-
Inert Gas Line: The nitrogen or argon line used to blanket the reaction may have residual moisture. Incorporating a drying tube (e.g., filled with Drierite or P₂O₅) into the gas line is a recommended best practice.
-
Reaction Temperature: If the reaction is run at very low temperatures (e.g., -78 °C), condensation can occur at the joints of the glassware if not perfectly sealed, introducing atmospheric moisture.
Question 3: My reaction appears clean by in-process controls (TLC/LC-MS), but I lose a substantial amount of product and generate the sulfonic acid byproduct during the aqueous workup. How can I prevent this?
Answer: This indicates that unreacted sulfonyl chloride is rapidly hydrolyzing upon contact with the aqueous phase during workup.[5] While pyrazole sulfonyl chlorides are relatively stable compared to other heteroaromatic analogs, they are still reactive.[6][7]
Mitigation Strategies:
-
Ensure Complete Reaction: Allow the reaction to proceed to completion before quenching. Monitor carefully by TLC or LC-MS until no starting sulfonyl chloride is observed.
-
Use a Non-Aqueous Quench: Instead of quenching with water or aqueous bicarbonate, consider adding a scavenger for the excess sulfonyl chloride. For example, adding a small amount of a highly reactive, yet easily separable, amine or alcohol (like isopropylamine) at the end of the reaction can consume the remaining sulfonyl chloride.
-
Modify the Workup:
-
Perform the aqueous wash at a low temperature (0 °C) to decrease the rate of hydrolysis.
-
Minimize the contact time with the aqueous layer. Perform the extraction swiftly.
-
Use brine (saturated NaCl solution) for washes, as the reduced water activity can slow hydrolysis.
-
If possible, a completely non-aqueous workup, such as filtering the reaction mixture to remove amine salts and then concentrating the filtrate, may be preferable.
-
Part 2: FAQs and Preventative Best Practices
Q: What is the fundamental mechanism I am trying to prevent?
A: You are trying to favor the reaction with your desired nucleophile (e.g., an amine) over the competing nucleophilic attack from water. Both pathways compete for the same electrophilic sulfur center.
Caption: Competing reaction pathways for sulfonyl chloride.
Q: What are the ideal storage and handling conditions for this compound?
A: To ensure its integrity, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[4] Store in a cool, dry place, away from heat and moisture. When handling, open the container only as long as necessary, preferably in a glove box or under a positive flow of inert gas to minimize exposure to atmospheric humidity.[4]
Q: How do I select the appropriate solvent and base?
A:
-
Solvent: Aprotic, anhydrous solvents are mandatory. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.[8] Ensure they are obtained from a solvent purification system or are of anhydrous grade, preferably stored over molecular sieves.
-
Base: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction.[9] Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Using an inorganic base like sodium hydride (NaH) is also an option for certain applications, as it avoids the introduction of an amine base that could be difficult to remove.[5] Avoid aqueous bases like NaOH or K₂CO₃, as they will cause immediate and complete hydrolysis.[10]
Part 3: Recommended Experimental Protocol
This section provides a generalized, robust protocol for the synthesis of a sulfonamide, designed to minimize hydrolysis.
Objective: To synthesize N-Benzyl-1-isopropyl-3-methyl-1H-pyrazole-4-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA), freshly distilled (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, magnetic stir bar) is oven-dried (≥120 °C) for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware promptly and maintain a positive pressure of dry nitrogen throughout the experiment. Use rubber septa on all openings.
-
Reagent Addition:
-
To the reaction flask, add anhydrous DCM via syringe.
-
Add benzylamine (1.05 eq) followed by freshly distilled TEA (1.5 eq) via syringe.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Sulfonyl Chloride Addition:
-
In a separate, dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dry dropping funnel and add it dropwise to the stirred amine/TEA solution at 0 °C over 20-30 minutes. Rationale: Adding the sulfonyl chloride to an excess of the amine/base mixture ensures the desired nucleophile is readily available, outcompeting trace water.[8]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is fully consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess TEA and amine), water, and finally brine. Note: Perform these washes quickly to minimize contact time.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography or recrystallization as needed.
Table of Key Parameters for Minimizing Hydrolysis
| Parameter | Recommended Condition | Rationale | Common Pitfall |
| Atmosphere | Inert (Nitrogen/Argon) | Excludes atmospheric moisture from the reaction.[4] | A poorly sealed system or a wet gas line. |
| Temperature | 0 °C to Room Temp | Lowers the rate of the hydrolysis side reaction. | Running at elevated temperatures, which accelerates hydrolysis. |
| Solvents | Anhydrous Aprotic (DCM, THF) | Prevents the primary source of water from being the solvent itself.[8] | Using "reagent grade" solvents without proper drying. |
| Base | Anhydrous Organic (TEA, DIPEA) | Scavenges HCl without introducing water.[9] | Using a hygroscopic base that has absorbed atmospheric moisture. |
| Order of Addition | Sulfonyl Chloride to Amine/Base | Ensures the desired nucleophile is in excess, favoring aminolysis.[8] | Adding the amine to the sulfonyl chloride, which allows time for hydrolysis if water is present. |
| Workup | Fast, cold aqueous washes | Minimizes the time the unreacted sulfonyl chloride is exposed to water.[11] | Prolonged contact with aqueous layers or performing washes at room temperature. |
References
-
King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Wu, Y., & Sun, L. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Vizgert, R. V. (1964). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews. Available at: [Link]
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
University of Birmingham. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
RSC Publishing. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available at: [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]
-
CatScI. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Kutyreva, A., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (1999). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]
-
ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available at: [Link]
-
Giorgio, C., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water? Available at: [Link]
-
Kumar, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Chemsrc. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Available at: [Link]
-
Tetrahedron. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazol-4-aminehydrochloride. Available at: [Link]
-
ChemTik Products. (n.d.). This compound. Available at: [Link]
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
effect of temperature on the stability of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support guide for 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006453-71-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this crucial reagent, with a focus on the effects of temperature. Understanding and controlling the stability of your sulfonyl chloride is paramount for ensuring the reproducibility, yield, and purity of your synthetic results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this, and most sulfonyl chlorides, is primarily affected by three factors: temperature, moisture (hydrolysis), and pH . Elevated temperatures accelerate decomposition, while the presence of water will lead to hydrolysis, converting the sulfonyl chloride to the corresponding and less reactive sulfonic acid.[1][2][3] The pyrazole ring itself is generally stable, but the sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[4][5]
Q2: My bottle of this compound has turned yellow. Is it still usable?
A2: Discoloration is a common indicator of decomposition.[3] This change is often due to the slow release of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) upon thermal or hydrolytic degradation.[3][6] While a faint yellow tinge might not significantly impact a robust reaction, a pronounced color change suggests a considerable loss of purity. For sensitive applications or to ensure reproducibility, it is strongly recommended to use a fresh, colorless or near-colorless batch of the reagent.[3]
Q3: What are the optimal long-term storage conditions for this reagent?
A3: To maximize shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[7] A temperature of -20°C is ideal. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture and oxygen.[7]
Q4: How does temperature affect the rate of decomposition?
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is giving low or inconsistent yields.
-
Possible Cause: Your this compound may have degraded, reducing the amount of active reagent available for your reaction. Hydrolysis to the sulfonic acid is the most common cause of deactivation.[8]
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, assess the purity of the sulfonyl chloride. The most straightforward method is ¹H NMR spectroscopy. Dissolve a small sample in a dry, aprotic deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and look for impurity peaks.[8][9] The sulfonic acid will have a distinct, broad peak, and its presence will be immediately apparent.
-
Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the reagent and compare the results.
-
Strict Anhydrous Conditions: Ensure your reaction solvent and all glassware are scrupulously dried. Even trace amounts of water can hydrolyze the starting material before your reaction can proceed.[10]
-
Issue 2: I am observing unexpected byproducts in my final product.
-
Possible Cause: The decomposition products of the sulfonyl chloride could be participating in side reactions. For example, the generation of HCl from hydrolysis can create an acidic environment, potentially catalyzing unwanted side reactions or cleaving acid-labile functional groups in your substrate.
-
Troubleshooting Workflow:
Key Degradation Pathways
The two primary mechanisms of degradation for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: This is the most common degradation pathway under typical laboratory conditions. The sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[2] The resulting sulfonic acid is generally unreactive in subsequent sulfonamide formation reactions, leading to lower yields.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO₂).[11][12] This can lead to the formation of the corresponding chloro-pyrazole, although the exact pathway and products can be complex and depend on the specific substrate and conditions.[4]
Table 1: Temperature Effects and Handling Recommendations
| Temperature Range | Effect on Stability | Recommended Action |
| -80°C to -20°C | Excellent Stability | Ideal for long-term storage. |
| 2°C to 8°C | Good Stability | Suitable for short-term (days to weeks) storage. |
| 20°C to 25°C (Ambient) | Moderate Instability | Limit exposure to a few hours. Use for weighing and adding to reactions only. Prone to hydrolysis from atmospheric moisture. |
| > 40°C | Significant Decomposition | Avoid. Accelerated degradation is highly likely, leading to rapid loss of purity and potential pressure buildup in sealed containers. |
Experimental Protocols
Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick check for the presence of the primary hydrolysis byproduct.
-
Preparation: Ensure your NMR tube is oven-dried and cooled under an inert atmosphere.
-
Solvent Selection: Use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[9] Avoid solvents with exchangeable protons like D₂O or methanol-d₄.
-
Sample Preparation: In a glove box or under a stream of dry nitrogen, weigh approximately 5-10 mg of the sulfonyl chloride directly into the NMR tube. Add ~0.6 mL of the deuterated solvent and cap immediately.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: The spectrum should show clean signals corresponding to the isopropyl and methyl groups on the pyrazole ring.
-
Degraded Compound: Look for a new, broad singlet, typically downfield. This is characteristic of the acidic proton of the sulfonic acid byproduct. The integration of this peak relative to the product peaks can give a rough estimate of the level of impurity.
-
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol is for developing a robust analytical method (e.g., HPLC) to quantify stability. It involves intentionally degrading the compound under various stress conditions.[10]
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the sulfonyl chloride in a dry, aprotic solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1M HCl. Heat at 60°C for 24 hours.[10]
-
Base Hydrolysis: Add an equal volume of 1M NaOH. Keep at room temperature for 4-6 hours.[10]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Place a vial of the stock solution (in a sealed, pressure-rated vial) in an oven at 80°C for 48 hours.[10]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by HPLC-UV or LC-MS. The goal is to develop a chromatographic method that can separate the parent compound from all major degradation products, thus creating a "stability-indicating" method.[9][13]
References
- Kinetics and mechanism of the thermal decomposition of .alpha.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Sulfuryl chloride. Sciencemadness Wiki.
- Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of sulfonyl chloride substr
- sulphuryl chloride. Sdfine.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- An Expedient Synthesis of Sulfinamides
- Method for detecting content of pyridine-3-sulfonyl chloride.
- How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Titrimetric determin
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Science Publishing.
- Methanesulfinyl Chloride. Organic Syntheses Procedure.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. N/A.
- High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. The Long Group.
- 1006453-71-9|this compound. BLDpharm.
- Isopropyl pyrazole sulfonyl chloride. Sigma-Aldrich.
- This compound | CAS 1006453-71-9. SCBT.
- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK.
- Cas 1006495-98-2,1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. lookchem.
- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.
- Chemical Name : this compound.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707. PubChem.
- Decomposition products of tetrazoles.
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Reaction Conditions for 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure successful reactions by rigorously excluding water. The electrophilic nature of the sulfonyl chloride functional group makes it highly susceptible to hydrolysis, a competing reaction that can significantly impact yield and purity. This guide is designed to explain the causality behind the need for anhydrous conditions and provide self-validating protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical when working with this compound?
A1: The central sulfur atom in a sulfonyl chloride is highly electrophilic and is the target for nucleophilic attack. In your desired reaction, the nucleophile is typically an amine, alcohol, or another species intended for sulfonylation. However, if water is present, it can act as a competing nucleophile. The reaction of a sulfonyl chloride with water, known as hydrolysis, is often rapid and irreversible, converting the reactive sulfonyl chloride into the corresponding sulfonic acid.[1][2] This sulfonic acid is generally unreactive under standard sulfonylation conditions and will not proceed to form the desired product, leading to low or no yield.[3] Some sulfonyl chlorides can react violently with water.[4]
The process follows a nucleophilic substitution mechanism, where the lone pair of electrons on the oxygen atom of water attacks the sulfur atom.[5][6][7] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable sulfonic acid.
Caption: Competing reaction pathways for sulfonyl chlorides.
Q2: What are the common signs of moisture contamination in my reaction?
A2: Several observations can indicate the presence of moisture:
-
Low or No Product Yield: This is the most common outcome, as the starting sulfonyl chloride is consumed by hydrolysis.[3][8]
-
Inconsistent Reaction Progress: Thin Layer Chromatography (TLC) may show the starting material being consumed, but with little to no formation of the desired product spot. Instead, a new, often more polar spot corresponding to the sulfonic acid may appear at the baseline.
-
Precipitate Formation: If you are using a non-polar solvent, the resulting sulfonic acid or its salt (if a base is present) may be insoluble and precipitate out of the solution.
-
Difficulty in Purification: The presence of the sulfonic acid byproduct can complicate the workup and purification process.
Q3: How should I dry the solvents for my reaction? Which drying agents are compatible?
A3: The choice of drying agent and method is critical and depends on the solvent and the reagents in your reaction. After initial drying with a bulk agent, solvents should ideally be stored over molecular sieves to maintain anhydrous conditions.[9]
Table 1: Common Drying Agents and Compatibility
| Drying Agent | Capacity | Speed | Efficiency | Compatible With | Incompatible With / Cautions |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Most organic solvents (ethers, esters, alkyl halides). | Generally useful. Slightly acidic.[10] |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Pre-drying of very wet solutions; general purpose.[10] | Not for achieving extremely dry conditions. The decahydrate is unstable above 32°C. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Saturated hydrocarbons, ethers, alkyl halides.[11] | Reacts with alcohols, amines, amides, ketones, and phenols. Do not use if your nucleophile contains these groups.[11] |
| Calcium Sulfate (CaSO₄, Drierite®) | Low | Very High | Very High | Most organic compounds; excellent for final drying. | Low capacity means it's best for partially dried solvents.[11] |
| Molecular Sieves (3Å or 4Å) | High | High | Very High | Most organic solvents. 3Å is preferred for ethanol and methanol as it excludes them. 4Å is a good general-purpose choice.[9] | Must be activated (heated under vacuum) before use. The best choice for storing anhydrous solvents.[12] |
| Calcium Hydride (CaH₂) | High | Medium | Very High | Ethers, hydrocarbons, dichloromethane.[9] | Reacts violently with protic solvents (alcohols, water). Reacts with ketones and esters. Generates H₂ gas. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Drying solutions containing basic compounds like amines. | Combines with and should not be used for acidic compounds (e.g., phenols). |
For reactions with this compound and an amine nucleophile in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), activated 4Å molecular sieves or distillation from calcium hydride are excellent choices for solvent preparation.[9]
Q4: My amine substrate is provided as a hydrochloride salt. How does this impact the reaction?
A4: Using an amine hydrochloride salt introduces two challenges. First, the salt is often hygroscopic and can introduce water.[13] It should be dried thoroughly in a vacuum oven before use.[12] Second, the amine is protonated and therefore not nucleophilic. You must add a non-nucleophilic base to both neutralize the HCl salt and to act as a scavenger for the HCl generated during the sulfonylation reaction. Typically, two or more equivalents of a base like triethylamine or diisopropylethylamine (DIPEA) are required. The base itself must also be anhydrous.
Troubleshooting Guide
| Problem | Probable Cause (Moisture-Related) | Recommended Solution |
| Reaction fails to start (TLC shows only starting material) | Wet amine or base. | Dry the amine (especially if it is a salt) in a vacuum oven.[12] Distill the base (e.g., triethylamine) from calcium hydride before use. |
| Starting sulfonyl chloride is consumed, but no product is formed | Wet solvent or atmospheric leak. | Ensure solvent is rigorously dried (see Table 1 and Protocol 2).[9] Check all glassware joints and septa for a tight seal. Re-flame dry the apparatus and purge with inert gas.[14][15] |
| Low yield with a polar byproduct stuck on TLC baseline | Partial hydrolysis of the sulfonyl chloride due to trace moisture. | Improve all anhydrous techniques. Use a glovebox if available.[16] Transfer reagents via syringe through rubber septa.[17] |
| Reaction is sluggish or stalls | Insufficient base to neutralize both the amine salt and the generated HCl, leading to a low concentration of free amine. | Add an additional equivalent of anhydrous base. Ensure the base itself is not the source of water. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol outlines the standard procedure for setting up a reaction under an inert, anhydrous atmosphere.[14]
-
Glassware Preparation: All glassware (round-bottom flask, stir bar, condenser, addition funnel) must be free of adsorbed water.[17]
-
Method A (Oven-Drying): Place glassware in an oven at >120 °C overnight.[15]
-
Method B (Flame-Drying): Assemble the glassware. Heat all surfaces with a heat gun or a gentle Bunsen burner flame under a vacuum until no more condensation is seen. Caution: Do not flame-dry volumetric flasks or sealed containers.[12][16]
-
-
Apparatus Assembly: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Nitrogen or Argon). Use a light coating of grease on glass joints to ensure a good seal.
-
Inert Atmosphere Purge: Seal the apparatus with rubber septa. Insert a needle connected to an inert gas line (e.g., via a balloon or a manifold with a bubbler) and an outlet needle.[14] Gently purge the system for 5-10 minutes to displace all air and atmospheric moisture.
-
Reagent Addition:
-
Add dry solid reagents to the flask before assembling, or quickly under a positive pressure of inert gas.
-
Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.[17]
-
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction (a balloon is sufficient for many applications). If heating to reflux, use a condenser with the inert gas inlet at the top.
Caption: Workflow for establishing anhydrous reaction conditions.
Protocol 2: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂)
This protocol describes a common method for obtaining highly anhydrous DCM suitable for moisture-sensitive reactions.
-
Safety: Perform all steps in a chemical fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate PPE.
-
Pre-Drying (Optional): If the solvent is known to be very wet, stir it over anhydrous magnesium sulfate (MgSO₄) for 1-2 hours and filter to remove the bulk of the water.
-
Setup: Set up a distillation apparatus that has been oven or flame-dried as per Protocol 1.
-
Drying: To a round-bottom flask, add the DCM to be dried. Carefully add calcium hydride (approx. 5-10 g per liter of solvent). Caution: The initial addition may cause some bubbling if water is present. Add slowly.
-
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for at least 4 hours, or overnight. This allows the CaH₂ to react with any residual water.
-
Distillation: Distill the solvent directly into a flame-dried receiving flask that is under an inert atmosphere. Collect the fraction boiling at the correct temperature (~39-40 °C for DCM).
-
Storage: The freshly distilled, anhydrous DCM should be used immediately or stored in a sealed, flame-dried flask over activated 4Å molecular sieves to prevent re-absorption of atmospheric moisture.[9]
References
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). Drug Discovery Unit - University of Dundee.
- King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Drying Agents. Scribd.
- Reaction Set-up. Drug Discovery Unit - University of Dundee.
- Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. (2021). BenchChem.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Using drying agents. University of Colorado Boulder.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry.
- How do you handle hygroscopic salts?
- Drying solvents. (2023). Sciencemadness Wiki.
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Drying agents and their comp
- Preparing Anhydrous Reagents and Equipment. (2015). JoVE.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. (2014). Fisher Scientific.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Ghosh, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Why will sulfonic acid chlorides not react with w
- Why do some organic reactions need anhydrous conditions? TutorChase.
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Technical Support Center: Purification of Pyrazole Sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of pyrazole sulfonyl chloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these highly reactive and valuable synthetic intermediates. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and stability of your target compounds.
Introduction: The Challenge of Purifying Pyrazole Sulfonyl Chlorides
Pyrazole sulfonyl chlorides are pivotal building blocks in medicinal chemistry, serving as precursors to a wide array of biologically active sulfonamides.[1][2] However, their inherent reactivity, particularly the electrophilicity of the sulfonyl chloride moiety, presents significant purification challenges.[3][4] The primary obstacles include susceptibility to hydrolysis, thermal instability, and the presence of persistent impurities from the synthetic process. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
FAQ 1: My final product is an oil, but I expect a solid. What are the likely causes?
This is a frequent observation and can stem from several sources:
-
Residual Solvents: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and may result in an oily product.[5]
-
Presence of Impurities: Byproducts from the synthesis, such as diaryl sulfones or over-sulfonated species, can act as eutectic contaminants, depressing the melting point of your product.[5][6]
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can also lead to an oily consistency.
-
Product Decomposition: Although less common at room temperature for many derivatives, some pyrazole sulfonyl chlorides may be inherently low-melting or oils. However, decomposition to colored, oily tars can occur, especially with prolonged exposure to heat or moisture.[7]
Troubleshooting Steps:
-
Thorough Drying: Ensure your product is dried under high vacuum for an extended period to remove all traces of volatile organic solvents.
-
Analytical Characterization: Obtain an NMR spectrum to identify the presence of residual solvents or major impurities.[8]
-
Purification Re-evaluation: If significant impurities are detected, reconsider the purification strategy. A silica gel plug or a full column chromatography may be necessary. For thermally stable compounds, distillation under reduced pressure can be effective for liquids.[6][9]
FAQ 2: My aqueous work-up is inefficient at removing impurities. What can I do?
Inefficient aqueous work-ups are often due to the hydrolytic stability of some sulfonyl chlorides and poor phase mixing.[5][10]
-
Incomplete Hydrolysis of Excess Reagent: While a basic wash is intended to hydrolyze unreacted sulfonylating agents and the sulfonic acid byproduct, sterically hindered or electron-deficient pyrazole sulfonyl chlorides may hydrolyze slowly.[10]
-
Poor Solubility: The low solubility of the sulfonyl chloride in water and the quenching agent in the organic solvent can impede the reaction. This is particularly true when using solvents like DCM.[5][10]
Troubleshooting Steps:
-
Increase Stirring Time and Intensity: Vigorous stirring during the quench and washes maximizes the interfacial contact between the organic and aqueous phases.[10]
-
Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a nucleophile like methanol or a dilute aqueous ammonia solution to the reaction mixture. This will convert the highly reactive sulfonyl chloride to a more stable and often more easily separable sulfonate ester or sulfonamide.[10]
-
Employ a Scavenger Resin: For particularly stubborn cases or in high-throughput synthesis, scavenger resins with nucleophilic functional groups can be highly effective for removing excess sulfonyl chloride.[10]
FAQ 3: My NMR spectrum shows the presence of the corresponding sulfonic acid. How can I remove it?
The presence of the sulfonic acid is a clear indication of hydrolysis.[6] This can occur during the reaction, work-up, or even during purification on silica gel.
Troubleshooting Steps:
-
Basic Wash: A wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) is typically effective at converting the sulfonic acid into its more water-soluble salt, which can then be extracted into the aqueous phase.[5][10]
-
Minimize Water Contact: During the work-up, perform aqueous extractions quickly and at low temperatures to minimize further hydrolysis.[6]
-
Anhydrous Conditions: If using column chromatography, ensure the solvent system is anhydrous. Pre-treating the silica gel by drying it in an oven can also be beneficial.
FAQ 4: My purified pyrazole sulfonyl chloride is unstable and discolors upon storage. How can I improve its stability?
The stability of pyrazole sulfonyl chlorides can be influenced by the substituents on the pyrazole ring and the storage conditions.[11][12] Discoloration, often to yellow or brown, can indicate decomposition.[7]
Troubleshooting Steps:
-
Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).[13] Protect from light.
-
Purity: Ensure the product is free from acidic impurities, which can catalyze decomposition.
-
Consider Conversion to a More Stable Derivative: If the sulfonyl chloride is intended for immediate use in reactions like sulfonamide formation, its instability may be manageable. However, for long-term storage, consider converting it to a more stable but still reactive sulfonyl fluoride.[14]
Part 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification workflows.
Protocol 1: Optimized Aqueous Work-up and Extraction
This protocol is designed for the initial purification of a pyrazole sulfonyl chloride from a crude reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This helps to control any exotherm during the quenching step.
-
Quench with Cold Water: Slowly and carefully add the reaction mixture to a separate flask containing ice-cold water with vigorous stirring. This initial quench will hydrolyze the bulk of any unreacted sulfonylating agents.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Phase Separation: Allow the layers to separate. Drain the organic layer. If the product is in the aqueous layer, extract the aqueous phase multiple times with the organic solvent.
-
Basic Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the sulfonic acid byproduct.[10] Be cautious of potential gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Column Chromatography of Pyrazole Sulfonyl Chlorides
Column chromatography can be effective but must be approached with care due to the reactivity of the sulfonyl chloride.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and impurities. A mixture of non-polar (e.g., hexanes or petroleum ether) and moderately polar (e.g., ethyl acetate or DCM) solvents is common.
-
Silica Gel Preparation: Use dry silica gel. If necessary, dry the silica gel in an oven at >100 °C for several hours and allow it to cool in a desiccator before use.
-
Column Packing: Pack the column using the chosen anhydrous solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the top of the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid thermal decomposition.
Part 3: Visualization of Troubleshooting Workflows
The following diagrams illustrate the decision-making process for common purification challenges.
Diagram 1: Troubleshooting an Oily Product
Caption: Decision tree for addressing an oily pyrazole sulfonyl chloride product.
Diagram 2: Improving Inefficient Aqueous Work-ups
Caption: Stepwise approach to enhance the efficiency of aqueous work-ups.
Part 4: Data Summary
The choice of analytical technique is crucial for assessing the purity of pyrazole sulfonyl chlorides. The following table summarizes the primary applications and limitations of common methods.
| Analytical Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Provides detailed structural information, non-destructive.[8] | Lower sensitivity compared to MS.[8] |
| IR Spectroscopy | Functional Group Identification | Rapid and simple for identifying S=O and S-Cl bonds.[8] | Provides limited structural information. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Impurity ID | High sensitivity, provides fragmentation patterns.[8] | May not distinguish isomers without chromatography. |
| HPLC | Purity Assessment, Quantification | High resolution for separating complex mixtures.[8] | Requires method development, potential for on-column hydrolysis. |
| GC-MS | Purity of Volatile Derivatives | Excellent separation and identification capabilities.[8] | Requires thermal stability of the analyte. |
Conclusion
The successful purification of pyrazole sulfonyl chloride derivatives is a critical, yet challenging, aspect of their use in research and development. A thorough understanding of their reactivity, particularly their sensitivity to hydrolysis, is paramount. By employing the systematic troubleshooting strategies, optimized protocols, and analytical insights provided in this guide, researchers can significantly improve the quality and yield of their target compounds, thereby accelerating the drug discovery and development process.
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- ResearchGate. (2021). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [URL: https://www.researchgate.net/publication/354674059_Transition_Metal-free_C-H_Sulfonylation_and_Pyrazole_Annulation_Cascade_for_the_Synthesis_of_4-Sulfonyl_Pyrazoles]
- ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [URL: https://www.researchgate.net/publication/344335466_Preparation_of_Sulfonyl_Chlorides_by_Oxidative_Chlorination_of_Thiols_and_Disulfides_using_HNO3HClO2_in_a_Flow_Reactor]
- ResearchGate. (2020). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. [URL: https://www.researchgate.net/publication/343206680_Synthesis_of_N-Sulfonyl_Pyrazoles_Through_Cyclization_Reactions_of_Sulfonyl_Hydrazines_with_Enaminones_Promoted_by_p-TSA]
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strategies to avoid dimerization of pyrazole starting materials
Topic: Strategies to Avoid Dimerization of Pyrazole Starting Materials
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the undesired dimerization of pyrazole starting materials. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthetic routes and maximize yields of the desired monomeric products.
Frequently Asked Questions (FAQs)
Q1: What is pyrazole dimerization and why is it a problem?
A1: Pyrazole dimerization is a common side reaction where two molecules of a pyrazole starting material react with each other to form a dimeric byproduct. This typically occurs through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds between the two molecules.[1] Pyrazoles possess both an acidic, pyrrole-like N-H proton and a basic, pyridine-like nitrogen atom, which can facilitate intermolecular interactions and subsequent bond formation under certain conditions.[2]
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the starting material, lowering the overall yield of the desired monomeric product.
-
Purification Challenges: Dimer byproducts often have similar polarities to the target compound, making them difficult to separate via standard chromatographic techniques.
-
Complex Reaction Mixtures: The presence of dimers complicates reaction monitoring (TLC, LC-MS) and structural elucidation (NMR).
Q2: Which pyrazole starting materials are most susceptible to dimerization?
A2: Susceptibility to dimerization is highly dependent on the substitution pattern of the pyrazole ring:
-
Unsubstituted N-H: Pyrazoles with an unprotected N-H group are prime candidates for dimerization, as this site is directly involved in many coupling mechanisms.[3]
-
Electron-Rich Pyrazoles: Substituents that increase the electron density of the pyrazole ring, such as amino or alkoxy groups, can activate C-H bonds, making them more susceptible to oxidative or metal-catalyzed C-H activation and subsequent dimerization. 5-aminopyrazoles are a well-documented example.[1][4]
-
Sterically Unhindered Pyrazoles: Starting materials lacking bulky substituents, particularly at positions adjacent to reactive N-H or C-H bonds, are more likely to dimerize. The absence of steric hindrance allows two pyrazole molecules to approach each other in the required orientation for bond formation.[5][6]
Q3: Can reaction conditions alone trigger dimerization?
A3: Yes, reaction conditions play a critical role. Even for pyrazoles that are not inherently prone to dimerization, certain conditions can promote it:
-
Oxidants: The presence of strong oxidants can facilitate dehydrogenative coupling reactions.
-
Transition Metal Catalysts: Certain metals, particularly copper, are known to promote the chemoselective dimerization of pyrazoles like 5-aminopyrazoles.[1][7] While often used for desired coupling reactions, these catalysts can lead to undesired dimerization if not carefully controlled.
-
High Temperatures: Elevated temperatures can provide the activation energy needed to overcome the barrier to dimerization. In some cases, temperature can be used to control divergent pathways, leading to either the desired product or a dimer.[8]
Troubleshooting Guide: Dimer Formation in Your Reaction
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction produces a significant amount of a high-molecular-weight byproduct, confirmed by MS to be a dimer.
-
Potential Cause A: Reactive Unprotected N-H Group The N-H bond of the pyrazole ring is a common site for intermolecular reactions. The acidic proton can be abstracted, or the nitrogen can participate in coupling reactions.
-
Solution: Employ an N-Protecting Group Protecting the pyrazole nitrogen is the most direct strategy to prevent N-H related dimerization. The choice of protecting group depends on its stability to subsequent reaction conditions.
-
Mechanism of Prevention: A protecting group (PG) replaces the reactive N-H proton, rendering the nitrogen non-nucleophilic and unable to participate in dehydrogenative coupling.
Workflow: N-Protection Strategy
Caption: Workflow for preventing dimerization via N-protection.
Table 1: Comparison of Common Pyrazole N-Protecting Groups
-
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ or THF | Strong acid (TFA, HCl); NaBH₄ in EtOH for selective deprotection of N-Boc pyrazoles.[9] | Electron-withdrawing, reduces ring reactivity. Stable to many basic and hydrogenolysis conditions.[10] |
| THP (Tetrahydropyranyl) | 3,4-Dihydropyran (DHP), acid catalyst (e.g., PTSA), solvent-free.[11][12] | Mild acidic conditions (e.g., PTSA in MeOH). | Does not significantly alter the electronics of the pyrazole ring.[10] Stable to strongly basic conditions. |
| Tosyl (Ts) | TsCl, base (e.g., pyridine, NaH) | Strong reducing agents (e.g., Na/NH₃) or strong acid. | Strongly electron-withdrawing. Very stable group, requires harsh removal conditions.[8] |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C). | Does not significantly alter ring electronics.[10] |
-
Potential Cause B: Steric Accessibility If the positions on the pyrazole rings involved in the coupling are not sterically shielded, the two molecules can easily adopt the transition state geometry required for dimerization.
-
Solution: Introduce Steric Hindrance Incorporate bulky substituents on the pyrazole starting material at positions that flank the reactive sites (e.g., C3, C5, or on the N1-substituent).
-
Mechanism of Prevention: Bulky groups, such as tert-butyl or phenyl, create a "steric shield" that physically prevents the close approach of another pyrazole molecule, thereby increasing the energy barrier for dimerization.[5][13] This strategy is a cornerstone of "kinetic stabilization."
Diagram: Steric Hindrance Strategy
Caption: Steric bulk prevents the close approach required for dimerization.
-
Issue 2: Dimerization is only observed when using a specific transition-metal catalyst (e.g., Copper).
-
Potential Cause: Catalyst-Mediated Dehydrogenative Coupling Copper and other transition metals can coordinate to the pyrazole, lower the activation energy for C-H or N-H bond cleavage, and mediate the formation of the new C-C, C-N, or N-N bond, leading to the dimer.[1][4] A plausible mechanism involves the formation of a metalated pyrazole intermediate that then reacts with a second pyrazole molecule.
-
Solution A: Modify Catalyst System and Ligands The ligand environment around the metal catalyst can significantly influence its reactivity and selectivity.
-
Add a Ligand: Introducing a coordinating ligand, such as 1,10-phenanthroline, can modulate the catalyst's electronic properties and steric environment, potentially favoring the desired reaction over dimerization.[1]
-
Change the Catalyst: If using a Cu(II) salt like Cu(OAc)₂, consider switching to a different catalyst system (e.g., Palladium, Rhodium) or a different copper salt (e.g., CuCl₂) that may exhibit different selectivity.[1]
-
-
Solution B: Optimize Reaction Conditions Fine-tuning the reaction parameters can shift the equilibrium away from dimer formation.
-
Temperature: Systematically lower the reaction temperature. Dimerization may have a higher activation energy than your desired reaction.
-
Concentration: Run the reaction at a lower concentration. Dimerization is a bimolecular process, so reducing the concentration of the starting material can disfavor it relative to a unimolecular desired reaction.
-
Solvent: The solvent can influence catalyst activity and substrate solvation. Screen different solvents (e.g., toluene, DMF, MeCN) to find one that minimizes the dimer byproduct.[1]
Table 2: Example of Condition Optimization to Switch Selectivity (5-Aminopyrazole Dimerization) [1][7]
-
| Product Type | Catalyst System | Additive/Base | Oxidant | Temp. |
| Pyridazine Dimer (C-H/N-H Coupling) | Cu(OAc)₂ (3.0 equiv) | None | BPO / K₂S₂O₈ | 100 °C |
| Pyrazine Dimer (C-H/C-H, N-H/N-H Coupling) | CuCl₂ (20 mol%) | 1,10-phenanthroline, Na₂CO₃ | t-BuOOBz | 130 °C |
Issue 3: My starting material is an unsymmetrical 1,3-dicarbonyl, and I am getting regioisomeric pyrazoles in addition to potential dimers.
-
Potential Cause: Lack of Regiocontrol in Classical Synthesis The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl, is notorious for producing mixtures of regioisomers.[14][15] This complexifies the reaction mixture, making the isolation of the desired product even more challenging if dimers are also forming.
-
Solution: Change the Synthetic Route to an Inherently Regioselective Method Instead of trying to optimize a problematic reaction, consider a different synthetic approach that avoids the issue altogether.
-
1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method for pyrazole synthesis. It involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne).[14][16] The regioselectivity is governed by frontier molecular orbital interactions, which are often highly predictable.
-
Use of β-Enaminones: Reacting a β-enaminone derivative of your dicarbonyl compound with a hydrazine is often highly regioselective. The outcome can be controlled by the choice of solvent.[14]
-
Solvent-Controlled Knorr Synthesis: For the classical Knorr synthesis, switching the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in favor of one isomer.[14]
-
References
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Zilberg, S., Kahan, A., & Haas, Y. (2012). Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer. The Journal of Physical Chemistry A. Available at: [Link]
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Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]
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Ohki, Y., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]
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Wang, Z., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (2023). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
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Dinda, S., et al. (2021). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Neochoritis, C. G., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Pereira, S. S. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Găină, L., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]
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Wang, Y., et al. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
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Chay-Copa, F. D., et al. (2024). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. Available at: [Link]
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Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
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Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Available at: [Link]
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Găină, L., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
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Tian, A.-X., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions. Available at: [Link]
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Jang, H., et al. (2022). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Singh, S., & Singh, A. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Patel, K. F., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]
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Zhang, G., et al. (2024). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. Available at: [Link]
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Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. Available at: [Link]
-
Lee, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition. Available at: [Link]
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Chen, Z., et al. (2024). Large Steric Hindrance Engineering through 4,4′-Bicarbazole Derivatives Incorporation: Facilitating Efficient Narrowband Multiple Resonance TADF Emitters with High Doping Conditions. Advanced Functional Materials. Available at: [Link]
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Ishida, M., et al. (2015). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Analysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H and ¹³C NMR Spectral Features of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride and its Alternatives.
In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing molecules are of paramount importance, forming the structural core of numerous therapeutic agents. The functionalization of the pyrazole scaffold is key to modulating the pharmacological properties of these compounds. Among the diverse array of synthetic handles, the sulfonyl chloride group at the 4-position of the pyrazole ring offers a versatile platform for the synthesis of sulfonamides, a privileged functional group in drug design. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key building block, this compound. Through a comparative lens, we will explore its spectral characteristics alongside those of relevant alternatives, offering insights into the structural elucidation and purity assessment of these critical reagents.
Deciphering the Spectral Signature: ¹H and ¹³C NMR Analysis of this compound
The primary analogs informing this prediction are 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, for which experimental data has been reported.[1] Additionally, predicted data for 1-isopropyl-1H-pyrazole-4-carbaldehyde offers valuable insight into the influence of the N-isopropyl group on the pyrazole ring's magnetic environment.[2]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-5 (pyrazole) | ~ 8.0 - 8.2 | s | - | The proton at the C-5 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent sulfonyl chloride group and the aromatic nature of the pyrazole ring. |
| CH (isopropyl) | ~ 4.6 - 4.8 | sept | ~ 6.8 | The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent nitrogen atom of the pyrazole ring. |
| CH₃ (isopropyl) | ~ 1.5 - 1.6 | d | ~ 6.8 | The six equivalent protons of the two methyl groups of the isopropyl substituent will appear as a doublet, coupled to the methine proton. |
| CH₃ (C-3) | ~ 2.5 - 2.7 | s | - | The methyl group at the C-3 position will be a singlet, with its chemical shift influenced by the pyrazole ring current. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-3 | ~ 152 - 154 | The C-3 carbon, substituted with a methyl group, is expected to be significantly downfield due to its position in the heterocyclic aromatic ring. |
| C-4 | ~ 115 - 117 | The C-4 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will have its chemical shift in this region. |
| C-5 | ~ 138 - 140 | The C-5 carbon, bearing a proton, is also a downfield signal characteristic of the pyrazole ring. |
| CH (isopropyl) | ~ 52 - 54 | The methine carbon of the isopropyl group is deshielded by the adjacent nitrogen atom. |
| CH₃ (isopropyl) | ~ 22 - 24 | The methyl carbons of the isopropyl group will appear in the typical aliphatic region. |
| CH₃ (C-3) | ~ 13 - 15 | The methyl carbon at the C-3 position will have a characteristic chemical shift in the aliphatic region. |
A Comparative Analysis: Structural Alternatives and their NMR Fingerprints
The choice of a pyrazole-4-sulfonyl chloride building block can significantly impact the properties of the final sulfonamide derivatives. The substituents on the pyrazole ring, particularly at the N-1 and C-3/C-5 positions, modulate the electronic and steric environment of the sulfonyl chloride moiety, which in turn is reflected in their NMR spectra. Below is a comparison of this compound with other relevant, commercially available alternatives.
Table of Comparative ¹H NMR Data for Pyrazole-4-sulfonyl Chlorides (CDCl₃)
| Compound | H-5 (s) | N-Alkyl/Aryl Protons | C-3/C-5 Methyl Protons | Reference |
| This compound (Predicted) | ~ 8.0 - 8.2 | ~ 4.6 - 4.8 (sept, 1H), ~ 1.5 - 1.6 (d, 6H) | ~ 2.5 - 2.7 (s, 3H) | - |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | - | - | 2.41 (s, 3H), 2.40 (s, 3H) | [1] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | - | 3.79 (s, 3H) | 2.55 (s, 3H), 2.47 (s, 3H) | [1] |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | ~ 7.8 - 8.0 | ~ 3.9 (s, 3H) | - | - |
| 1H-Pyrazole-4-sulfonyl chloride | ~ 8.1 - 8.3 | - | - | - |
Key Spectral Distinctions and their Structural Implications:
-
N-1 Substituent: The nature of the substituent at the N-1 position has a pronounced effect on the chemical shifts of the pyrazole ring protons and carbons. The isopropyl group in the target molecule introduces a characteristic septet and doublet in the ¹H NMR spectrum, providing a clear diagnostic handle. In contrast, an N-methyl group, as in 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, gives a sharp singlet.[1] The absence of an N-1 substituent, as in 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can lead to tautomerism, which may result in broadened peaks or averaged signals in the NMR spectrum, a phenomenon that can be investigated by variable temperature NMR studies.
-
C-3 and C-5 Substituents: Methyl groups at the C-3 and C-5 positions typically appear as sharp singlets in the ¹H NMR spectrum, with their exact chemical shift being sensitive to the overall electronic nature of the pyrazole ring. The presence of a methyl group at C-3 in the target compound, versus C-3 and C-5 in the dimethylated analogs, subtly alters the chemical shift of the remaining ring proton (H-5).
Experimental Protocol: Acquiring High-Quality NMR Spectra
The reactive nature of sulfonyl chlorides necessitates careful sample preparation and handling to obtain high-resolution and artifact-free NMR spectra.
Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sulfonyl chloride derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are recommended.[3]
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. If any solid particles remain, filter the solution through a small plug of glass wool into a clean NMR tube to avoid magnetic field distortions.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualizing the Data and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure with key predicted ¹H NMR chemical shifts.
Caption: Experimental workflow for NMR analysis.
Caption: Decision tree for selecting a pyrazole-4-sulfonyl chloride reagent.
References
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Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26297–26310. [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]
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Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12248-12252. [Link]
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Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26297–26310. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and its Analytical Alternatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds utilized in medicinal chemistry, pyrazoles hold a significant position due to their wide range of biological activities. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of a key synthetic intermediate, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.
This comparison guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a nuanced, field-proven perspective on the interpretation of mass spectra for this compound class. We will explore the predicted fragmentation pathways under common ionization techniques, compare the utility of mass spectrometry with alternative analytical methods, and provide robust experimental protocols to ensure data integrity and reproducibility.
Predicted Mass Spectrometry Fragmentation of this compound
While specific experimental data for this exact molecule is not widely published, we can confidently predict its fragmentation pattern based on established principles of mass spectrometry and extensive data from structurally related pyrazoles, sulfonyl chlorides, and aromatic sulfonamides. The fragmentation will be primarily influenced by the lability of the sulfonyl chloride group and the stability of the substituted pyrazole ring.
Ionization Considerations: ESI vs. EI
The choice of ionization technique is critical in determining the observed fragmentation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to generate a prominent protonated molecule, [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID). This approach is advantageous for confirming the molecular weight and for controlled, stepwise fragmentation analysis.
-
Electron Ionization (EI): This hard ionization technique will likely lead to more extensive fragmentation, potentially obscuring the molecular ion peak. However, the resulting rich fragmentation pattern can serve as a detailed fingerprint for structural confirmation.
Key Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, originating from the molecular ion (in EI) or the protonated molecule (in ESI-CID).
A primary and highly characteristic fragmentation is the loss of the sulfonyl chloride moiety. This can occur in a step-wise or concerted manner.
-
Loss of Chlorine Radical (Cl•): Cleavage of the S-Cl bond is a probable initial step, particularly in EI, leading to the formation of a sulfonyl radical cation.
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds is the elimination of SO₂.[1][2][3] This can be followed by or preceded by other fragmentation events.
-
Cleavage of the Isopropyl Group: The isopropyl group attached to the pyrazole nitrogen is susceptible to fragmentation, primarily through the loss of a propylene molecule (C₃H₆) via a McLafferty-type rearrangement or loss of a propyl radical.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[4][5]
The following diagram illustrates the predicted major fragmentation pathways under electron ionization.
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A Researcher's Guide to the FT-IR Spectroscopic Characterization of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel chemical entities is paramount. 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry, demands rigorous analytical scrutiny to confirm its identity, purity, and stability. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering a comparative perspective against other analytical techniques and structurally related molecules.
The Vibrational Fingerprint: Decoding the FT-IR Spectrum
FT-IR spectroscopy serves as a rapid and powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds. For this compound, the spectrum is a composite of the characteristic vibrations of its sulfonyl chloride, pyrazole, isopropyl, and methyl moieties.
A detailed interpretation of the expected FT-IR absorption bands is presented below. These assignments are based on established group frequencies from the literature.[1][2][3]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| ~3100-3000 | C-H Stretch | Pyrazole ring C-H | Medium |
| ~2980-2960 | Asymmetric C-H Stretch | Isopropyl & Methyl C-H | Strong |
| ~2870-2850 | Symmetric C-H Stretch | Isopropyl & Methyl C-H | Medium |
| ~1600-1500 | C=N & C=C Stretch | Pyrazole ring skeletal vibrations | Medium to Weak |
| ~1410-1370 | Asymmetric S=O Stretch | Sulfonyl chloride (SO₂Cl) | Strong |
| ~1470-1450 | C-H Bend (Scissoring) | Isopropyl & Methyl CH₂/CH₃ | Medium |
| ~1385-1370 | C-H Bend (Umbrella) | Isopropyl (doublet) & Methyl | Medium |
| ~1204-1166 | Symmetric S=O Stretch | Sulfonyl chloride (SO₂Cl) | Strong |
| ~1100-1000 | C-N Stretch | Pyrazole ring | Medium |
| ~900-675 | C-H Out-of-plane Bend | Pyrazole ring | Medium to Strong |
| ~600-500 | S-Cl Stretch | Sulfonyl chloride (SO₂Cl) | Medium to Strong |
Causality Behind Spectral Features: The strong absorptions of the sulfonyl chloride group are due to the large change in dipole moment during the symmetric and asymmetric stretching of the S=O bonds.[1][4] The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations, though these can sometimes be less intense.[5][6] The isopropyl group is readily identified by a characteristic doublet in the C-H bending region (~1385-1370 cm⁻¹), arising from the symmetric and asymmetric bending of the two methyl groups.[7][8][9]
Comparative Analysis: Distinguishing Features
The FT-IR spectrum of this compound can be distinguished from other sulfonyl chlorides by the unique combination of peaks arising from the substituted pyrazole ring.
Comparison with a Simple Aryl Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride):
-
Aromatic vs. Heteroaromatic C-H Stretching: p-Toluenesulfonyl chloride will show aromatic C-H stretching above 3000 cm⁻¹, whereas our target compound will have heteroaromatic C-H stretches in a similar region.[3]
-
Ring Vibrations: The in-ring C=C stretching vibrations of the benzene ring in p-toluenesulfonyl chloride typically appear around 1600-1450 cm⁻¹.[3] In contrast, this compound will exhibit C=N and C=C stretching modes characteristic of the pyrazole ring.[6]
-
Alkyl Substituents: The presence of the isopropyl and methyl C-H stretching and bending vibrations will be a clear differentiator.
Caption: Key structural differences influencing the FT-IR spectra.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, which is likely a solid at room temperature, the following protocol is recommended. Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.[4][10][11]
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Sample Analysis:
-
Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as necessary.
-
Typical Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Beyond Vibrations: A Multi-Technique Approach
While FT-IR is excellent for functional group identification, a comprehensive characterization relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Functional group identification. | Rapid, non-destructive, minimal sample preparation (with ATR).[4] | Provides limited information on molecular connectivity and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Provides unambiguous structural elucidation. | Slower acquisition time, requires deuterated solvents.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS.[1][4] | Can be a destructive technique, may not distinguish between isomers. |
Expert Insight: For the definitive structural confirmation of this compound, ¹H and ¹³C NMR spectroscopy would be indispensable to confirm the precise arrangement of the isopropyl and methyl groups on the pyrazole ring. Mass spectrometry would provide the exact molecular weight, confirming the elemental composition. FT-IR, in this context, serves as a rapid and reliable first-pass analysis to verify the presence of the key sulfonyl chloride functionality and the overall molecular backbone.
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information, characterized by strong absorptions for the sulfonyl chloride group and distinct peaks corresponding to the substituted pyrazole ring and alkyl chains. When used in conjunction with other analytical techniques like NMR and Mass Spectrometry, FT-IR provides a robust and efficient means of characterizing this important synthetic intermediate, ensuring the integrity and success of subsequent research and development endeavors.
References
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ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
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ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
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PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
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PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
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Defense Technical Information Center. The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB). Available from: [Link]
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PubMed. Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Available from: [Link]
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A Comparative Guide to the Reactivity of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride and Other Common Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as indispensable reagents for the formation of sulfonamides and sulfonate esters. The sulfonamide functional group, in particular, is a privileged motif in medicinal chemistry, found in a wide array of therapeutic agents. The reactivity of a sulfonyl chloride dictates its utility in synthesis, influencing reaction rates, yields, and substrate scope. This guide provides an in-depth comparison of the reactivity of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with other commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl) , methanesulfonyl chloride (MsCl) , and 4-nitrobenzenesulfonyl chloride (NsCl) . This comparison is grounded in an analysis of electronic and steric effects, supported by available experimental data, and includes a standardized protocol for a direct, quantitative comparison of their reaction kinetics.
The Contestants: A Structural Overview
The reactivity of a sulfonyl chloride is intrinsically linked to its molecular structure. The electrophilicity of the sulfur atom, which is the site of nucleophilic attack, is modulated by the electronic and steric nature of the substituent attached to the sulfonyl group.
| Sulfonyl Chloride | Structure | Key Features |
| This compound | ![]() | Heteroaromatic pyrazole ring with alkyl substituents. |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | Aromatic ring with an electron-donating methyl group. |
| Methanesulfonyl chloride (MsCl) | ![]() | Small alkyl group with minimal steric hindrance. |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | ![]() | Aromatic ring with a strongly electron-withdrawing nitro group. |
Quantifying Reactivity: A Proposed Experimental Protocol
To provide a direct and objective comparison of the reactivity of these sulfonyl chlorides, a standardized kinetic study is essential. The reaction of a sulfonyl chloride with a primary amine, such as aniline, is a well-established model system for evaluating sulfonylation reactivity. The progress of this second-order reaction can be conveniently monitored by UV-Vis spectroscopy.
Protocol: Determination of Second-Order Rate Constants for the Reaction of Sulfonyl Chlorides with Aniline in Methanol
This protocol outlines a general procedure for determining the second-order rate constant (k₂) for the sulfonylation of aniline.
1. Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
4-Nitrobenzenesulfonyl chloride (NsCl)
-
Aniline (freshly distilled)
-
Methanol (anhydrous, spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer
2. Solution Preparation:
-
Prepare a stock solution of aniline in methanol of a known concentration (e.g., 0.1 M).
-
Prepare individual stock solutions of each sulfonyl chloride in methanol at a known concentration (e.g., 0.01 M). All solutions should be prepared fresh daily.
3. Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the aniline stock solution with a known volume of methanol.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product sulfonamide has a significant absorbance and the starting materials have minimal absorbance. This wavelength should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.
-
Record the absorbance at regular time intervals until the reaction is complete.
4. Data Analysis:
-
The reaction is performed under pseudo-first-order conditions with a large excess of aniline. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of aniline: k₂ = kobs / [Aniline]
This self-validating protocol, when applied to all four sulfonyl chlorides under identical conditions, will yield directly comparable kinetic data.
Comparative Reactivity: Experimental Data and Predictions
| Sulfonyl Chloride | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Data Source/Prediction |
| This compound | Predicted: Moderately Reactive | Requires Experimental Verification |
| p-Toluenesulfonyl chloride (TsCl) | 0.034 | [1][2] |
| Methanesulfonyl chloride (MsCl) | ~0.02 | |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 1.2 | [1][2] |
Discussion: Unraveling the Factors Governing Reactivity
The observed and predicted differences in reactivity can be rationalized by considering the interplay of electronic and steric effects. These effects are transmitted from the substituent group to the electrophilic sulfur center of the sulfonyl chloride.
Electronic Effects
The electrophilicity of the sulfonyl sulfur is paramount to its reactivity. Electron-withdrawing groups (EWGs) attached to the sulfonyl moiety increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur and slow down the reaction. The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, σ.[3]
-
Nosyl Chloride (NsCl): The nitro group is a powerful EWG, reflected in its large positive Hammett σp value of +0.78.[4] This strong electron-withdrawing effect significantly enhances the electrophilicity of the sulfonyl sulfur, making NsCl the most reactive among the arylsulfonyl chlorides in this comparison.
-
Tosyl Chloride (TsCl): The methyl group is an EDG, with a Hammett σp value of -0.16.[4] This electron donation slightly reduces the electrophilicity of the sulfonyl sulfur, rendering TsCl less reactive than unsubstituted benzenesulfonyl chloride and significantly less reactive than NsCl.
-
Mesyl Chloride (MsCl): As an alkyl sulfonyl chloride, the electronic effect of the methyl group is primarily inductive and weakly electron-donating. This results in a reactivity that is generally lower than that of arylsulfonyl chlorides with electron-withdrawing substituents.[5]
-
This compound: The electronic nature of the pyrazole ring is more complex. While pyrazole itself can be considered electron-rich, the effect of the sulfonyl chloride group at the 4-position and the alkyl substituents at the 1 and 3 positions will modulate its electronic influence. Generally, heteroaromatic rings can act as either electron-donating or electron-withdrawing depending on the reaction type and the position of substitution. Without a specific Hammett-type constant for this substituent, a precise quantitative prediction is challenging. However, it is reasonable to predict that the pyrazole ring will be less electron-withdrawing than a p-nitrophenyl group and likely less electron-donating than a p-tolyl group, placing its reactivity in the moderate range.
Steric Effects
The accessibility of the electrophilic sulfur atom to the incoming nucleophile is also a critical determinant of reactivity. Bulky substituents near the sulfonyl group can hinder the approach of the nucleophile, slowing down the reaction. The Taft steric parameter, Es, provides a quantitative measure of the steric bulk of a substituent.[1][6]
-
Mesyl Chloride (MsCl): The methyl group is sterically small, with a Taft Es value of -1.24.[7] This minimal steric hindrance contributes to its relatively facile reaction with nucleophiles.
-
Tosyl Chloride (TsCl): The p-tolyl group is larger than a methyl group, but the substitution at the para position keeps the bulk away from the immediate vicinity of the sulfonyl group.
-
Nosyl Chloride (NsCl): Similar to TsCl, the p-nitrophenyl group's bulk is distal to the reaction center.
-
This compound: This molecule possesses two sources of potential steric hindrance. The isopropyl group at the 1-position of the pyrazole ring is bulkier than a methyl group (Taft Es for isopropyl is -0.47 compared to -1.24 for methyl).[6][7] Additionally, the methyl group at the 3-position is adjacent to the sulfonyl chloride at the 4-position. This proximal substitution could create some steric congestion around the sulfonyl group, potentially reducing its reactivity compared to a less substituted system.
Figure 1: Factors influencing the reactivity of sulfonyl chlorides.
Conclusion
The reactivity of sulfonyl chlorides is a finely tuned property governed by a combination of electronic and steric factors. Based on the available data and theoretical considerations:
-
Nosyl chloride (NsCl) is the most reactive of the compared sulfonyl chlorides due to the strong electron-withdrawing nature of the nitro group.
-
Tosyl chloride (TsCl) exhibits moderate reactivity, with the electron-donating methyl group slightly deactivating the sulfonyl group compared to an unsubstituted arenesulfonyl chloride.
-
Mesyl chloride (MsCl) shows reactivity in a similar range to TsCl, with its reactivity profile being a balance of its small steric footprint and the weak electron-donating inductive effect of the methyl group.
-
This compound is predicted to have moderate reactivity. Its reactivity will be a balance between the electronic nature of the substituted pyrazole ring and the potential steric hindrance from the adjacent methyl and the N-isopropyl groups.
For researchers and drug development professionals, the choice of sulfonylating agent will depend on the specific requirements of the synthesis. For highly reactive systems or when a rapid reaction is desired, NsCl is a suitable choice. For more controlled reactions, TsCl and MsCl are reliable options. This compound offers a unique heterocyclic scaffold, and while its reactivity is predicted to be in a useful moderate range, experimental verification through the proposed kinetic protocol is highly recommended to enable its effective and predictable application in synthesis.
References
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Slideshare. (2022). Steric parameters taft's steric factor (es). [Link]
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ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
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KoreaScience. (1975). Kinetics Studies on Nucleophilic Reactions of Methanesulfonyl Chloride with Substituted Aniline in Methanol. [Link]
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Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Link]
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PubMed Central. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. [Link]
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MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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PubMed. (2015). UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification. [Link]
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PMC. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
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PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
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YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]
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ResearchGate. (2025). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. [Link]
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alternative reagents to 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride for sulfonamide synthesis
Introduction
The sulfonamide moiety is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents, from antibacterials to anti-inflammatory drugs.[1][2][3][4][5][6] The synthesis of these vital compounds traditionally relies on the reaction between an amine and a sulfonyl chloride.[1][7] 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, in particular, has garnered significant interest for creating pyrazole-based sulfonamides, which exhibit a wide range of biological activities, including anti-diabetic and anticancer properties.[3][4][6]
However, the dynamic landscape of drug discovery continually demands milder reaction conditions, broader substrate scope, and greater functional group tolerance. This has spurred the exploration of alternative reagents and methodologies that can overcome the limitations of classical approaches, such as the often harsh conditions required for the synthesis of some sulfonyl chlorides.[2][8]
This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic challenges. We will delve into the performance of established and novel sulfonylating agents, supported by experimental data and detailed protocols, to empower more efficient and versatile sulfonamide synthesis.
The Benchmark: this compound
The pyrazole scaffold is a privileged structure in drug discovery, and incorporating it into a sulfonamide can lead to potent biological activity.[3][4][6][9] this compound serves as a key building block for this class of compounds. Its utility lies in its ability to readily react with a variety of primary and secondary amines to generate a diverse library of pyrazole sulfonamides for structure-activity relationship (SAR) studies.[10] The synthesis of this reagent itself typically involves the sulfonation of the corresponding pyrazole, often using chlorosulfonic acid.[6][11]
A Comparative Analysis of Alternative Sulfonylating Agents
While the pyrazole-based reagent is valuable for its specific scaffold, a range of other sulfonyl chlorides offer distinct advantages in terms of reactivity, stability, and the properties they impart to the final sulfonamide.
p-Toluenesulfonyl Chloride (TsCl)
-
Chemical Structure and Properties: Commonly known as tosyl chloride, this is one of the most widely used sulfonylating agents in organic synthesis.[12][13][14][15] It is a stable, commercially available solid.
-
Reactivity and Scope: TsCl readily reacts with primary and secondary amines in the presence of a base like pyridine or triethylamine to form stable toluenesulfonamides (tosylamides).[1][14] The reaction is generally high-yielding with a broad range of amines.[16]
-
Advantages:
-
Disadvantages:
Nitrobenzenesulfonyl Chlorides (NsCl)
-
Chemical Structure and Properties: This category includes 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl). The electron-withdrawing nitro group significantly influences the reactivity and properties of the resulting sulfonamide.[18][19]
-
Reactivity and Scope: Similar to TsCl, nosyl chlorides react efficiently with amines to form sulfonamides. They are particularly useful in peptide synthesis and for the protection of amine functionalities.[18]
-
Advantages:
-
The key advantage of the nosyl group is its facile cleavage under mild conditions.[13] Deprotection can be achieved with nucleophiles like thiols (e.g., thiophenol) in the presence of a base, which is orthogonal to many other protecting group strategies.[13]
-
The nosyl group can activate specific sites for further chemical modification.[18]
-
-
Disadvantages:
-
Nosylamides have limited stability to certain reaction conditions, particularly reducing environments, compared to tosylamides.[13]
-
Dansyl Chloride
-
Chemical Structure and Properties: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a fluorescent reagent.
-
Reactivity and Scope: It reacts with primary and secondary amino groups to yield highly fluorescent dansyl sulfonamides.
-
Advantages:
-
The inherent fluorescence of the dansyl group makes it an excellent reagent for labeling and detecting amines and amino acids, particularly in protein chemistry for N-terminal sequencing.[20]
-
-
Disadvantages:
-
Primarily used for analytical purposes rather than as a protecting group in multi-step synthesis due to its bulk and specific properties.
-
Heterocyclic Sulfonyl Chlorides
-
Chemical Structure and Properties: This is a broad class of reagents that includes structures like 2-thiophenesulfonyl chloride.[21][22] These reagents are crucial for introducing heteroaromatic moieties into sulfonamides, which is a common strategy in drug design to modulate physicochemical properties and target interactions.
-
Reactivity and Scope: Their reactivity is influenced by the nature of the heterocyclic ring. For instance, 2-thiophenesulfonyl chloride is a useful reagent for developing inhibitors of enzymes like protein farnesyltransferase.[22]
-
Advantages:
-
Disadvantages:
-
Many heterocyclic sulfonyl chlorides can be unstable and challenging to synthesize, sometimes requiring specialized methods to avoid decomposition.[24]
-
Comparative Experimental Data
The choice of sulfonylating agent can significantly impact reaction outcomes. The following table provides a comparative overview of typical reaction conditions and yields for the synthesis of N-benzylsulfonamides from various sulfonyl chlorides.
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| This compound | DIPEA | DCM | 25 | 12 | ~55 | [11] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | DCM | 0-25 | 2-4 | >90 | [1] |
| 4-Nitrobenzenesulfonyl Chloride (p-NsCl) | Pyridine | DCM | 0-25 | 2-4 | >90 | [1] |
| 2-Thiophenesulfonyl Chloride | Triethylamine | Acetonitrile | 25 | 6 | ~85-95 | [21] |
Note: Yields are representative and can vary based on the specific amine substrate and reaction scale.
Experimental Protocols
To provide a practical context, detailed step-by-step protocols for the synthesis of N-benzyl-4-methylbenzenesulfonamide (a representative tosylamide) are provided below.
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-4-methylbenzenesulfonamide.
Visualization of Synthetic Workflow
The general process for sulfonamide synthesis from a sulfonyl chloride and an amine can be visualized as follows:
Caption: General workflow for sulfonamide synthesis.
Decision Guide: Selecting the Appropriate Reagent
Choosing the right sulfonylating agent depends on the overall synthetic strategy, particularly the need for subsequent transformations and the chemical nature of the substrate.
Caption: Decision guide for selecting a sulfonylating agent.
Conclusion
While this compound is a valuable reagent for synthesizing a specific class of biologically active sulfonamides, a medicinal chemist's toolkit is greatly enhanced by understanding the broader landscape of available sulfonylating agents. Classic reagents like p-toluenesulfonyl chloride offer robustness, while nitrobenzenesulfonyl chlorides provide the strategic advantage of mild deprotection, crucial for complex, multi-step syntheses. Furthermore, the vast array of heterocyclic sulfonyl chlorides allows for the tailored introduction of pharmacophoric elements essential for modern drug design. By carefully considering the factors outlined in this guide—reactivity, stability, deprotection strategies, and desired final properties—researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of new therapeutic agents.
References
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- Mondal, J. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- OChemTutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- Baran, P. S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(e202300831).
- Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4108-4110.
- Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- BenchChem. Thiophen-2-ylmethanesulfonyl chloride. Benchchem.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
- Fernández, I., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-864.
- Singh, P., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society, 85(10), 1335-1346.
- Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1386561.
- Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.
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- Thieme. (2024).
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
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- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
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A Comparative Guide to the Spectroscopic Characterization of Sulfonamides Derived from 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is paramount. Sulfonamides remain a cornerstone in medicinal chemistry, and the introduction of diverse heterocyclic scaffolds, such as the pyrazole ring system, offers new avenues for modulating their physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the spectroscopic characterization of sulfonamides derived from 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and its close analogs, benchmarked against traditional benzenesulfonyl and p-toluenesulfonyl derivatives.
The choice of the sulfonyl chloride precursor significantly influences the spectroscopic fingerprint of the resulting sulfonamide. The pyrazole moiety, with its unique electronic and steric features, imparts distinct characteristics to the molecule's interaction with electromagnetic radiation, which can be expertly harnessed for unequivocal identification and purity assessment. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical grounding and practical, field-proven insights.
The Rationale Behind Pyrazole-Based Sulfonamides
The pyrazole nucleus is a privileged scaffold in drug discovery, known to enhance biological activity and improve pharmacokinetic profiles.[1][2] When incorporated into a sulfonamide, the 1-isopropyl-3-methyl-1H-pyrazole moiety introduces specific steric bulk and electronic properties that differ significantly from a simple phenyl or tolyl group. These differences manifest in the spectroscopic data, providing a unique signature for this class of compounds. Understanding these signatures is crucial for confirming the successful synthesis and for quality control in a drug development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the elucidation of the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sulfonamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the sulfonamide N-H.[3]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Caption: Workflow for NMR Spectroscopic Analysis.
Comparative ¹H NMR Data
| Proton | Sulfonamide from 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (CDCl₃, ppm) [3] | Sulfonamide from Benzenesulfonyl chloride (DMSO-d₆, ppm) [4] | Sulfonamide from p-Toluenesulfonyl chloride (DMSO-d₆, ppm) [4] | Key Observations |
| Sulfonamide N-H | ~4.3 (triplet) | ~9.8 (singlet) | ~9.8 (singlet) | The pyrazole N-H appears at a significantly higher field (more shielded) compared to the aromatic counterparts, likely due to different electronic effects and hydrogen bonding environments. |
| Pyrazole C5-H | Not Applicable (Methylated) | Not Applicable | Not Applicable | The absence of a proton at the 5-position of the pyrazole ring simplifies the aromatic region of the spectrum for the target compound. |
| Pyrazole N-CH₃ | ~3.7 (singlet) | Not Applicable | Not Applicable | A distinct singlet for the N-methyl group is a key identifier. For the target 1-isopropyl derivative, a septet for the CH and a doublet for the two CH₃ groups would be expected. |
| Pyrazole C3-CH₃ & C5-CH₃ | ~2.3 and ~2.2 (singlets) | Not Applicable | Not Applicable | Two sharp singlets for the methyl groups on the pyrazole ring are characteristic. |
| Aromatic Protons | Not Applicable | 7.2 - 7.9 (multiplet) | 7.2 - 7.8 (AA'BB' system) | The aromatic protons of the benzene and toluene derivatives appear in the typical downfield region. The splitting patterns are characteristic of the substitution. |
| Tolyl CH₃ | Not Applicable | Not Applicable | ~2.3 (singlet) | The singlet for the tolyl methyl group is a readily identifiable feature. |
Comparative ¹³C NMR Data
| Carbon | Sulfonamide from 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (DMSO-d₆, ppm) [3] | Sulfonamide from Benzenesulfonyl chloride (Generic, ppm) | Sulfonamide from p-Toluenesulfonyl chloride (Generic, ppm) | Key Observations |
| Pyrazole C3 & C5 | ~145.7, ~141.2 | Not Applicable | Not Applicable | The quaternary carbons of the pyrazole ring appear significantly downfield. |
| Pyrazole C4 | ~115.4 | Not Applicable | Not Applicable | The carbon bearing the sulfonyl group is observed in the aromatic region. |
| Aromatic C-SO₂ | Not Applicable | ~140-143 | ~135-138 | The carbon attached to the sulfonyl group in the aromatic systems is deshielded. |
| Other Aromatic Carbons | Not Applicable | ~126-133 | ~127-130 | The remaining aromatic carbons resonate in their expected ranges. |
| Pyrazole N-CH₃ | ~35.0 | Not Applicable | Not Applicable | The N-methyl carbon is a key aliphatic signal. The isopropyl carbons in the target compound would show distinct signals. |
| Pyrazole C-CH₃ | ~12.8, ~10.1 | Not Applicable | Not Applicable | The methyl carbons on the pyrazole ring are highly shielded. |
| Tolyl CH₃ | Not Applicable | Not Applicable | ~21.0 | The tolyl methyl carbon appears in the aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sulfonamide sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Comparative FT-IR Data
| Vibrational Mode | Sulfonamide from Pyrazole-4-sulfonyl chloride (cm⁻¹) [3] | Sulfonamide from Benzenesulfonyl/p-Toluenesulfonyl chloride (cm⁻¹) [4] | Key Observations |
| N-H Stretch | 3270 - 3300 | 3200 - 3270 | The N-H stretching frequency in pyrazole sulfonamides may appear at a slightly higher wavenumber, potentially due to different hydrogen bonding patterns. |
| C-H Stretch (Aromatic/Heteroaromatic) | 3050 - 3150 | 3050 - 3100 | Similar ranges for C-H stretching are expected. |
| C-H Stretch (Aliphatic) | 2920 - 2980 | 2920 - 2960 (for tolyl CH₃) | The pyrazole sulfonamide will show characteristic aliphatic C-H stretches from the isopropyl and methyl groups. |
| S=O Asymmetric Stretch | ~1315 | ~1335 | The position of the S=O asymmetric stretch can be influenced by the electronic nature of the ring system. |
| S=O Symmetric Stretch | ~1145 | ~1160 | Similar to the asymmetric stretch, the symmetric stretch is also sensitive to the electronic environment. |
| C=N/C=C Stretch (Pyrazole Ring) | 1520 - 1570 | Not Applicable | These bands are characteristic of the pyrazole ring and are absent in the benzene and toluene derivatives. |
| C=C Stretch (Aromatic Ring) | Not Applicable | 1450 - 1600 | Multiple bands in this region are characteristic of the benzene ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sulfonamide (sub-milligram) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for sulfonamides as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[3]
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Comparative UV-Vis Data
| Compound Type | Typical λ_max (nm) | Key Observations |
| Pyrazole-derived Sulfonamides | 220-240 and 260-280 | The pyrazole ring is a distinct chromophore and will exhibit its own characteristic absorption bands. The exact position will be influenced by the substituents on the pyrazole and the amine portion of the sulfonamide. |
| Benzenesulfonamides | ~220 and ~265 | These absorptions correspond to the π-π* transitions of the benzene ring. |
| p-Toluenesulfonamides | ~225 and ~270 | The methyl group causes a slight red shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzenesulfonamide. |
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The spectroscopic characterization of sulfonamides derived from this compound and its analogs requires a multi-technique approach for unequivocal structure elucidation and purity assessment. Each spectroscopic method provides a unique and complementary piece of the structural puzzle.
By comparing the data obtained for these novel pyrazole-based sulfonamides with their more traditional aromatic counterparts, researchers can gain a deeper understanding of the influence of the heterocyclic scaffold on the molecule's properties. The distinct NMR signals of the pyrazole protons and carbons, the characteristic IR vibrations of the pyrazole ring, the unique fragmentation patterns in mass spectrometry, and the specific UV-Vis absorption bands all contribute to a comprehensive and robust characterization. This guide provides the foundational knowledge and practical protocols to confidently navigate the spectroscopic analysis of this important class of compounds, ensuring the integrity and validity of your research and development efforts.
References
- Jios, J. L., et al. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
- Synthesis and characterization of some sulfonamide dervatives.
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Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239–26253. [Link]
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules.
- Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis. Journal of Molecular Structure.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
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A Comparative Study of Pyrazole Isomers in Sulfonylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole nucleus is a privileged structure, forming the core of numerous approved drugs.[1] Sulfonylation, the introduction of a sulfonyl group (-SO₂R), is a key transformation that can significantly modulate the physicochemical and pharmacological properties of a parent molecule. However, the inherent aromaticity and the presence of two distinct nitrogen atoms in the pyrazole ring present unique challenges and opportunities in terms of reactivity and regioselectivity.
This guide provides an in-depth comparative analysis of the sulfonylation of different pyrazole isomers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern the reaction outcomes, offering field-proven insights to inform your experimental design. Every piece of information is grounded in authoritative sources to ensure scientific integrity.
The Dichotomy of Pyrazole Sulfonylation: N- vs. C-Substitution
The sulfonylation of a pyrazole ring can occur at either a nitrogen atom (N-sulfonylation) or a carbon atom (C-sulfonylation), primarily dictated by the reaction conditions and the nature of the sulfonating agent.
-
N-Sulfonylation: This reaction typically proceeds by treating the pyrazole with a sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base. The base deprotonates the pyrazole ring, generating a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. For unsymmetrical pyrazoles, the reaction can yield two different N-sulfonylated regioisomers.
-
C-Sulfonylation: This is an electrophilic aromatic substitution reaction. Strong sulfonating agents, such as chlorosulfonic acid, are required. The electrophile (SO₃ or a related species) attacks the electron-rich carbon atom of the pyrazole ring. In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[2][3]
The interplay of steric and electronic effects of substituents on the pyrazole ring plays a crucial role in determining the site of sulfonylation.
Comparative Analysis of Pyrazole Isomers
To illustrate the impact of substitution on sulfonylation, we will compare the reactivity of four representative pyrazole isomers: unsubstituted 1H-pyrazole, 3-methyl-1H-pyrazole, 4-methyl-1H-pyrazole, and 3,5-dimethyl-1H-pyrazole.
Unsubstituted 1H-Pyrazole
-
N-Sulfonylation: As a symmetrical molecule, N-sulfonylation of 1H-pyrazole will yield a single product, 1-sulfonyl-1H-pyrazole. The reaction is generally efficient in the presence of a suitable base.
-
C-Sulfonylation: Electrophilic attack will occur at the electron-rich C4 position, yielding pyrazole-4-sulfonyl chloride when treated with chlorosulfonic acid.
3-Methyl-1H-pyrazole
-
N-Sulfonylation: This unsymmetrical pyrazole presents a regioselectivity challenge. The methyl group at the C3 position is electron-donating, which can influence the nucleophilicity of the adjacent nitrogen atoms. However, steric hindrance from the methyl group at C3 is expected to disfavor substitution at the adjacent N1 position. Consequently, a mixture of 1-sulfonyl-3-methyl-1H-pyrazole and 1-sulfonyl-5-methyl-1H-pyrazole is expected, with the latter likely being the major product due to reduced steric hindrance.
-
C-Sulfonylation: The C4 position remains the most activated site for electrophilic substitution, leading to 3-methyl-1H-pyrazole-4-sulfonyl chloride. The electron-donating methyl group may enhance the rate of reaction compared to unsubstituted pyrazole.
4-Methyl-1H-pyrazole
-
N-Sulfonylation: Being a symmetrical molecule, N-sulfonylation will lead to a single product, 1-sulfonyl-4-methyl-1H-pyrazole.
-
C-Sulfonylation: The C4 position is now blocked by the methyl group. The C3 and C5 positions are less electron-rich and therefore less susceptible to electrophilic attack. As a result, C-sulfonylation of 4-methyl-1H-pyrazole is expected to be significantly more difficult than for isomers with an unsubstituted C4 position.
3,5-Dimethyl-1H-pyrazole
-
N-Sulfonylation: This is a symmetrical molecule, and N-sulfonylation will produce a single product, 1-sulfonyl-3,5-dimethyl-1H-pyrazole.
-
C-Sulfonylation: The C4 position is unsubstituted and activated by two electron-donating methyl groups. This makes 3,5-dimethyl-1H-pyrazole highly reactive towards electrophilic C-sulfonylation at the C4 position. Indeed, high yields for this reaction have been reported.[1]
Summary of Expected Reactivity and Regioselectivity
| Pyrazole Isomer | N-Sulfonylation Outcome | C-Sulfonylation Outcome | Key Influencing Factors |
| 1H-Pyrazole | Single N1-sulfonyl product | C4-sulfonyl product | Symmetrical, C4 is most electron-rich. |
| 3-Methyl-1H-pyrazole | Mixture of N1- and N2-sulfonyl isomers (N2 major) | C4-sulfonyl product | Steric hindrance from the C3-methyl group disfavors N1-substitution. |
| 4-Methyl-1H-pyrazole | Single N1-sulfonyl product | Reaction is disfavored | C4 position is blocked by the methyl group. |
| 3,5-Dimethyl-1H-pyrazole | Single N1-sulfonyl product | High yield of C4-sulfonyl product | Symmetrical, and the C4 position is highly activated by two methyl groups. |
Experimental Protocols
The following protocols are representative examples for achieving N- and C-sulfonylation of pyrazoles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for N-Sulfonylation of Pyrazoles
This protocol is adapted from a procedure for the N-sulfonylation of a substituted aminopyrazole and can be applied to other pyrazole isomers.[4]
Materials:
-
Pyrazole isomer (1.0 mmol)
-
Tosyl chloride or other sulfonyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole isomer (1.0 mmol) in anhydrous acetonitrile (5 mL), add triethylamine (1.5 mmol).
-
Add the sulfonyl chloride (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated pyrazole.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of characteristic signals for the sulfonyl group. The regioselectivity for unsymmetrical pyrazoles can be determined by 2D NMR techniques (e.g., NOESY, HMBC).
Protocol 2: C4-Sulfonylation of 3,5-Dimethyl-1H-pyrazole
This protocol is based on a reported high-yield synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol)
-
Chloroform (250 mL)
-
Chlorosulfonic acid (166.7 g, 1.43 mol)
-
Thionyl chloride (40.8 g, 343.2 mmol)
-
Dichloromethane
-
Ice-cold water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (25 g) in chloroform (75 mL).
-
In a separate flask, prepare a stirred solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) and cool to 0 °C.
-
Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir at this temperature for 10 hours.
-
To the reaction mixture at 60 °C, add thionyl chloride (40.8 g) over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0-10 °C.
-
Carefully pour the cooled reaction mixture into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved by recrystallization or chromatography if necessary.
Self-Validation: The formation of the product can be confirmed by the appearance of a singlet for the C4-proton in the ¹H NMR spectrum of the starting material being absent in the product, and the presence of a sulfonyl chloride group confirmed by IR spectroscopy and mass spectrometry. A reported yield for this reaction is 90%.[1]
Sources
A Researcher's Guide to Assessing the Purity of Synthesized 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized intermediates is a cornerstone of reliable and reproducible research. 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its inherent reactivity, while synthetically valuable, necessitates a robust and multi-faceted analytical approach to ensure the absence of impurities that could compromise downstream reactions, biological activity, or lead to the formation of undesirable side products.
This comprehensive guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to confidently validate the quality of your synthesized material.
The Synthetic Landscape: Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthetic pathway. A common route involves a two-step process: the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole precursor, followed by chlorosulfonation.[1] Understanding this process is critical for anticipating potential impurities.
A likely synthesis of the pyrazole precursor involves the condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione).[1] This reaction can potentially lead to the formation of a regioisomeric impurity, 1-Isopropyl-5-methyl-1H-pyrazole .
The subsequent chlorosulfonation of the pyrazole ring, typically employing chlorosulfonic acid, introduces other potential impurities.[2] These can include:
-
Unreacted 1-Isopropyl-3-methyl-1H-pyrazole: Incomplete reaction will leave residual starting material.
-
Isomeric Sulfonyl Chlorides: Although the 4-position is electronically favored, minor amounts of other isomers could form.
-
Hydrolysis Product (1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonic acid): Sulfonyl chlorides are susceptible to hydrolysis, especially during workup and storage.[3]
-
Residual Solvents and Reagents: Depending on the specific conditions and purification methods used.
The following diagram illustrates the synthetic pathway and the potential points of impurity introduction.
Sources
biological activity comparison of sulfonamides from different pyrazole sulfonyl chlorides
An In-depth Guide to the Comparative Biological Activity of Sulfonamides Derived from Diverse Pyrazole Sulfonyl Chlorides
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the development of novel molecular entities with significant therapeutic potential. This guide offers a comprehensive comparison of the biological activities of sulfonamides synthesized from a variety of pyrazole sulfonyl chlorides. We will delve into the synthetic strategies, explore the nuances of their antimicrobial, anti-inflammatory, and anticancer activities, and provide detailed experimental protocols to empower researchers in this field.
The Strategic Fusion: Pyrazoles and Sulfonamides
The pyrazole nucleus is a cornerstone in drug design, renowned for its diverse pharmacological profile, which includes analgesic, anti-inflammatory, and antimicrobial properties. When coupled with the sulfonamide functional group, a classic pharmacophore known for its broad-spectrum antibacterial activity and other therapeutic applications, the resulting compounds exhibit a synergistic enhancement of biological effects. The rationale behind this molecular hybridization lies in the ability of the pyrazole ring to act as a versatile scaffold, allowing for substitutions that can modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide moiety.
Synthetic Pathways: From Pyrazole to Bioactive Sulfonamide
The synthesis of pyrazole-based sulfonamides is a well-established process, typically commencing with the chlorosulfonation of a substituted pyrazole, followed by the reaction of the resulting pyrazole sulfonyl chloride with an appropriate amine.
Experimental Protocol: Synthesis of Pyrazole Sulfonyl Chlorides
A detailed, step-by-step methodology for the synthesis of the key intermediate, pyrazole sulfonyl chloride, is provided below:
-
Chlorosulfonation of the Pyrazole Ring:
-
To a cooled (0-5 °C) and stirred solution of the starting pyrazole (1 equivalent) in a suitable solvent (e.g., chloroform, dichloromethane), add chlorosulfonic acid (3-5 equivalents) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The solid pyrazole sulfonyl chloride that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Experimental Protocol: Synthesis of Pyrazole-based Sulfonamides
-
Coupling of Pyrazole Sulfonyl Chloride with Amines:
-
Dissolve the synthesized pyrazole sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., pyridine, dioxane).
-
Add the desired amine (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid sulfonamide is filtered, washed with dilute hydrochloric acid (to remove excess pyridine) and then with water, and finally dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Caption: Synthetic workflow for pyrazole-based sulfonamides.
Comparative Biological Evaluation
The true measure of these synthesized compounds lies in their biological activity. Here, we compare the performance of sulfonamides derived from different pyrazole sulfonyl chlorides across key therapeutic areas.
Antimicrobial Activity
The sulfonamide moiety is a well-established antibacterial pharmacophore. The nature of the substituent on the pyrazole ring and the amine component significantly influences the antimicrobial spectrum and potency.
-
Preparation of Bacterial Inoculum:
-
Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB).
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of the test sulfonamides in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Compound ID | Pyrazole Substituent | Amine Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| PS-1 | 3,5-dimethyl | 4-aminobenzoic acid | 16 | 32 | |
| PS-2 | 3-methyl-5-phenyl | 4-aminophenol | 8 | 16 | |
| PS-3 | 1,3,5-triphenyl | Sulfanilamide | 32 | 64 |
Analysis: The presence of a phenyl group at the 5-position of the pyrazole ring (PS-2) appears to enhance antibacterial activity compared to a methyl group (PS-1). The incorporation of a simple sulfanilamide moiety (PS-3) resulted in lower potency.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Enzyme and Substrate Preparation:
-
Prepare solutions of COX-1 and COX-2 enzymes and arachidonic acid (substrate) in a suitable buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound at various concentrations, the COX enzyme, and a chromogenic substrate.
-
Pre-incubate for a specified time at a controlled temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength at different time points to determine the rate of reaction.
-
-
Calculation of IC50:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
-
| Compound ID | Pyrazole Substituent | Amine Moiety | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| PS-4 | 1-phenyl-3,5-dimethyl | 4-methoxyaniline | 0.5 | 120 | |
| PS-5 | 1,5-diphenyl-3-methyl | 2-aminopyridine | 1.2 | 85 | |
| PS-6 | 3,5-di-tert-butyl | 4-aminobenzoic acid | 5.8 | 25 |
Analysis: Compound PS-4, with a 1-phenyl-3,5-dimethylpyrazole scaffold, demonstrates potent and selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The bulky tert-butyl groups in PS-6 appear to be detrimental to activity.
Anticancer Activity
The versatility of the pyrazole-sulfonamide scaffold extends to oncology, with many derivatives showing promising cytotoxic effects against various cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test sulfonamides and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
| Compound ID | Pyrazole Substituent | Amine Moiety | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | Reference |
| PS-7 | 1H-pyrazole | N-(4-chlorophenyl) | 7.5 | 10.2 | |
| PS-8 | 3,5-dimethyl-1H-pyrazole | N-(4-fluorophenyl) | 5.1 | 8.9 | |
| PS-9 | 1,3,5-triphenylpyrazole | N-(4-bromophenyl) | 12.8 | 15.4 |
Analysis: The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro (PS-7) and fluoro (PS-8), appears to be favorable for cytotoxic activity. The dimethyl substitution on the pyrazole ring in PS-8 further enhances potency compared to the unsubstituted pyrazole in PS-7. The bulky triphenylpyrazole scaffold in PS-9 resulted in reduced activity.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact biological activity. For instance, aryl substitutions can enhance antimicrobial and anti-inflammatory activities, while bulky alkyl groups may be detrimental.
-
The Amine Component: The choice of amine in the final step of the synthesis is crucial. Aromatic amines, particularly those with electron-withdrawing groups, often lead to enhanced anticancer activity.
-
Overall Molecular Conformation: The three-dimensional arrangement of the molecule, influenced by the substituents on both the pyrazole and sulfonamide moieties, dictates the binding affinity to biological targets.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of sulfonamides derived from different pyrazole sulfonyl chlorides. The experimental data and protocols presented herein serve as a valuable resource for researchers in the field of drug discovery. The pyrazole-sulfonamide scaffold is a versatile platform for the development of novel therapeutic agents. Future research should focus on exploring a wider range of substitutions on both the pyrazole and amine components to further optimize the potency and selectivity of these compounds. The use of computational modeling and in-depth mechanistic studies will also be instrumental in guiding the rational design of the next generation of pyrazole-based sulfonamide drugs.
References
-
Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(22), 5875-5886. [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis, antimicrobial evaluation and molecular docking of new pyrazole-based sulfonamides. Molecules, 21(8), 1044. [Link]
-
Kumar, A., et al. (2013). Synthesis and biological evaluation of some new 1, 3, 5-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4162-4166. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and anticancer activity of some novel pyrazole and pyrazolo [3, 4-d] pyrimidine derivatives. Acta Pharmaceutica, 60(3), 249-259. [Link]
-
Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]
-
Zarghi, A., et al. (2006). Synthesis and pharmacological evaluation of 1, 5-diarylpyrazoles as selective cyclooxygenase (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4259-4262. [Link]
-
Lv, K., et al. (2010). Synthesis and biological evaluation of a novel series of pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 18(10), 3572-3579. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices. The dual-nature of this compound—a biologically relevant pyrazole core combined with a highly reactive sulfonyl chloride functional group—necessitates a stringent and informed approach to its disposal to ensure personnel safety and environmental compliance.
Part 1: Core Hazard Assessment and Chemical Profile
This compound is not a benign substance. Its primary hazards stem from the sulfonyl chloride (-SO₂Cl) moiety. This functional group is highly susceptible to nucleophilic attack, particularly by water, in a process called hydrolysis.[1][2][3] This reaction is often rapid, exothermic, and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[4][5] Consequently, the compound is classified as water-reactive and corrosive, capable of causing severe skin burns and eye damage.[5][6][7][8][9][10] The pyrazole core, a common scaffold in pharmacologically active molecules, suggests that the compound and its derivatives should be handled as potentially biologically active and environmentally persistent.[11][12][13]
A summary of the primary hazards associated with analogous pyrazole sulfonyl chlorides is presented below.
| Hazard Classification | Description | Primary Concern | Representative Sources |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Direct contact can cause immediate and severe tissue damage. | [5][7][8][10] |
| Water Reactivity | Reacts, potentially violently, with water or moisture. | Liberates toxic and corrosive hydrogen chloride gas. The reaction is exothermic and can cause pressure buildup in sealed containers. | [4][5][14] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inhalation of vapors or dust can cause respiratory irritation and damage. | [5][8][15] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or hydrolysis byproducts (HCl gas) can irritate the nose, throat, and lungs. | [6][15] |
Part 2: The Foundational Disposal Workflow
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of in standard trash or discharged into the sanitary sewer system without appropriate treatment.[11] All disposal activities must be conducted in compliance with your institution's Environmental Health & Safety (EHS) department guidelines and local regulations.[16]
The initial decision-making process for handling waste streams of this chemical is outlined in the diagram below.
Caption: Disposal decision workflow for the target compound.
Part 3: Protocol 1: Standard Waste Collection & Segregation
This protocol is the default and most secure method for disposing of bulk quantities of the chemical and any materials contaminated with it.
Step-by-Step Procedure:
-
Container Selection: Choose a dedicated hazardous waste container that is in good condition, has a secure, tight-fitting lid, and is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Waste Collection:
-
Solid Waste: Carefully place unused or contaminated solid chemical into the labeled container.
-
Contaminated Materials: Any grossly contaminated items, such as gloves, weighing papers, or absorbent pads used for minor drips, should be placed in the same solid waste container.[16]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected as hazardous waste.[11] Subsequent rinses can often be disposed of similarly, pending institutional policy.
-
-
Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area. This area must be secure and away from incompatible materials, especially water, bases, and strong oxidizing agents.[4][5][16]
-
Disposal Request: Follow your institution's established procedures to request a pickup of the hazardous waste by the EHS department for final disposal by a licensed professional waste management company.[6][17]
Part 4: Protocol 2: Controlled Neutralization of Small Quantities
This procedure should only be performed by trained personnel for small, manageable quantities of uncontaminated this compound. The objective is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.
! CRITICAL SAFETY WARNING ! This procedure is exothermic and releases corrosive HCl gas. It MUST be performed in a certified chemical fume hood while wearing all required PPE. An ice bath is mandatory to control the reaction temperature.
Step-by-Step Procedure:
-
Prepare Basic Solution: In a beaker or flask suitably larger than the total final volume, prepare a cold solution of a weak base. A 5-10% solution of sodium bicarbonate or a 1M solution of sodium hydroxide (NaOH) is recommended. Place this container in a robust ice-water bath.[17]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound to the cold basic solution dropwise or in very small portions. NEVER add the base to the sulfonyl chloride. Doing so can cause the reaction to become uncontrollable.[17]
-
Monitor Reaction: You will likely observe gas evolution (CO₂ if using bicarbonate, or heat if using NaOH). Maintain a slow addition rate to keep the reaction under control. Ensure the temperature of the solution does not rise significantly.
-
Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Neutralization Check: Remove the container from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH meter or pH paper. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more base dropwise until neutral. If it is too basic, neutralize with a dilute acid like hydrochloric acid.
-
Final Disposal: Once neutralized, this aqueous solution of the sodium sulfonate salt and sodium chloride can typically be disposed of down the drain with copious amounts of running water, provided this is permitted by your local and institutional regulations.[17] Always confirm with your EHS department first.
Caption: Workflow for the controlled neutralization of sulfonyl chlorides.
Part 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent injury and chemical exposure.
Spill Kit Contents:
| Item | Purpose | Notes |
|---|---|---|
| Absorbent Material | To soak up the spilled chemical. | Must be DRY and INERT . Sand, vermiculite, or diatomaceous earth are suitable.[4][17][18] |
| Neutralizing Agent | To decontaminate the spill surface. | Sodium bicarbonate or soda ash (sodium carbonate). |
| Waste Container | To collect contaminated materials. | A sealable, labeled hazardous waste container. |
| Personal Protective Equipment | To protect the responder. | Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves, lab coat, shoe covers. |
Spill Cleanup Procedure:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[17][18]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material.[4][18] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [4][17]
-
Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.[17]
-
Decontaminate: Cautiously neutralize the spill surface by covering it with sodium bicarbonate. Allow it to react, then clean the area with soap and water. Collect all cleaning materials as hazardous waste.[17]
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- Safety Data Sheet - 3-Fluoroazetidine-1-sulfonyl chloride. Fluorochem.
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
- SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich.
- SAFETY DATA SHEET - Isopropylmagnesium chloride lithium chloride complex solution. Sigma-Aldrich.
- Safety Data Sheet - 1-(Oxan-4-yl)-1h-pyrazole-4-sulfonyl chloride. Aaronchem.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
- 3-Fluoroazetidine-1-sulfonyl chloride Safety Data Sheet.
- Green Synthetic Strategies for Pyrazole Deriv
- PRODUCT SAFETY D
- 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. PubChem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- This compound. ChemicalBook.
- This compound.
- 5-Chloro-1-methylpyrazole-4-sulfonyl chloride Safety D
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride. Sigma-Aldrich.. 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride. Sigma-Aldrich.
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- 8. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. aaronchem.com [aaronchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Frontier: A Comprehensive Guide to Safely Handling 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
For the modern researcher in drug discovery and development, the ability to safely and effectively handle novel reagents is paramount. 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a reactive sulfonyl chloride, presents both significant opportunities in synthesis and considerable handling challenges. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for its safe operational use and disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Immediate Safety and Hazard Assessment
Key Inferred Hazards:
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[1]
-
Water Reactivity: Reacts exothermically, potentially violently, with water, releasing toxic and corrosive gases.[1]
-
Inhalation Toxicity: Vapors and aerosols are likely to be highly irritating and damaging to the respiratory system.
Due to these hazards, all handling procedures must be conducted within a certified chemical fume hood with the sash at the lowest practical height.
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity profile.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Tightly-fitting chemical splash goggles AND a full-face shield. | Protects against splashes of the corrosive liquid and the release of corrosive gases upon reaction with moisture. Standard safety glasses are insufficient.[1] |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove (minimum 4 mil) with an outer, heavier-duty glove such as butyl rubber or neoprene. | Sulfonyl chlorides are aggressive reagents. While nitrile offers good dexterity and splash resistance for many chemicals, its resistance to prolonged exposure to reactive acid chlorides can be limited.[2][3] Butyl rubber provides superior resistance to corrosive acids.[2] Always inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | A chemical-resistant lab coat (e.g., coated polyester) or a chemical-resistant apron worn over a standard lab coat. | Provides a barrier against splashes and spills that could quickly saturate and penetrate standard cotton lab coats, leading to severe skin burns.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills, which can quickly damage standard footwear and cause severe burns. |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#4285F4", penwidth=2]
} caption: Layered safety approach for handling sulfonyl chlorides.
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach is critical to prevent accidental exposure and ensure reproducible experimental outcomes.
Storage and Handling
-
Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. The container should be kept tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.[4]
-
Transport: When moving the chemical, always use a secondary container to mitigate the risk of spills from accidental drops.[3]
-
Dispensing: All transfers and measurements of this compound must be performed in a chemical fume hood.[5] Use clean, dry glassware and syringes.
Reaction Quenching Protocol
Unreacted sulfonyl chloride must be safely neutralized before workup. Quenching is an exothermic process and must be performed with care.[1]
Step-by-Step Quenching Procedure:
-
Cool the Reaction: At the end of the reaction, cool the reaction vessel to 0 °C using an ice bath. This is crucial to control the exotherm of the quench.
-
Prepare Quenching Solution: In a separate flask, prepare a cold, saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Slow Addition: With vigorous stirring, slowly add the reaction mixture to the cold quenching solution. Never add water or the quenching solution directly to the reaction mixture , as this can cause a violent, localized reaction.[1]
-
Monitor Temperature: Monitor the temperature of the quenching mixture throughout the addition, ensuring it remains controlled.
-
Ensure Complete Quench: Continue stirring for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#34A853", penwidth=2]
} caption: Controlled quenching workflow for sulfonyl chlorides.
Emergency and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is vital to prevent injury and further contamination.
Minor Spill (Contained within the fume hood):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined above.
-
Contain the Spill: Use a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite to dike the spill.[6][7] Do not use combustible materials like paper towels.
-
Collect Absorbent: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., isopropanol), followed by a wipe with a damp cloth (use water cautiously if you are certain all the sulfonyl chloride has been absorbed). Place all cleaning materials in the hazardous waste container.
-
Label Waste: Clearly label the hazardous waste container with its contents.
Major Spill (Outside of the fume hood):
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Isolate: If safe to do so, close the doors to the area to contain any vapors.
-
Do Not Attempt to Clean: A major spill of a reactive and corrosive chemical requires specialized training and equipment.
Disposal Plan
All materials contaminated with this compound, including empty reagent bottles, contaminated gloves, absorbent materials, and quenched reaction residues, must be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solids (gloves, absorbent materials) in a sealed, labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic waste streams from the workup should be collected in separate, appropriately labeled hazardous waste containers.
-
Empty Containers: The original reagent bottle should be triple-rinsed with a suitable organic solvent (e.g., acetone or the reaction solvent). The rinsate must be collected as hazardous waste.
Never dispose of sulfonyl chlorides or their waste down the drain. Adhere strictly to your institution's hazardous waste management guidelines.
Conclusion
By understanding the inherent reactivity of this compound and adopting a proactive and meticulous approach to safety, researchers can confidently utilize this valuable reagent. The principles and protocols outlined in this guide are designed to build a culture of safety, ensuring that scientific advancement and personal well-being go hand in hand.
References
-
Wayne State University. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Barber Healthcare. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved from [Link]
-
Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




